6-Hydroxy-N-methyl-1-naphthamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-N-methylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCADPFOMVLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628774 | |
| Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847802-91-9 | |
| Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 6-Hydroxy-N-methyl-1-naphthamide"
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-N-methyl-1-naphthamide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound (CAS No: 847802-91-9). With the molecular formula C₁₂H₁₁NO₂, this naphthalene derivative serves as a versatile intermediate in pharmaceutical and fine chemical synthesis.[1] This document is structured to guide researchers and drug development professionals through a logical workflow, from the strategic synthesis of the key precursor, 6-hydroxy-1-naphthoic acid, to the final amidation and subsequent rigorous characterization of the target compound. The protocols herein are designed to be self-validating, with explanations for critical experimental choices and integrated analytical checkpoints. Characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), are detailed with expected data to ensure unambiguous structural confirmation and purity assessment.
Part 1: Synthesis Methodology
The synthesis of this compound is most efficiently approached via a two-step process: first, the preparation of the essential carboxylic acid precursor, followed by its conversion to the target N-methyl amide.
Synthetic Strategy Overview
The chosen synthetic pathway hinges on the classic and robust formation of an amide bond from a carboxylic acid. This requires the initial synthesis of 6-hydroxy-1-naphthoic acid, which is a critical building block for various pharmaceuticals.[2][3] The carboxylic acid is then "activated" by converting it into a more reactive acyl chloride. This intermediate readily reacts with methylamine to yield the final product. This approach is selected for its high efficiency and the relative ease of purification of the intermediates and the final compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-N-methyl-1-naphthamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Hydroxy-N-methyl-1-naphthamide (CAS No. 847802-91-9), a naphthalene derivative of interest in pharmaceutical and fine chemical research. Due to the limited availability of experimental data in public literature, this guide integrates computationally predicted properties with detailed, field-proven experimental protocols for their determination. This dual approach offers researchers, scientists, and drug development professionals both a robust theoretical framework and a practical guide for empirical validation. The guide covers structural characteristics, predicted solubility, acidity, and lipophilicity, alongside standardized methodologies for synthesis and analysis, ensuring a self-validating system for research and development.
Introduction and Molecular Overview
This compound is an organic compound featuring a naphthalene core, a bicyclic aromatic hydrocarbon.[1] This rigid scaffold is substituted with a hydroxyl (-OH) group at the 6-position and an N-methylcarboxamide (-CONHCH3) group at the 1-position.[1] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (amide group) suggests that this molecule will exhibit a degree of polarity and engage in hydrogen bonding, which significantly influences its physicochemical properties and potential biological interactions.[1]
The stability of this compound under standard storage conditions is reported to be good when stored as a white powder in a dry environment, protected from light and extreme temperatures.[1]
Table 1: Core Molecular Identifiers and Properties
| Property | Value | Source |
| CAS Number | 847802-91-9 | [2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Canonical SMILES | CNC(=O)C1=CC=CC2=C1C=CC(=C2)O | [2] |
| InChI Key | NCTCADPFOMVLRZ-UHFFFAOYSA-N | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 49.3 Ų | [2] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, Quantitative Structure-Property Relationship (QSPR) models and other computational tools provide reliable estimations of physicochemical properties. These models are crucial in early-stage drug discovery for filtering and prioritizing compounds.[3][4][5][6]
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Prediction Methodology |
| Melting Point (°C) | Not available | Prediction models often rely on factors like molecular weight and intermolecular forces (hydrogen bonding, dipole-dipole, van der Waals).[7] The presence of both amide and hydroxyl groups suggests a relatively high melting point due to strong hydrogen bonding. |
| Boiling Point (°C) | Not available | High boiling point is expected due to molecular weight and hydrogen bonding capabilities. |
| pKa (acid dissociation constant) | 9.15 ± 0.40 | Based on computational models that analyze the influence of the aromatic system and substituents on the acidity of the phenolic hydroxyl group.[2] |
| logP (octanol-water partition coefficient) | ~2.0 | Estimated using group contribution methods (e.g., miLogP) which sum the hydrophobicity values of molecular fragments.[8][9] This value suggests moderate lipophilicity. |
Causality Behind Predicted Properties
-
pKa: The predicted pKa of ~9.15 is characteristic of a phenol.[10] The electron-withdrawing nature of the N-methylamide group, although somewhat distant, would slightly increase the acidity (lower the pKa) of the hydroxyl group compared to unsubstituted naphthols. This value is critical as it dictates the ionization state of the molecule at physiological pH (~7.4), where the hydroxyl group would be predominantly in its neutral, protonated form.[11]
-
logP: A logP value of approximately 2.0 indicates that this compound is about 100 times more soluble in octanol than in water.[12] This moderate lipophilicity is a key parameter in drug development, influencing membrane permeability and absorption.[13] The naphthalene core contributes significantly to its hydrophobic character, while the hydroxyl and amide groups provide hydrophilic properties.
Experimental Determination of Physicochemical Properties: Protocols
To ensure scientific integrity, predicted values must be confirmed experimentally. The following sections detail standard, validated protocols for determining the key physicochemical properties of a novel compound like this compound.
Melting Point Determination
The melting point is a fundamental indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Protocol: Capillary Method [14][15][16]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[14][17]
-
Capillary Loading: Load the powdered sample into a thin-walled capillary tube to a height of 2-3 mm. Tap the tube gently to compact the sample at the bottom.[17]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or a digital instrument).[17]
-
Rapid Determination (Optional): Perform a quick heating run (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: For a new sample, set the heating rate to ~2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[17]
-
Replicates: Perform at least two more careful determinations to ensure consistency.
Solubility Determination
Solubility is a critical parameter, especially for drug candidates, as it affects bioavailability.[18][19] A general qualitative and quantitative approach is outlined below.
Protocol: Equilibrium Solubility Method [20][21][22][23]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Sample Preparation: Weigh a precise amount of the compound (e.g., 5 mg) into several vials.
-
Solvent Addition: Add a measured volume of a selected solvent (e.g., 100 µL) to each vial.
-
Equilibration: Vigorously shake or stir the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation & Quantification:
-
Qualitative: Visually inspect for complete dissolution.
-
Quantitative: If the solid is not fully dissolved, add more solvent incrementally until it does. If it dissolves, add more solute until a saturated solution is formed. For precise quantification, the supernatant of the saturated solution should be filtered, diluted, and its concentration measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation: Express solubility as mg/mL or mol/L.
Acidity Constant (pKa) Determination
Potentiometric titration is the gold standard for accurately determining pKa values.[2][11][24] It measures the change in pH of a solution upon the addition of a titrant.[25]
Protocol: Potentiometric Titration [2][11][26]
-
System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[2]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a water/methanol mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[2][24] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[2]
-
Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[2] Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes of the titrant.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more precise results, calculate the first and second derivatives of the curve to accurately identify the equivalence point.[25]
Lipophilicity (logP) Determination
The shake-flask method is the classical and most reliable technique for measuring the octanol-water partition coefficient (logP).[13][27][28]
Protocol: Shake-Flask Method [27][28][29]
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the phases.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the phases separate completely.
-
Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate logP using the formula:
-
logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
-
Proposed Synthesis Route
A plausible and efficient method for the synthesis of this compound involves the amidation of its corresponding carboxylic acid, 6-hydroxy-1-naphthoic acid. This is a standard transformation in organic synthesis.[30][31][32][33]
Step 1: Activation of Carboxylic Acid
The carboxylic acid (6-hydroxy-1-naphthoic acid) is first converted into a more reactive acylating agent, such as an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.[33]
Step 2: Amide Formation
The activated acyl chloride is then reacted with methylamine (CH₃NH₂) to form the desired N-methyl amide. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct generated during the reaction.[31][33]
Conclusion
While experimental data for this compound remains scarce, this guide provides a robust framework for its scientific investigation. The computationally predicted properties suggest a stable, moderately lipophilic compound with a phenolic hydroxyl group. The detailed experimental protocols provided herein offer a clear and validated pathway for researchers to determine the actual physicochemical properties, enabling further development and application of this molecule. This integrated approach of prediction and standardized experimental validation embodies the principles of modern chemical research, allowing for the efficient and reliable characterization of novel compounds.
References
- 1. Estimation of aqueous solubility of organic compounds with QSPR approach - ProQuest [proquest.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. mdpi.com [mdpi.com]
- 7. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 9. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 10. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. thinksrs.com [thinksrs.com]
- 15. westlab.com [westlab.com]
- 16. mt.com [mt.com]
- 17. Determination of Melting Point [wiredchemist.com]
- 18. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome – Organic Chemistry I [kpu.pressbooks.pub]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. scribd.com [scribd.com]
- 23. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. scispace.com [scispace.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. researchgate.net [researchgate.net]
- 30. Amide synthesis by acylation [organic-chemistry.org]
- 31. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 33. fishersci.dk [fishersci.dk]
An In-depth Technical Guide to 6-Hydroxy-N-methyl-1-naphthamide: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Hydroxy-N-methyl-1-naphthamide (CAS Number: 847802-91-9), a pivotal intermediate in the development of targeted cancer therapeutics. Moving beyond a simple datasheet, this document delves into the synthetic rationale, key chemical properties, and its strategic application in the synthesis of potent protein tyrosine kinase inhibitors.
Introduction: The Strategic Importance of the Naphthamide Scaffold
This compound has emerged as a valuable building block in medicinal chemistry, particularly in the field of oncology. Its rigid bicyclic aromatic structure, coupled with strategically placed hydroxyl and N-methylamide functional groups, makes it an ideal scaffold for the elaboration of complex molecules designed to interact with the ATP-binding sites of various protein kinases. The derivatization of this core structure has led to the discovery of potent inhibitors of key signaling pathways implicated in tumor growth and angiogenesis, including those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), c-kit, Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[1] This guide will illuminate the path from its fundamental chemical properties to its application in creating advanced therapeutic candidates.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in multi-step synthetic campaigns.
| Property | Value | Source |
| CAS Number | 847802-91-9 | N/A |
| Molecular Formula | C₁₂H₁₁NO₂ | N/A |
| Molecular Weight | 201.22 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| pKa (predicted) | 9.15 ± 0.40 | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
| Topological Polar Surface Area | 49.3 Ų | N/A |
The molecule's structure is characterized by a naphthalene core, which provides a rigid and planar framework. The hydroxyl group at the 6-position is a key handle for introducing diversity. It can act as a nucleophile in etherification reactions, a common strategy for linking the naphthamide core to other heterocyclic systems, such as the quinoline moiety found in many kinase inhibitors.[2] The N-methylamide group at the 1-position contributes to the molecule's polarity and provides an additional site for hydrogen bonding interactions, which can be crucial for target engagement of the final drug molecule. The interplay of these functional groups dictates the compound's solubility, reactivity, and ultimately, its utility as a synthetic intermediate.
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is a prerequisite for its use in drug discovery programs. A common and effective method involves the amidation of 6-Hydroxy-1-naphthoic acid. The following protocol is a detailed, step-by-step procedure derived from established methodologies.[3]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Acetoxy-1-naphthoic acid
-
To a round-bottom flask, add 6-Hydroxy-1-naphthoic acid (1.0 g).
-
Add acetic anhydride (5 mL) and a catalytic amount of sulfuric acid (5 drops).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and allow it to stand for 10 hours.
-
Quench the reaction by the slow addition of water (15 mL).
-
Collect the resulting solid by filtration, wash with water and then with cold methanol.
-
Dry the solid to yield 6-acetoxy-1-naphthoic acid.
Causality: The protection of the phenolic hydroxyl group as an acetate ester is a critical step. This prevents its interference with the subsequent amidation reaction, where the free hydroxyl could be deprotonated by the base (DIPEA) or react with the activated carboxylic acid, leading to undesired side products.
Step 2: Synthesis of 6-Acetoxy-N-methyl-1-naphthamide
-
In a flask, dissolve 6-acetoxy-1-naphthoic acid (from Step 1) in dichloromethane (DCM, 25 mL).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and 1-hydroxybenzotriazole (HOBt, 1.0 eq).
-
Add methylamine hydrochloride (MeNH₂·HCl, 2.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Causality: The use of EDC and HOBt as coupling agents activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by methylamine. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of methylamine and the HOBt, allowing the reaction to proceed efficiently.
Step 3: Synthesis of this compound
-
Dissolve the crude product from Step 2 in methanol (10 mL).
-
Add a 15% solution of potassium hydroxide (KOH) in methanol (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the residue to weakly acidic using 2N HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with cold methanol.
-
Dry the product to yield this compound.[3]
Self-Validation: The progress of each step can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Kinase Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of complex kinase inhibitors. A common synthetic strategy involves the etherification of the 6-hydroxyl group with a substituted quinoline moiety, a privileged scaffold in kinase inhibitor design.
General Synthetic Strategy for Kinase Inhibitors
Caption: General strategy for synthesizing kinase inhibitors.
This etherification is typically achieved under basic conditions, where the hydroxyl group of the naphthamide is deprotonated to form a nucleophilic phenoxide, which then displaces the chlorine atom on the quinoline ring. The resulting molecule combines the structural features of both fragments, leading to compounds with high affinity for the ATP-binding pocket of various kinases.
Biological Activity of Downstream Compounds
While there is limited publicly available data on the intrinsic biological activity of this compound itself, its importance is underscored by the potent activity of the final compounds derived from it. For instance, compounds synthesized using this intermediate have demonstrated significant inhibitory activity against various cancer cell lines.
| Example Compound | Target Cell Line | IC₅₀ (µM) | Patent Reference |
| Example 1 | A549 (NSCLC) | 0.09 | WO2010021918A1[1] |
| Example 1 | LOVO (Colon) | 0.2 | WO2010021918A1[1] |
| Example 2 | A549 (NSCLC) | 0.1 | WO2010021918A1[1] |
| Example 2 | LOVO (Colon) | 0.3 | WO2010021918A1[1] |
These low micromolar and sub-micromolar IC₅₀ values highlight the effectiveness of the molecular scaffold derived from this compound in inhibiting cancer cell proliferation. The data strongly supports the continued use of this intermediate in the discovery and development of novel kinase inhibitors.
Conclusion and Future Perspectives
This compound is a well-defined and synthetically accessible intermediate that holds a significant position in the drug discovery landscape. Its structural and chemical attributes make it an ideal starting point for the construction of potent and selective protein kinase inhibitors. The validated synthetic protocols and the demonstrated efficacy of its derivatives in preclinical models provide a solid foundation for its use in medicinal chemistry campaigns. Future research may focus on further diversifying the core structure, exploring alternative coupling strategies, and potentially investigating any inherent biological activities of the intermediate itself, which could reveal new therapeutic applications.
References
- 1. WO2010021918A1 - Compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2010105761A1 - A process for the preparation of 6-(7-((1-aminocyclopropyl)methoxy)-6-methoxyquinolin-4-yloxy)-n-methyl-1-naphthamide and synthetic intermediates thereof - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
A Senior Application Scientist's Guide to the Biological Activity of Novel Naphthamide Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,8-naphthalimide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar tricycle allows for effective intercalation with DNA, a property that has been extensively exploited in the development of anticancer agents.[1][2][3] Novel derivatives, however, have expanded the therapeutic potential of this chemical class far beyond simple DNA interaction. By strategically modifying the naphthalimide core and its side chains, researchers have developed compounds with potent and selective activities, including anticancer, antiviral, and anti-inflammatory effects.[2][3] This guide provides an in-depth overview of the key biological activities of these novel agents, details the critical experimental protocols for their evaluation, and offers insights into their mechanisms of action to empower researchers in the field of drug discovery.
The Naphthamide Scaffold: A Versatile Core for Drug Design
The 1,8-naphthalimide structure is a foundational element for a wide array of pharmacologically important drugs.[2] Its inherent planarity is a key feature, suggesting a primary mechanism of action via the intercalation between DNA base pairs, which can lead to double-strand breaks and cell death.[1][4] This has made naphthalimides a focal point in anticancer research for decades, with early compounds like Amonafide and Mitonafide reaching clinical trials.[1][5][6]
The true power of this scaffold lies in its synthetic tractability. The naphthalimide ring can be readily substituted at various positions, and diverse side chains can be attached to the imide nitrogen.[4] This chemical flexibility allows for the fine-tuning of physicochemical properties and biological targets, leading to the development of "novel derivatives" with improved efficacy, reduced toxicity, and unique mechanisms of action.[6] Recent innovations include the conjugation with other heterocyclic moieties like triazoles or the incorporation of functional groups that target specific enzymes or cellular pathways.[1][7]
Key Biological Activities & Mechanisms of Action
While the range of activities is broad, this guide will focus on three principal areas where novel naphthamide derivatives have shown significant promise.
Anticancer Activity
The antitumor properties of naphthalimides are the most extensively studied.[1][4][6][8][9] Modern derivatives have evolved from simple DNA intercalators to highly specific enzyme inhibitors.[4]
2.1.1 Mechanism: PARP Inhibition & Synthetic Lethality
A key target for a new generation of anticancer drugs is Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (homologous recombination deficiency), inhibiting PARP leads to a synthetic lethal interaction.[10][11] When single-strand breaks are not repaired by PARP, they escalate into double-strand breaks during DNA replication. In healthy cells, these are repaired by the homologous recombination pathway. However, in BRCA-deficient cancer cells, this pathway is non-functional, leading to genomic instability and apoptotic cell death.[10] Novel naphthamide derivatives are being investigated as potent PARP inhibitors, competing with the enzyme's natural substrate, NAD+.[10]
2.1.2 Other Anticancer Mechanisms Beyond PARP, novel derivatives continue to leverage other mechanisms:
-
DNA Intercalation: The classic mechanism, where the planar naphthalimide ring inserts itself between DNA base pairs, disrupting replication and transcription.[1]
-
Topoisomerase Inhibition: Stabilizing the enzyme-DNA complex, leading to DNA strand breaks.
-
VEGFR-2 Inhibition: Some derivatives inhibit Vascular Endothelial Growth Factor Receptor 2, a key player in tumor angiogenesis.[8]
-
Induction of Apoptosis: Many compounds have been shown to induce programmed cell death through caspase activation and cell cycle arrest.[12][13]
Antiviral Activity
The naphthalimide scaffold has also been explored for its antiviral properties. Certain derivatives have demonstrated efficacy against a spectrum of viruses, including human coronaviruses, herpes simplex virus (HSV), and coxsackievirus.[5][14] The proposed mechanisms often involve the inhibition of key viral enzymes, such as reverse transcriptase in retroviruses, or interference with viral replication processes.[5] For instance, naphthalimide Schiff base derivatives have been identified as potential candidates for treating SARS-CoV-2 infections.[5][15]
Anti-inflammatory Activity
Several naphthalene and naphthamide derivatives have been synthesized and evaluated for their anti-inflammatory properties.[16][17][18][19] The mechanism often involves the modulation of inflammatory pathways, such as reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or inhibiting enzymes involved in the inflammatory response.[12] Some compounds have shown potent activity in models of carrageenan-induced edema.[16][18]
Core Methodologies for Evaluating Biological Activity
A structured, multi-step approach is essential for characterizing the biological activity of novel naphthamide derivatives.[20] The process typically moves from broad cytotoxicity screening to more specific mechanism-of-action studies.[21][22]
In Vitro Cytotoxicity Assessment: The MTT Assay
The first step in evaluating an anticancer compound is to determine its general cytotoxicity against cancer cell lines.[21][23] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[24][25][26][27]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[25][27] The amount of formazan produced is directly proportional to the number of viable cells.[26] This product is then solubilized, and the color intensity is measured using a spectrophotometer.[25]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the novel naphthamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a predetermined period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of about 0.5 mg/mL.[28]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[25][28]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[6][25] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27]
-
Absorbance Reading: Measure the optical density (OD) of the solution in each well using a microplate reader at a wavelength of 570 nm.[6][27][28]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Target Engagement: PARP Inhibition Assay
To confirm that a compound acts on its intended target, a specific enzyme activity assay is required. For potential PARP inhibitors, several commercial kits and protocols are available.[29][30][31][32][33]
Principle: These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate.[30] The activity is detected using a streptavidin-HRP conjugate, which produces a chemiluminescent or colorimetric signal upon substrate addition.[30] An active inhibitor will reduce the amount of ADP-ribosylation, leading to a decreased signal.
Step-by-Step Protocol (Chemiluminescent Example):
-
Protein Coating: Use a 96-well strip plate pre-coated with histone proteins.
-
Cell Lysate Preparation: Treat cells (e.g., LoVo colon cancer cells) with various concentrations of the naphthamide inhibitor for 1 hour. Harvest and lyse the cells in PARP buffer. Determine and normalize the protein concentration of the lysates (e.g., to 40 µg per sample).[30]
-
Reaction Setup: To the appropriate wells, add the normalized cell lysate, PARP reaction buffer, and a cocktail containing biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP enzyme in the lysate to catalyze the poly-ADP-ribosylation of the histones.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash again, then add the chemiluminescent HRP substrate.
-
Signal Reading: Immediately read the luminescent signal using a microplate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC₅₀ for PARP inhibition.
Cellular Mechanism: Cell Cycle Analysis via Flow Cytometry
Many anticancer drugs exert their effects by disrupting the cell cycle.[34] Flow cytometry using a DNA-binding fluorescent dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.[34][35][36]
Principle: PI is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (synthesizing DNA) will have an intermediate intensity.[34]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates. After adherence, treat with the naphthamide derivative (typically at its IC₅₀ concentration) for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS by centrifuging at low speed (e.g., 200 x g for 5 minutes).[35][36]
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[35][36][37] This permeabilizes the cells and preserves their morphology. Incubate for at least 2 hours at -20°C.[35]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[36][37]
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.[36][37]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000-20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests the compound interferes with that stage of cell progression.
Data Interpretation and Structure-Activity Relationships (SAR)
Systematic evaluation of a series of derivatives allows for the development of Structure-Activity Relationships (SAR), which are crucial for optimizing lead compounds. By comparing the IC₅₀ values of structurally related compounds, researchers can deduce which chemical modifications enhance or diminish biological activity.
Table 1: Example IC₅₀ Data for a Hypothetical Series of Naphthamide Derivatives
| Compound ID | R1 Substituent | R2 Side Chain | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) |
| ND-01 | -NO₂ | -CH₂CH₂N(CH₃)₂ | 2.8 | 4.5 |
| ND-02 | -NH₂ | -CH₂CH₂N(CH₃)₂ | 15.2 | 22.1 |
| ND-03 | -NO₂ | -CH₂CH₂CH₂N(CH₃)₂ | 5.1 | 7.8 |
| ND-04 | -NO₂ | -CH₂CH₂-piperidine | 1.5 | 2.9 |
| Doxorubicin | (Reference) | (Reference) | 0.9 | 1.2 |
This is hypothetical data for illustrative purposes.
SAR Insights from Table 1:
-
A nitro group at the R1 position (ND-01) appears more potent than an amino group (ND-02), suggesting the electron-withdrawing nature is important for activity.
-
Comparing ND-01 and ND-03, the shorter two-carbon side chain is more effective than the three-carbon chain.
-
Incorporating a cyclic amine like piperidine (ND-04) significantly improves potency compared to the acyclic dimethylamine (ND-01).
Future Directions and Conclusion
The field of naphthamide derivatives continues to be a fertile ground for drug discovery. Future research will likely focus on developing compounds with even greater target specificity to minimize off-target effects. This includes designing derivatives that selectively inhibit specific PARP family members or target novel proteins in disease pathways. Furthermore, the development of naphthalimide-based Proteolysis Targeting Chimeras (PROTACs) offers an exciting new avenue, aiming to not just inhibit but completely degrade target proteins. The combination of rational design, robust biological evaluation, and detailed mechanistic studies, as outlined in this guide, will be paramount in translating the potential of these versatile scaffolds into next-generation therapeutics.
References
- 1. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma [mdpi.com]
- 7. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 8. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthalimides as anti-cancer agents: synthesis and biological activity. | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiinflammatory and antiproteolytic properties of naphthlthiosemicarbazides and cyclized oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. broadpharm.com [broadpharm.com]
- 26. clyte.tech [clyte.tech]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bmglabtech.com [bmglabtech.com]
- 31. atcc.org [atcc.org]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. youtube.com [youtube.com]
- 34. nanocellect.com [nanocellect.com]
- 35. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 37. icms.qmul.ac.uk [icms.qmul.ac.uk]
"in silico modeling of 6-Hydroxy-N-methyl-1-naphthamide interactions"
An In-Depth Technical Guide: In Silico Modeling of 6-Hydroxy-N-methyl-1-naphthamide Interactions: A Methodological Framework for Characterizing Novel Ligand-Target Complexes
Abstract
In modern drug discovery, in silico modeling has become an essential discipline for predicting and analyzing the interactions between small molecules and their biological targets.[1] This guide provides a comprehensive, methodology-driven framework for the computational analysis of a novel compound, this compound. As the specific biological target for this compound is not pre-defined, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. It outlines the necessary steps from system preparation and molecular docking to all-atom molecular dynamics simulations and binding free energy calculations. The emphasis is placed not only on the execution of protocols but on the scientific rationale behind each choice, ensuring a robust and reproducible computational workflow designed to elucidate binding mechanisms, assess interaction stability, and quantify binding affinity.
Introduction: The Role of Computational Modeling in Characterizing Novel Molecules
The journey of a drug from concept to clinic is arduous and expensive, demanding the early and accurate identification of viable lead compounds.[2][3] Computational, or in silico, methods accelerate this process by providing a molecular-level lens through which we can examine and predict the behavior of potential drug candidates before committing to costly and time-consuming wet-lab experiments.[4][5]
This guide uses this compound as a representative small molecule to demonstrate a complete in silico workflow. We will operate under the assumption that a putative protein target has been identified—for instance, a specific kinase or receptor implicated in a disease pathway. The objective is to detail the process of taking the two-dimensional structure of our ligand and the known structure of a target protein and producing a dynamic, three-dimensional model of their interaction, complete with quantitative energetic and structural analysis.
This process is broken down into four major stages:
-
System Preparation: Meticulously preparing the ligand and protein structures to ensure they are chemically accurate and computationally ready.
-
Molecular Docking: Predicting the most likely binding pose of the ligand within the protein's active site.
-
Molecular Dynamics (MD) Simulation: Simulating the dynamic movements of the protein-ligand complex over time in a physiologically relevant environment.
-
Post-Simulation Analysis: Extracting quantitative data from the simulation to assess stability, identify key interactions, and calculate binding free energy.
This workflow represents a standard yet powerful cascade in computer-aided drug design (CADD), providing deep insights that can guide lead optimization and further experimental validation.[2]
Stage 1: System Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures. This stage involves preparing both the ligand (this compound) and the target protein.
Ligand Preparation
The ligand must be converted from a 2D representation into a three-dimensional, energy-minimized structure with accurate atomic charges and parameters that are compatible with the chosen force field.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure:
-
Acquire the 2D structure of this compound. For novel compounds, this may be drawn using chemical sketcher software like ChemDraw or MarvinSketch. For known compounds, structures can often be found in databases like PubChem.[1]
-
-
Generate 3D Coordinates:
-
Use a program like Open Babel or the 3D conformer generation services within chemical databases to convert the 2D structure into a 3D .mol2 or .sdf file.
-
-
Add Hydrogens and Assign Protonation State:
-
Load the 3D structure into a molecular editor like Avogadro.[6]
-
Add hydrogens appropriate for a physiological pH of 7.4. This step is critical as the protonation state of functional groups dictates their ability to form hydrogen bonds.
-
-
Energy Minimization:
-
Perform an initial energy minimization of the ligand structure using a universal force field (e.g., MMFF94 or UFF) within the modeling software. This resolves any steric clashes or unnatural bond lengths from the 3D generation.
-
-
Generate Force Field Parameters (Parameterization):
-
This is the most critical step for a novel ligand. Standard protein force fields do not contain parameters for drug-like molecules.[7][8]
-
Use a dedicated server like the CHARMM General Force Field (CGenFF) server or LigParGen to generate topology and parameter files compatible with the CHARMM or OPLS force fields, respectively.[8][9][10]
-
Upload the energy-minimized .mol2 file to the server. The server will output a topology file (e.g., .str or .itp) and a parameter file that define the ligand's bonded and non-bonded interactions for the simulation engine.[6][11]
-
Rationale: Proper parameterization ensures that the simulation engine accurately models the ligand's internal geometry and its interactions with the protein and solvent.[8] Inaccurate charges or van der Waals parameters can lead to completely non-physical results. The CGenFF server also provides a "penalty" score, which indicates the quality of the generated parameters; low penalties are crucial for trustworthiness.[8]
Protein Target Preparation
The protein structure is typically obtained from an experimental source like the Protein Data Bank (PDB). These structures often require cleaning and preparation to be simulation-ready.[1][12]
Experimental Protocol: Protein Preparation
-
Obtain Protein Structure:
-
Download the crystal structure of the target protein from the RCSB PDB database.[13] Select a high-resolution structure (ideally < 2.5 Å) that, if possible, contains a co-crystallized ligand in the binding site of interest.
-
-
Clean the PDB File:
-
Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera, VMD).
-
Remove all non-essential molecules, including water, crystallization artifacts (e.g., glycerol), and any co-crystallized ligands that are not part of the study.[14][15] Retain any structurally important ions or cofactors (e.g., Zn²⁺, Mg²⁺).
-
-
Model Missing Residues and Loops:
-
Check the PDB file for missing residues or loops, which are common in crystal structures. If these gaps are in or near the binding site, they must be modeled using servers like MODELLER or SWISS-MODEL. For this guide, we assume a complete structure.
-
-
Protonation and Side-Chain Correction:
-
Use a tool like pdb2gmx in GROMACS or the "Protein Preparation Wizard" in Schrödinger Suite.[13][15]
-
These tools add hydrogen atoms consistent with pH 7.4, determine the protonation states of histidine, aspartate, and glutamate residues, and flip the side chains of asparagine, glutamine, and histidine residues to optimize the hydrogen-bonding network.[15]
-
-
Generate Protein Topology:
Rationale: Crystal structures are static snapshots and often lack hydrogen atoms. Correctly assigning protonation states is vital for accurately modeling electrostatic interactions and hydrogen bonds, which are primary drivers of ligand binding.[15] Cleaning the PDB file ensures that the simulation focuses only on the biologically relevant components.
Stage 2: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[16] It is a computationally inexpensive method used to generate a plausible starting structure for more rigorous analysis like MD simulation.[17]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files:
-
Define the Binding Site (Grid Box):
-
Identify the binding site on the protein. If a co-crystallized ligand was present in the original PDB file, the center of this ligand is an excellent choice for the center of the docking search space.
-
Define a "grid box" that encompasses this entire binding site. The size should be large enough to allow the ligand to rotate and translate freely within the pocket (e.g., 25 x 25 x 25 Å).[20]
-
-
Create the Configuration File:
-
Create a text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates for the center of the grid box, and the dimensions of the box.[20]
-
-
Run the Docking Simulation:
-
Analyze the Results:
-
Vina will output a .pdbqt file containing several predicted binding poses (typically 9), ranked by their binding affinity score (in kcal/mol).[16] The log file contains the scores for each pose.
-
Visualize the top-ranked pose in a molecular viewer to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. A good pose should have high chemical complementarity with the binding site.
-
Rationale: Docking employs a scoring function to rapidly evaluate thousands of potential binding poses, saving immense computational time compared to other methods.[16] The binding affinity score is a quick estimate of binding strength, with more negative values indicating stronger predicted binding.[16] While useful for ranking and pose prediction, these scores are not a substitute for more accurate free energy calculations.
Data Presentation: Hypothetical Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -9.2 | 0.000 |
| 2 | -8.9 | 1.345 |
| 3 | -8.7 | 2.101 |
| 4 | -8.5 | 1.876 |
| 5 | -8.1 | 3.542 |
Stage 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamics of Interaction
While docking provides a static picture, MD simulations allow us to observe the time-evolution of the protein-ligand complex, revealing the stability of the binding pose and the dynamics of its interactions in a simulated physiological environment.[23][24] We will use GROMACS, a highly efficient and popular MD engine.[25]
Below is a visualization of the complete MD workflow.
Caption: The comprehensive workflow for a protein-ligand MD simulation.
Experimental Protocol: GROMACS MD Simulation
-
Build the Complex:
-
Create the Simulation Box and Solvate:
-
Define a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
-
Fill the box with a pre-equilibrated water model, such as TIP3P or SPC/E. This step, called solvation, mimics the aqueous environment of the cell.[15]
-
-
Add Ions:
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system. This removes any steric clashes or unfavorable geometries introduced during the system setup, particularly between the solvent and the complex.[15]
-
-
Equilibration (NVT and NPT Ensembles):
-
NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). During this phase, position restraints are applied to the protein and ligand heavy atoms, allowing the solvent and ions to equilibrate around the restrained solute. The goal is to bring the system to the desired temperature (e.g., 300 K).[26]
-
NPT Equilibration: Perform a second equilibration phase (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature (NPT). The position restraints are maintained while the system equilibrates to the desired pressure (e.g., 1 bar), ensuring the correct solvent density.[26]
-
-
Production MD Run:
-
Remove the position restraints and run the production simulation for a duration sufficient to observe the phenomena of interest (typically 100-500 ns for binding stability). Save the coordinates (trajectory) at regular intervals (e.g., every 100 ps).
-
Rationale: The two-stage equilibration process is critical for gently relaxing the system to the target temperature and pressure without introducing artifacts.[26] If the system were run without equilibration, the initial bad contacts could cause the simulation to crash or produce an unstable trajectory. The production run simulates the "natural" behavior of the complex, providing the raw data for all subsequent analysis.
Stage 4: Post-Simulation Analysis - From Data to Insight
The raw trajectory from the MD simulation is a vast collection of atomic coordinates. The goal of post-simulation analysis is to extract meaningful biophysical insights from this data.[24]
Structural Stability and Fluctuation Analysis
-
Root Mean Square Deviation (RMSD): This metric measures the deviation of the protein's backbone atoms (or ligand's heavy atoms) over time relative to the initial structure. A stable, converging RMSD plot for both the protein and the ligand indicates that the system has reached equilibrium and the ligand is stably bound in the pocket.[27]
-
Root Mean Square Fluctuation (RMSF): This metric is calculated for each residue in the protein and reveals which parts of the protein are flexible versus stable during the simulation. High RMSF values in the binding site loops might indicate conformational changes upon ligand binding.[27]
Interaction Analysis
-
Hydrogen Bond Analysis: The number and occupancy of hydrogen bonds formed between the ligand and protein can be tracked throughout the simulation. Identifying persistent hydrogen bonds highlights the key interactions responsible for anchoring the ligand in the binding site.[28]
-
Contact Analysis: Visual inspection and distance monitoring can reveal important hydrophobic contacts, salt bridges, and other non-covalent interactions that contribute to binding.
Binding Free Energy Calculation
To obtain a more accurate estimate of binding affinity than the docking score, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[29][30][31]
References
- 1. benchchem.com [benchchem.com]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. What is in silico drug discovery? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]
- 8. Protein-Ligand Complex [mdtutorials.com]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Preparing a protein to run an atomistic Molecular Dynamics simulation — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [lbologna.github.io]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. youtube.com [youtube.com]
- 18. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 19. youtube.com [youtube.com]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. youtube.com [youtube.com]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 23. Introduction to protein simulations [www3.mpibpc.mpg.de]
- 24. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 25. GROMACS Tutorials [mdtutorials.com]
- 26. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 27. researchgate.net [researchgate.net]
- 28. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. peng-lab.org [peng-lab.org]
- 31. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Hydroxy-N-methyl-1-naphthamide: A Technical Guide for Researchers
Molecular Structure and Properties
6-Hydroxy-N-methyl-1-naphthamide possesses a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of approximately 201.22 g/mol .[2] Its structure features a naphthalene core substituted with a hydroxyl (-OH) group at the 6-position and an N-methylamide (-CONHCH₃) group at the 1-position. This unique combination of functional groups dictates its chemical reactivity and is the basis for its spectroscopic signature.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| CAS Number | 847802-91-9 |
| Predicted pKa | 9.15 ± 0.40 |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the amidation of 6-hydroxy-1-naphthoic acid with methylamine. This transformation can be achieved through the activation of the carboxylic acid, for instance, by conversion to an acyl chloride, followed by reaction with methylamine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Amide Formation
-
Acid Chloride Formation: To a solution of 6-hydroxy-1-naphthoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is then stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The solvent and excess reagent are removed under reduced pressure.
-
Amidation: The crude acyl chloride is dissolved in a fresh portion of an aprotic solvent and cooled to 0 °C. A solution of methylamine (CH₃NH₂) (2-3 equivalents) in a suitable solvent (e.g., tetrahydrofuran or water) is added dropwise. The reaction is stirred and allowed to warm to room temperature.
-
Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 201, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aromatic amide.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Predicted Mass Spectral Data:
| m/z | Predicted Fragment | Interpretation |
| 201 | [C₁₂H₁₁NO₂]⁺˙ | Molecular ion (M⁺) |
| 172 | [C₁₁H₈O₂]⁺ | Loss of a methylamino radical (•NHCH₃) |
| 155 | [C₁₁H₇O]⁺ | α-cleavage with loss of the N-methyl group and subsequent rearrangement |
| 127 | [C₁₀H₇]⁺ | Loss of CO from the m/z 155 fragment, forming a naphthyl cation |
Experimental Protocol: Mass Spectrometry
Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC-MS). Typical EI conditions involve an electron energy of 70 eV.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, amide, and aromatic functionalities.
Predicted Infrared Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (phenolic) |
| ~3250 | Medium | N-H stretch (amide) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930 | Weak | Aliphatic C-H stretch (N-CH₃) |
| ~1640 | Strong | C=O stretch (Amide I band) |
| ~1600, 1580, 1470 | Medium-Weak | Aromatic C=C stretches |
| ~1550 | Medium | N-H bend (Amide II band) |
| ~1250 | Strong | C-O stretch (phenolic) |
| ~830 | Strong | C-H out-of-plane bend (substituted naphthalene) |
Experimental Protocol: FT-IR Spectroscopy
The infrared spectrum can be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. Predicted chemical shifts are based on the analysis of similar structures and established substituent effects on the naphthalene ring.
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 1H | Ar-OH |
| ~8.0-8.5 | br s | 1H | N-H |
| ~7.2-8.0 | m | 6H | Ar-H |
| ~2.8 | d | 3H | N-CH₃ |
Note: The aromatic region (7.2-8.0 ppm) will show a complex multiplet pattern due to the various coupling interactions between the six aromatic protons on the naphthalene ring. The specific coupling constants will depend on the relative positions of the protons.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (amide) |
| ~155 | Ar-C-OH |
| ~135 | Ar-C (quaternary) |
| ~130 | Ar-C (quaternary) |
| ~120-130 | Ar-C-H |
| ~105-115 | Ar-C-H |
| ~26 | N-CH₃ |
Note: The exact chemical shifts of the aromatic carbons will vary depending on their position relative to the hydroxyl and amide substituents.
Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer. The sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented data and protocols are based on a thorough review of the spectroscopic properties of analogous compounds and fundamental principles of analytical chemistry. It is anticipated that this guide will serve as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical entity, facilitating its identification and promoting its application in research and development.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Hydroxy-N-methyl-1-naphthamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxy-N-methyl-1-naphthamide is a naphthalene derivative with a chemical structure that suggests potential bioactivity.[1] While direct studies on this specific compound are not extensively documented in publicly available literature, its core structure, featuring a naphthalene ring, a hydroxyl group, and an N-methyl carboxamide group, provides a basis for hypothesizing its interaction with key cellular regulatory proteins.[1] This guide posits a primary hypothetical therapeutic target for this compound: the Sirtuin family of NAD+-dependent deacetylases, with a particular focus on Sirtuin 1 (SIRT1). Sirtuins are crucial regulators of metabolism, stress responses, and aging, making them compelling targets for a variety of age-related diseases.[2][3] This document will explore the rationale for this hypothesis, outline potential mechanisms of action, and provide a comprehensive framework for the experimental validation of this compound as a modulator of SIRT1 activity.
Introduction: The Therapeutic Promise of Sirtuin Modulation
The sirtuins are a highly conserved family of enzymes that play a pivotal role in cellular homeostasis by catalyzing the deacetylation of histone and non-histone proteins in an NAD+-dependent manner.[4] In mammals, this family comprises seven members (SIRT1-SIRT7), each with distinct subcellular localizations and substrate specificities.[2][4] Of these, SIRT1 is the most extensively studied and is a key regulator of gene expression, metabolic control, and cellular stress responses.[2]
The activation of SIRT1 has been shown to have beneficial effects in a wide range of preclinical models of age-related diseases, including metabolic disorders, cardiovascular disease, and neurodegenerative conditions.[4][5] Consequently, the discovery and development of small-molecule Sirtuin-Activating Compounds (STACs) has become a significant area of therapeutic research.[5][6] Natural compounds like resveratrol, as well as synthetic molecules such as SRT2104, have demonstrated the potential of SIRT1 activation as a therapeutic strategy.[3][5]
Given the structural characteristics of this compound, it is plausible to hypothesize that it may function as a STAC. This guide will delve into the potential of this compound as a SIRT1 activator and outline the necessary steps for its preclinical evaluation.
Hypothetical Mechanism of Action: this compound as a SIRT1 Activator
We propose that this compound may act as an allosteric activator of SIRT1. This hypothesis is based on the established mechanism of other synthetic STACs, which bind to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.[6] This allosteric activation typically results in a lower Michaelis constant (Km) for the acetylated substrate, leading to increased deacetylation at physiological substrate concentrations.[5]
The proposed interaction is depicted in the following signaling pathway diagram:
Potential Therapeutic Indications
Should this compound be validated as a SIRT1 activator, it could have therapeutic potential in a variety of disease areas.
Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by progressive neuronal loss.[7][8] SIRT1 activation has been shown to be neuroprotective through various mechanisms, including the deacetylation of transcription factors that regulate stress resistance and the suppression of neuroinflammation.[3] By promoting mitochondrial biogenesis and reducing oxidative stress, a SIRT1 activator could slow the progression of these devastating diseases.[8]
Metabolic Disorders
SIRT1 is a key regulator of metabolism, influencing insulin sensitivity, glucose homeostasis, and lipid metabolism.[4] By activating SIRT1, this compound could potentially improve metabolic parameters in conditions such as type 2 diabetes and non-alcoholic fatty liver disease.
Cardiovascular Diseases
SIRT1 plays a protective role in the cardiovascular system by promoting endothelial function, reducing inflammation, and protecting against ischemia-reperfusion injury.[4] A SIRT1 activator could therefore be a valuable therapeutic agent for a range of cardiovascular conditions.
Experimental Validation Workflow
A rigorous and systematic approach is required to validate the hypothesis that this compound is a SIRT1 activator. The following experimental workflow outlines the key steps in this process.
In Vitro Enzymatic Assays
Objective: To determine if this compound directly activates recombinant SIRT1 enzyme in a controlled, cell-free environment.
Protocol:
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)
-
NAD+
-
This compound (dissolved in DMSO)
-
Resveratrol (as a positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the microplate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+.
-
Add the various concentrations of this compound, resveratrol, or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the fold activation relative to the vehicle control.
-
Data Analysis:
| Compound | EC50 (µM) | Max Activation (fold) |
| This compound | TBD | TBD |
| Resveratrol | ~10-50 | ~2-8 |
Table 1: Expected data output from in vitro enzymatic assays. EC50 (half-maximal effective concentration) will be determined from the dose-response curve.
Cell-Based Assays
Objective: To assess the ability of this compound to activate SIRT1 in a cellular context and modulate downstream signaling pathways.
Protocol:
-
Cell Culture:
-
Use a relevant cell line (e.g., HEK293T, HepG2, or a neuronal cell line like SH-SY5Y).
-
Culture cells in appropriate media and conditions.
-
-
Western Blot Analysis of SIRT1 Substrate Acetylation:
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with antibodies against acetylated forms of known SIRT1 substrates (e.g., acetyl-p53, acetyl-PGC-1α) and total protein levels as loading controls.
-
Quantify band intensities to determine the extent of deacetylation.
-
-
Mitochondrial Biogenesis Assay:
-
Treat cells with this compound.
-
Stain cells with a mitochondrial-specific dye (e.g., MitoTracker Green).
-
Measure the fluorescence intensity using flow cytometry or fluorescence microscopy to quantify mitochondrial mass.
-
Target Engagement Assays
Objective: To confirm that this compound directly binds to SIRT1 within the cell.
Protocol:
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blot for SIRT1.
-
Binding of the compound is expected to stabilize SIRT1, resulting in a higher melting temperature compared to the control.
-
Conclusion
While further empirical data is required, the chemical structure of this compound presents a compelling case for its investigation as a novel Sirtuin-Activating Compound. The therapeutic potential of SIRT1 activation is well-established, and the identification of new, potent, and specific STACs is of significant interest to the drug discovery community. The experimental framework outlined in this guide provides a clear and logical path for the comprehensive evaluation of this compound, from initial in vitro screening to in vivo validation. Should this compound prove to be a bona fide SIRT1 activator, it could represent a promising new lead for the development of therapies for a host of age-related diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Sirtuin Modulating Compounds: Influencing the Function of Key Proteins for Longevity [nad.com]
- 3. scispace.com [scispace.com]
- 4. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Molecular Pathways in Neurodegenerative Diseases: An Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Hydroxy-N-methyl-1-naphthamide
Abstract
6-Hydroxy-N-methyl-1-naphthamide is a novel synthetic compound with a chemical scaffold suggestive of potential biological activity. As with any new chemical entity, a thorough understanding of its mechanism of action (MoA) is paramount for its development as a potential therapeutic agent or research tool. This guide provides a comprehensive, multi-phased strategic workflow for the elucidation of its MoA, from initial broad-based screening to pinpointing specific molecular targets and downstream cellular pathways. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the strategic rationale behind each experimental choice, ensuring a robust and scientifically sound investigation.
Introduction: The Naphthamide Scaffold - A Realm of Therapeutic Potential
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2][3] Derivatives of naphthalene and naphthamide have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5] Notably, various naphthamide derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and receptor tyrosine kinases like c-Met and VEGFR-2.[5][6] The presence of the N-methyl group in this compound further suggests a considered design, as methylation is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
Given the lack of specific literature on this compound, this guide will outline a de novo approach to systematically unravel its biological function. Our investigation will be structured in three main phases:
-
Phase 1: Hypothesis Generation - Broad-Based Phenotypic and Target-Agnostic Screening.
-
Phase 2: Target Identification and Validation.
-
Phase 3: Pathway Characterization and Functional Analysis.
This structured, yet flexible, approach is designed to maximize the discovery potential while maintaining scientific rigor through self-validating experimental systems.
Phase 1: Hypothesis Generation - Casting a Wide Net
The initial phase of our investigation is designed to be unbiased, allowing the compound's activity to guide our subsequent, more focused efforts. We will employ a combination of phenotypic screening and broad target-based profiling to generate initial hypotheses about the compound's MoA.
Phenotypic Screening in Disease-Relevant Cell Models
Phenotypic screening is a powerful approach that assesses the effect of a compound on a whole biological system, such as a cell, without a preconceived notion of the molecular target.[][8][9][10] This method is particularly advantageous for discovering compounds with novel mechanisms of action.[9][10]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: A panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) will be utilized. This allows for the identification of tissue-specific sensitivities.
-
Compound Treatment: Cells will be seeded in 384-well plates and treated with a concentration range of this compound (e.g., 10 nM to 100 µM) for 48-72 hours.
-
Staining: Following treatment, cells will be fixed and stained with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).
-
Image Acquisition: Plates will be imaged using a high-content imaging system.
-
Data Analysis: Image analysis software will be used to quantify a wide array of cellular features, including cell count, nuclear morphology, cell shape, and mitochondrial integrity.
Causality and Interpretation: Significant changes in specific cellular phenotypes, such as apoptosis induction, cell cycle arrest at a particular phase, or disruption of the cytoskeleton, will provide the first clues towards the compound's MoA. For example, observing condensed and fragmented nuclei would suggest an apoptotic mechanism.
Broad-Spectrum Target Profiling
To complement the phenotypic data, we will perform broad-based screening against large panels of known biological targets. This will help to rapidly identify potential protein classes that interact with our compound.
2.2.1 Kinome Screening
Given that many naphthalene-based molecules are kinase inhibitors, a comprehensive kinome scan is a logical starting point.[11][12][13][14][15]
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Assay Principle: This assay measures the ability of a test compound to compete with a known, immobilized ligand for the active site of a large panel of kinases.
-
Procedure: this compound will be screened at a fixed concentration (e.g., 10 µM) against a panel of over 400 human kinases.[11][14]
-
Data Analysis: The results are reported as percent inhibition. A significant inhibition (typically >80%) of a particular kinase or kinase family will identify it as a potential direct target.
2.2.2 GPCR Profiling
G-protein coupled receptors (GPCRs) represent another major class of drug targets.[16][17][18][19][20]
Experimental Protocol: GPCRscan
-
Assay Principle: This involves a panel of cell-based functional assays that measure downstream signaling events upon GPCR activation or inhibition, such as changes in intracellular calcium or cAMP levels.[19]
-
Procedure: Our compound will be screened against a comprehensive panel of human GPCRs.
-
Data Analysis: Agonist or antagonist activity at specific GPCRs will be identified.
Visualization of Phase 1 Workflow:
Caption: Phase 1 workflow for hypothesis generation.
Phase 2: Target Identification and Validation
The hypotheses generated in Phase 1 will be rigorously tested in this phase to identify and validate the direct molecular target(s) of this compound.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[21][22][23][24][25] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[21][23]
Experimental Protocol: CETSA
-
Cell Treatment: Intact cells will be treated with either vehicle (DMSO) or this compound.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.
-
Detection: The amount of the soluble target protein remaining in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[23]
Causality and Self-Validation: A positive CETSA result provides strong evidence of a direct physical interaction between the compound and the putative target protein within the complex milieu of the cell.
Visualization of CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Quantitative Assessment of Target Inhibition
Once a target is validated, we will quantify the inhibitory potency of this compound.
Experimental Protocol: In Vitro Enzyme/Receptor Activity Assay
-
For Kinase Targets: A radiometric or luminescence-based in vitro kinase assay will be performed using the purified recombinant kinase, a specific substrate, and ATP.[11][26] The IC50 value will be determined by measuring the inhibition of substrate phosphorylation across a range of compound concentrations.
-
For GPCR Targets: Radioligand binding assays will be conducted to determine the binding affinity (Ki) of the compound to the receptor.[17]
Data Presentation: Target Inhibition Potency
| Target | Assay Type | IC50 / Ki (nM) |
| Hypothetical Kinase A | In Vitro Kinase Assay | e.g., 50 |
| Hypothetical GPCR B | Radioligand Binding | e.g., 120 |
Phase 3: Pathway Characterization and Functional Analysis
With a validated target in hand, the final phase will delineate the downstream signaling pathways affected by the compound and confirm its functional consequences at the cellular level.
Global Omics Approaches: Transcriptomics and Phosphoproteomics
To gain an unbiased view of the cellular response to target engagement, we will employ global "omics" technologies.
4.1.1 Transcriptomics (RNA-Seq)
Transcriptome analysis will reveal changes in gene expression downstream of target inhibition.[27][28][29][30][31]
Experimental Protocol: RNA-Seq
-
Cell Treatment: A relevant cell line will be treated with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
RNA Extraction and Sequencing: RNA will be extracted, and libraries will be prepared for next-generation sequencing.
-
Data Analysis: Differential gene expression analysis will be performed, followed by pathway analysis (e.g., Gene Set Enrichment Analysis) to identify significantly altered biological pathways.[27]
4.1.2 Phosphoproteomics
For kinase inhibitors, phosphoproteomics is essential to map the direct and indirect effects on cellular signaling networks.[26][32][33][34][35]
Experimental Protocol: Mass Spectrometry-Based Phosphoproteomics
-
Cell Treatment and Lysis: Cells will be treated with the compound, followed by lysis under conditions that preserve phosphorylation.
-
Phosphopeptide Enrichment: Phosphopeptides will be enriched from the protein digest.
-
LC-MS/MS Analysis: The enriched phosphopeptides will be analyzed by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Changes in the phosphorylation status of thousands of sites will be quantified, revealing the impact on kinase signaling cascades.[32][33]
Visualization of a Hypothetical Signaling Pathway:
Caption: Hypothetical signaling pathway inhibited by the compound.
Functional Cellular Assays
Based on the findings from the omics studies, specific functional assays will be conducted to confirm the observed cellular effects. For instance, if the data suggests an induction of apoptosis, we will perform:
-
Annexin V/Propidium Iodide Staining: To quantify apoptotic and necrotic cells by flow cytometry.
-
Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3/7).
Conclusion
The systematic, multi-phased approach outlined in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action of this compound. By integrating unbiased, high-throughput screening with rigorous target validation and in-depth pathway analysis, this strategy will not only identify the primary molecular target(s) but also provide a detailed understanding of the compound's functional consequences at a cellular level. The insights gained from this comprehensive investigation will be crucial for guiding the future development of this promising naphthamide derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. proventainternational.com [proventainternational.com]
- 9. pfizer.com [pfizer.com]
- 10. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 13. assayquant.com [assayquant.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 18. Tanso Biosciences: GPCR functional profiling services | Cosmo Bio Co., Ltd. [cosmobio.co.jp]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. scispace.com [scispace.com]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Use of transcriptomics in understanding mechanisms of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Transcriptomic Approaches in Studies on and Applications of Chimeric Antigen Receptor T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aimed-analytics.com [aimed-analytics.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pnas.org [pnas.org]
- 35. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
Methodological & Application
Synthesis of 6-Hydroxy-N-methyl-1-naphthamide: An Application Protocol for Researchers
Abstract
This comprehensive guide details a robust, step-by-step protocol for the synthesis of 6-Hydroxy-N-methyl-1-naphthamide, a valuable building block in medicinal chemistry and drug development. The synthesis is approached through a classical two-step process commencing with the activation of the commercially available 6-hydroxy-1-naphthoic acid to its corresponding acyl chloride, followed by amidation with methylamine. This document provides in-depth procedural details, including reagent quantities, reaction conditions, and purification methods. Furthermore, it outlines the necessary analytical techniques for the structural confirmation and purity assessment of the final product. Safety protocols for all hazardous reagents are also explicitly addressed to ensure safe laboratory practices. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
Naphthamide scaffolds are prevalent in a variety of biologically active molecules, serving as key intermediates in the synthesis of pharmaceuticals. The title compound, this compound, features a naphthalene core with hydroxyl and N-methylamide functionalities. These groups offer sites for further chemical modification, making it a versatile precursor for the generation of compound libraries in drug discovery programs. The hydroxyl group can undergo etherification or esterification, while the amide nitrogen can be involved in various coupling reactions, allowing for the exploration of a diverse chemical space.
The synthetic strategy outlined herein is designed to be both efficient and scalable, utilizing common laboratory reagents and techniques. The core of this process is the formation of an amide bond, a fundamental transformation in organic chemistry. This is achieved by first enhancing the electrophilicity of the carboxylic acid group on 6-hydroxy-1-naphthoic acid via its conversion to an acyl chloride. This highly reactive intermediate is then readily attacked by the nucleophilic methylamine to furnish the desired amide product.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds in two key steps as illustrated below. The first step is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The second step is the nucleophilic acyl substitution reaction of the acyl chloride with methylamine.
Caption: Overall reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 6-Hydroxy-1-naphthoic acid | ≥98% | Commercially Available | 2437-17-4 |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | 7719-09-7 |
| Methylamine solution (40% in H₂O) | Synthesis Grade | Commercially Available | 74-89-5 |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | 75-09-2 |
| Toluene | Anhydrous | Commercially Available | 108-88-3 |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | 68-12-2 |
| Diethyl ether | Anhydrous | Commercially Available | 60-29-7 |
| Ethyl acetate | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | 144-55-8 |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available | 7647-01-0 |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with stir bars
-
Heating mantle
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR spectrometer (¹H and ¹³C)
-
Infrared (IR) spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Synthesis of 6-Hydroxy-1-naphthoyl chloride
Caption: Workflow for the synthesis of 6-Hydroxy-1-naphthoyl chloride.
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-hydroxy-1-naphthoic acid (5.0 g, 26.6 mmol).
-
Add anhydrous toluene (40 mL) and a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (2-3 drops).
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (3.9 mL, 53.2 mmol, 2.0 equiv) dropwise to the stirred suspension over 15 minutes using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 110 °C) for 2-3 hours. The solid should dissolve, and the evolution of HCl and SO₂ gas will be observed (perform this step in a well-ventilated fume hood).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting it on a TLC plate against the starting material.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 6-hydroxy-1-naphthoyl chloride, a solid, can be used directly in the next step without further purification.
Step 2: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
-
Dissolve the crude 6-hydroxy-1-naphthoyl chloride from Step 1 in anhydrous dichloromethane (DCM) (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of methylamine (40% in water, 6.6 mL, 79.8 mmol, 3.0 equiv). Add this solution dropwise to the stirred acyl chloride solution over 20-30 minutes, maintaining the temperature at 0 °C. A precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the acyl chloride is consumed.
-
Upon completion, quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove excess methylamine, followed by a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude this compound can be purified by either recrystallization or column chromatography.
Recrystallization: A suitable solvent system for recrystallization is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a doublet for the N-methyl protons coupled to the amide proton, as well as a quartet or broad signal for the amide proton itself.
-
¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the amide.
-
IR Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption for the hydroxyl group (O-H stretch) around 3200-3400 cm⁻¹, an N-H stretch for the secondary amide around 3300 cm⁻¹, and a strong carbonyl (C=O) absorption for the amide around 1640 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₁NO₂), which is 201.22 g/mol .[1]
Safety Precautions
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water.[2] It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Methylamine (CH₃NH₂): Methylamine is a flammable and corrosive gas, typically supplied as a solution in water or an organic solvent. It is harmful if inhaled or swallowed and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
6-Hydroxy-1-naphthoic Acid: This compound can cause skin, eye, and respiratory irritation.[3] Standard laboratory safety practices should be followed, including wearing gloves and safety glasses.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction in Step 1 | Insufficient reflux time or inactive thionyl chloride. | Increase reflux time and monitor by TLC. Use fresh or newly opened thionyl chloride. |
| Low yield in Step 2 | Hydrolysis of the acyl chloride intermediate. | Ensure all glassware and solvents are anhydrous for Step 1 and the initial part of Step 2. |
| Incomplete reaction. | Ensure dropwise addition of methylamine at 0 °C to control the exothermicity. Allow sufficient reaction time at room temperature. | |
| Difficulty in purification | Presence of multiple byproducts. | Optimize reaction conditions to minimize side reactions. Use a gradient elution in column chromatography for better separation. |
| Oiling out during recrystallization. | Use a different solvent system or try trituration with a suitable solvent to induce crystallization. |
References
Purification of 6-Hydroxy-N-methyl-1-naphthamide by Column Chromatography: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed protocol for the purification of 6-Hydroxy-N-methyl-1-naphthamide, a key intermediate in pharmaceutical and fine chemical synthesis.[1] The inherent polarity imparted by the hydroxyl and N-methylamide functionalities necessitates a robust purification strategy to remove common synthetic impurities.[1] This guide elucidates the rationale behind the selection of a normal-phase column chromatography approach, detailing the systematic development of the mobile phase through Thin-Layer Chromatography (TLC). Furthermore, it establishes a self-validating system by incorporating protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity this compound.
Introduction: Understanding the Purification Challenge
This compound possesses a unique molecular architecture characterized by a naphthalene core functionalized with both a hydrogen-bond donating hydroxyl group and a polar N-methylamide group.[1][2] This dual functionality renders the molecule moderately polar, influencing its solubility and chromatographic behavior.
A common synthetic route to this compound involves the coupling of 6-hydroxy-1-naphthoic acid with methylamine, often facilitated by a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] This synthetic pathway can introduce several impurities that must be effectively removed to ensure the quality of the final compound.
Anticipated Impurities:
-
Unreacted Starting Materials: Residual 6-hydroxy-1-naphthoic acid and methylamine.
-
Coupling Agent Byproducts: Dicyclohexylurea (DCU) if DCC is used, or ethyl-(N',N'-dimethylamino)propyl urea if EDC is employed.[3][4] These urea byproducts are often of different polarity than the desired product and can typically be separated.
-
Side-Reaction Products: Potential for the formation of N-acylurea byproducts resulting from the rearrangement of the O-acylisourea intermediate.[5]
Given the polar nature of the target compound and the potential for both more and less polar impurities, column chromatography presents an ideal purification technique.
The Strategic Choice: Normal-Phase Chromatography
For the purification of moderately polar compounds like this compound, normal-phase chromatography is a highly effective strategy.[4][6] This technique utilizes a polar stationary phase, typically silica gel, and a non-polar mobile phase.[4][6] Polar molecules, such as our target compound, will have a stronger affinity for the stationary phase and thus elute more slowly than non-polar impurities. By gradually increasing the polarity of the mobile phase, we can achieve a controlled elution and effective separation.
Causality behind Experimental Choices:
-
Stationary Phase: Silica gel is the adsorbent of choice due to its high polarity, large surface area, and cost-effectiveness.[4][6] Its hydroxyl groups provide ample sites for interaction with the polar functionalities of this compound.
-
Mobile Phase System: A binary solvent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane, offers a tunable polarity to achieve optimal separation.[3]
Workflow for Purification and Analysis
The following diagram illustrates the comprehensive workflow for the purification and subsequent purity verification of this compound.
Caption: Workflow for the purification and analysis of this compound.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Objective: To determine the optimal mobile phase composition for the column chromatography separation. An ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from all impurities.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Crude this compound
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution for spotting.
-
TLC Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of a TLC plate.
-
Spotting: Using a capillary tube, carefully spot the prepared sample solution onto the origin line. Allow the solvent to evaporate completely.
-
Developing the Chromatogram:
-
Prepare a series of developing solvents with varying polarities. Start with a low polarity mixture and gradually increase the proportion of the more polar solvent.
-
Pour a small amount of the chosen developing solvent into the TLC chamber, ensuring the solvent level is below the origin line on the TLC plate.
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
If necessary, use a chemical stain to visualize UV-inactive compounds. For amides and hydroxylated compounds, potassium permanganate or ceric ammonium molybdate stains can be effective.[7]
-
-
Rf Calculation and Optimization:
-
Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Adjust the mobile phase composition to achieve an Rf of 0.2-0.4 for the desired product and maximal separation from impurities.
-
Data Presentation: TLC Mobile Phase Screening
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Rf of Product | Observations |
| 1 | 9:1 | ~0.1 | Product is strongly retained. |
| 2 | 7:3 | ~0.3 | Good retention and separation from less polar spots. |
| 3 | 1:1 | ~0.6 | Product moves too quickly, poor separation. |
Based on this screening, a 7:3 mixture of Hexane:Ethyl Acetate is a good starting point for column chromatography.
Protocol 2: Normal-Phase Column Chromatography
Objective: To purify the crude this compound using the optimized mobile phase.
Materials:
-
Glass chromatography column
-
Silica gel (for column chromatography, e.g., 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude this compound
-
Optimized mobile phase (from Protocol 4.1)
-
Collection tubes or flasks
Procedure:
-
Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small, uniform fractions and analyzing them by TLC (as described in Protocol 4.1).
-
-
Fraction Analysis and Pooling:
-
Spot each collected fraction on a TLC plate alongside a spot of the crude starting material.
-
Develop the TLC plate using the optimized mobile phase.
-
Identify the fractions containing the pure product (single spot with the correct Rf value).
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment: A Self-Validating System
To ensure the efficacy of the purification, the final product must be analyzed for purity and structural integrity.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Analysis
Objective: To determine the purity of the final product with high sensitivity. A reverse-phase HPLC method is suitable for this polar compound.[8]
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram.
-
Data Interpretation: A pure sample should exhibit a single major peak at a specific retention time. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 4: NMR Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the chemical structure of the purified product and assess its purity. Quantitative ¹H NMR (qNMR) can be used to determine absolute purity.[9]
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
-
Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
Procedure:
-
Sample Preparation:
-
For structural confirmation, dissolve 5-10 mg of the purified product in approximately 0.7 mL of the deuterated solvent.
-
For qNMR, accurately weigh a known amount of the purified product and a known amount of the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Structural Confirmation: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of this compound.
-
Purity Assessment: In the ¹H NMR spectrum, the absence of impurity peaks indicates high purity. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
-
Conclusion
This application note provides a robust and reproducible methodology for the purification of this compound using normal-phase column chromatography. The systematic approach, beginning with TLC for mobile phase optimization, ensures an efficient separation. The subsequent purity verification by HPLC and NMR spectroscopy establishes a self-validating protocol, providing a high degree of confidence in the quality of the final product. This comprehensive guide serves as a valuable resource for scientists and researchers in the fields of organic synthesis and drug development.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. hplc.eu [hplc.eu]
- 3. peptide.com [peptide.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Developing In Vitro Assays for 6-Hydroxy-N-methyl-1-naphthamide Activity
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of in vitro assays to characterize the biological activity of 6-Hydroxy-N-methyl-1-naphthamide. Given the absence of established biological targets for this molecule, this guide presents a logical, tiered approach to screen for potential activities, starting with broad cytotoxicity assessments and progressing to more specific mechanistic and cell-based functional assays. The protocols are designed to be robust and adaptable, providing a solid foundation for the initial stages of drug discovery and development.
Introduction: Understanding this compound
This compound is a naphthalene derivative with the chemical formula C₁₂H₁₁NO₂[1][2]. Its structure features a naphthalene core, which is a scaffold present in various biologically active compounds[3]. The presence of a hydroxyl group suggests potential antioxidant properties and a site for metabolic modification, while the N-methyl carboxamide group can influence solubility and hydrogen bonding capabilities[2]. Related naphthoic acid and carboxanilide compounds have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[3][4]. This structural context suggests that this compound is a promising candidate for screening in these therapeutic areas.
The initial phase of investigating a novel compound like this compound requires a systematic approach to identify its biological effects. This process typically begins with broad, high-throughput screening to identify "hits" and progresses to more complex, physiologically relevant assays to validate these findings and elucidate the mechanism of action[5][6]. This guide will detail a series of validated in vitro assays to build a comprehensive biological profile of this compound.
A Tiered Approach to Assay Development
A logical progression of assays is crucial for efficient and cost-effective drug discovery[5]. We propose a three-tiered approach for the characterization of this compound, as illustrated in the workflow below.
Caption: Tiered assay development workflow for this compound.
Tier 1: Foundational Assays
The primary goal of this tier is to assess the compound's basic properties and its general effect on cell viability. This information is critical for designing subsequent, more specific assays.
Protocol: General Cytotoxicity Assay using MTT
This protocol determines the concentration at which this compound exhibits cytotoxic effects on a panel of relevant cell lines (e.g., a cancer cell line like MCF7 and a non-cancer cell line like NIH3T3 to assess selectivity)[7]. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability[7].
Materials:
-
This compound
-
Cell lines (e.g., MCF7, HT29, NIH3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed 1.5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours[7].
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration)[7].
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24-48 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3 hours[7].
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability (MCF7) | % Viability (NIH3T3) |
| Vehicle Control | 1.25 | 100% | 100% |
| 0.1 | 1.23 | 98.4% | 99.2% |
| 1 | 1.18 | 94.4% | 96.8% |
| 10 | 0.85 | 68.0% | 85.6% |
| 20 | 0.62 | 49.6% | 75.2% |
| 60 | 0.31 | 24.8% | 50.4% |
| 100 | 0.15 | 12.0% | 35.2% |
Tier 2: Mechanistic & Pathway Screening
Based on the cytotoxicity data, non-toxic to moderately toxic concentrations should be used in these assays to probe for specific mechanisms of action.
Protocol: General Enzyme Inhibition Assay (e.g., KinaseGlo®)
This protocol provides a template for a generic kinase inhibition assay. Many naphthamide-like structures are known to interact with ATP-binding sites of kinases. The KinaseGlo® assay measures the amount of ATP remaining in a solution following a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
This compound
-
Kinase of interest (e.g., a panel of kinases for screening)
-
Substrate for the kinase
-
KinaseGlo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and varying concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add an equal volume of KinaseGlo® reagent to each well.
-
Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control.
Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
The phenolic hydroxyl group in the compound's structure suggests it may have antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid chemical assay to screen for radical scavenging activity[7].
Materials:
-
This compound
-
DPPH solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the sample solutions to 150 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
High-Content Phenotypic Screening (Cell Painting)
The Cell Painting assay is a powerful, unbiased method to identify a compound's mechanism of action by observing morphological changes in cells[8][9]. Cells are treated with the compound and then stained with multiple fluorescent dyes that label different cellular compartments. The resulting images are analyzed to create a detailed "phenotypic profile" of the compound's effects.
Caption: Workflow for a Cell Painting phenotypic screening assay.
Tier 3: Target Validation & Functional Assays
If the Tier 2 assays identify a potential mechanism (e.g., kinase inhibition, induction of a specific phenotype), Tier 3 assays are designed to confirm these findings and explore their functional consequences in a cellular context.
Protocol: Dose-Response and IC₅₀ Determination
Once an activity is confirmed, a detailed dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency[10][11].
Procedure: This protocol follows the same steps as the initial screening assays (e.g., KinaseGlo® or MTT), but with a narrower and more granular range of compound concentrations (typically a 10-point, 3-fold serial dilution) centered around the estimated IC₅₀ from the initial screen. The data is then fitted to a four-parameter logistic curve to accurately calculate the IC₅₀.
Data Presentation:
| Log [Compound] (M) | % Inhibition |
| -8 | 2.5 |
| -7.5 | 8.1 |
| -7 | 25.3 |
| -6.5 | 50.1 |
| -6 | 75.2 |
| -5.5 | 91.8 |
| -5 | 98.2 |
Protocol: Cell Migration (Wound Healing) Assay
If cytotoxicity data suggests anti-proliferative or anti-cancer activity, a wound healing assay can assess the compound's effect on cell migration, a key process in cancer metastasis.
Materials:
-
Cell line cultured to a confluent monolayer
-
Culture inserts or a sterile pipette tip
-
This compound
-
Microscope with live-cell imaging capabilities
Procedure:
-
Create Wound: Create a "wound" in a confluent cell monolayer using a pipette tip or by removing a culture insert.
-
Treatment: Treat the cells with a non-lethal concentration of the compound.
-
Imaging: Acquire images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure compared to a vehicle-treated control.
Assay Validation and Quality Control
For all developed assays, it is imperative to perform validation to ensure the results are accurate and reproducible[12][13]. Key validation parameters include:
-
Precision: Assessed by repeatability and reproducibility[12].
-
Accuracy: How close the measured value is to the true value[12].
-
Robustness: The assay's performance under small, deliberate variations in method parameters[13].
-
Signal Window and Z-factor: To ensure the assay can reliably distinguish between positive and negative controls.
Conclusion
This guide provides a structured and scientifically grounded framework for the initial in vitro characterization of this compound. By following a tiered approach, researchers can efficiently move from broad screening to more detailed mechanistic and functional studies. The provided protocols are based on established methodologies and can be adapted to specific laboratory capabilities and research questions. This systematic evaluation will build a comprehensive biological profile of this compound, paving the way for further preclinical development.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties [mdpi.com]
- 8. Frontiers | Unleashing the potential of cell painting assays for compound activities and hazards prediction [frontiersin.org]
- 9. Unleashing the potential of cell painting assays for compound activities and hazards prediction [ouci.dntb.gov.ua]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. nibib.nih.gov [nibib.nih.gov]
- 13. dispendix.com [dispendix.com]
Application Notes and Protocols for the Utilization of 6-Hydroxy-N-methyl-1-naphthamide as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of Naphthalene Scaffolds in Drug Discovery
The naphthalene core is a privileged scaffold in medicinal chemistry, offering a rigid and lipophilic framework that can be strategically functionalized to interact with a variety of biological targets. Among the numerous naphthalene-based intermediates, 6-Hydroxy-N-methyl-1-naphthamide stands out as a versatile building block for the synthesis of complex heterocyclic systems, particularly those with demonstrated therapeutic potential. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a synthetically malleable N-methylamide, allows for a diverse range of chemical transformations.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of 1,6-naphthyridin-2(1H)-ones, a class of compounds with significant activity as kinase inhibitors in oncology.[1][2][3][4] Specifically, this document will outline a plausible and practical synthetic route towards a core structure related to Ripretinib, an FDA-approved kinase inhibitor for the treatment of gastrointestinal stromal tumors (GIST).[5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is paramount for successful process development and scale-up.
| Property | Value | Source |
| CAS Number | 847802-91-9 | [7] |
| Molecular Formula | C₁₂H₁₁NO₂ | [7] |
| Molecular Weight | 201.22 g/mol | [7] |
| Appearance | White to off-white powder | Generic Material Data |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Inferred from structure |
| pKa (hydroxyl group) | ~9.5-10.5 (estimated) | Chemical intuition |
Synthetic Pathway Overview: From Naphthoic Acid to a Naphthyridinone Core
The overall synthetic strategy involves a three-stage process, commencing with the synthesis of the title intermediate, this compound, followed by its functionalization and subsequent cyclization to the desired 1,6-naphthyridin-2(1H)-one scaffold.
Caption: Proposed synthetic pathway from 6-hydroxy-1-naphthoic acid to a 1,6-naphthyridin-2(1H)-one core.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol details the conversion of commercially available 6-hydroxy-1-naphthoic acid to its corresponding N-methylamide. The choice of coupling agent is critical to ensure high yield and purity. Thionyl chloride is a cost-effective and efficient reagent for the formation of the intermediate acid chloride.
Protocol 1: Amide Formation
-
Materials:
-
6-Hydroxy-1-naphthoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methylamine solution (2.0 M in THF) (2.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend 6-hydroxy-1-naphthoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add methylamine solution (2.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
-
| Parameter | Condition | Expected Yield | Purity (by HPLC) |
| Reaction Time | 4-6 hours | 85-95% | >98% |
| Temperature | Reflux (DCM) | ||
| Purification | Recrystallization (Ethanol/Water) |
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[8][9] In this step, a formyl group is introduced ortho to the hydroxyl group, which is a key precursor for the subsequent cyclization.
Protocol 2: Formylation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated sodium acetate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a three-necked flask, add anhydrous DMF and cool to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve this compound (1.0 eq) in anhydrous DCE and add it to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium acetate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-formyl-6-hydroxy-N-methyl-1-naphthamide.
-
| Parameter | Condition | Expected Yield | Purity (by HPLC) |
| Reaction Time | 4-6 hours | 60-70% | >95% |
| Temperature | 60-70 °C | ||
| Purification | Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) |
Part 3: Synthesis of the 1,6-Naphthyridin-2(1H)-one Core
This final step involves the condensation of the formyl intermediate with an appropriate amine-containing building block, followed by an intramolecular cyclization to construct the 1,6-naphthyridin-2(1H)-one ring system. The choice of the amine will determine the substitution pattern on the final molecule. For the purpose of this guide, we will use a generic amino-acetamide to illustrate the cyclization.
Protocol 3: Condensation and Cyclization
-
Materials:
-
7-Formyl-6-hydroxy-N-methyl-1-naphthamide (1.0 eq)
-
2-Amino-N-methylacetamide (or other suitable amine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylacetamide (DMA)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 7-formyl-6-hydroxy-N-methyl-1-naphthamide (1.0 eq) in anhydrous DMA, add 2-amino-N-methylacetamide (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-130 °C for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired 1,6-naphthyridin-2(1H)-one derivative.
-
| Parameter | Condition | Expected Yield | Purity (by HPLC) |
| Reaction Time | 8-12 hours | 40-60% | >98% |
| Temperature | 120-130 °C | ||
| Purification | Column Chromatography or Preparative HPLC |
Biological Context and Mechanism of Action: Targeting Kinase Pathways
The 1,6-naphthyridin-2(1H)-one scaffold is a key component of several potent and selective kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Caption: Simplified mechanism of action of 1,6-naphthyridin-2(1H)-one based kinase inhibitors.
Ripretinib, for instance, is a switch-control kinase inhibitor that targets KIT and PDGFRA kinases, which are often mutated and constitutively active in GIST.[12] By binding to the ATP-binding pocket of these kinases, Ripretinib and similar 1,6-naphthyridin-2(1H)-ones block the downstream signaling pathways that drive cell proliferation and survival, ultimately leading to apoptosis of the cancer cells. The synthetic accessibility of the 1,6-naphthyridin-2(1H)-one core, facilitated by intermediates like this compound, is therefore of high interest to medicinal chemists.
Conclusion and Future Perspectives
This compound is a valuable and versatile pharmaceutical intermediate. This guide has provided a detailed roadmap for its synthesis and its application in the construction of the medicinally important 1,6-naphthyridin-2(1H)-one scaffold. The outlined protocols, based on established and robust chemical transformations, offer a practical starting point for researchers in drug discovery and development. Further optimization of reaction conditions and exploration of diverse substitution patterns on the naphthyridinone core, enabled by the strategic use of this intermediate, hold the potential for the discovery of novel and more potent kinase inhibitors for the treatment of cancer and other proliferative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. merit.url.edu [merit.url.edu]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]
- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ripretinib | Deciphera [deciphera.com]
Application Note: Quantitative Analysis of 6-Hydroxy-N-methyl-1-naphthamide Using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
6-Hydroxy-N-methyl-1-naphthamide is a key pharmaceutical intermediate and a versatile building block in fine chemical synthesis.[1] Its molecular structure consists of a stable naphthalene ring with a hydroxyl (-OH) group and an N-methyl carboxamide (-CONHCH3) group, imparting both polarity and sites for further chemical modification.[1][2] The accurate quantification of this compound is critical for ensuring the quality, consistency, and safety of pharmaceutical products and for optimizing synthetic processes. This document provides detailed analytical protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in established principles for the analysis of aromatic amides and naphthalene derivatives.[3][4][5]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement. The hydroxyl and naphthamide functionalities suggest that a reversed-phase HPLC method will provide good retention and separation from non-polar impurities.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is chosen for its versatility and proven efficacy in retaining and separating aromatic compounds through hydrophobic interactions.[3][4]
-
Mobile Phase: A gradient of acetonitrile and water is selected to ensure adequate retention of the polar analyte while allowing for the elution of any potential non-polar impurities. The addition of a small amount of formic acid helps to suppress the ionization of the hydroxyl group, leading to sharper peaks and more reproducible retention times.
-
Detection: The naphthalene ring system is expected to have a strong UV absorbance. A photodiode array (PDA) detector is used to determine the optimal detection wavelength, maximizing sensitivity and selectivity.
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for the quantification of this compound.
Detailed Protocol: HPLC-UV
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Methanol:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Prepare sample solutions to a target concentration within the calibration range using the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions
-
Instrument: HPLC system with a quaternary pump, autosampler, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan from 200-400 nm; quantify at the wavelength of maximum absorbance (e.g., ~230 nm).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
-
Data Analysis
-
Integrate the peak area of this compound.
-
Construct a linear calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Method 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities, metabolites in biological matrices, or trace contaminants, an LC-MS/MS method is recommended.[6][7] This technique offers superior specificity by monitoring unique precursor-to-product ion transitions.
Causality Behind Experimental Choices
-
Ionization: Electrospray ionization (ESI) is chosen as it is well-suited for polar molecules like this compound.[6][8] Both positive and negative modes should be evaluated, but positive mode is often successful for amides.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity by monitoring a specific fragmentation of the parent ion.
-
Sample Preparation: For complex matrices like plasma or tissue homogenates, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.[4][9]
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for trace quantification of this compound.
Detailed Protocol: LC-MS/MS
-
Preparation of Solutions
-
Mobile Phases and Diluent: As per the HPLC-UV method.
-
Internal Standard (IS) Stock Solution: A structurally similar and stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., N-methyl-1-naphthamide). Prepare a stock solution in diluent.
-
Calibration and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the appropriate blank matrix (e.g., plasma, water) with known amounts of the analyte and a constant amount of the internal standard.
-
-
Sample Preparation (for Biological Matrix)
-
To 100 µL of sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system for fast analysis.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A rapid gradient from 95% Mobile Phase A to 95% Mobile Phase B over 3-5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters (Hypothetical):
Parameter Setting Capillary Voltage 3.5 kV Source Temperature 150°C Desolvation Temperature 400°C Cone Gas Flow 50 L/hr Desolvation Gas Flow 800 L/hr MRM Transitions This compound Q1: 202.1 -> Q3: 171.1 (Quantifier) Q1: 202.1 -> Q3: 144.1 (Qualifier) | Internal Standard (e.g., N-methyl-1-naphthamide) | Q1: 186.1 -> Q3: 155.1 |
-
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard MRM transitions.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the analyte concentration in the samples from the calibration curve.
-
Method Validation
Both analytical procedures must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[10][11][12] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[13][14]
Typical Performance Characteristics
The following table summarizes the expected performance characteristics for the two validated methods.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Dependent on application |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Typically 80-120% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 5.0% | Typically ≤ 2% for drug substance |
| - Intermediate Precision | < 2.0% | < 10.0% | Typically ≤ 3% for drug substance |
| Specificity | Demonstrated by peak purity and resolution from excipients | Demonstrated by absence of interferences at the analyte's retention time and MRM transition | No interference at the analyte retention time |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk material and formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. The choice of method should be guided by the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. youtube.com [youtube.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application of 6-Hydroxy-N-methyl-1-naphthamide in Fine Chemical Synthesis: A Technical Guide
Introduction
6-Hydroxy-N-methyl-1-naphthamide is a bifunctional naphthalene derivative that has emerged as a valuable and versatile building block in the landscape of fine chemical synthesis. Its structure, featuring a reactive phenolic hydroxyl group at the 6-position and an N-methylcarboxamide at the 1-position, allows for a diverse range of chemical transformations.[1][2] This unique combination of functional groups makes it an attractive starting material and intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors.[1][2]
The robust naphthalene core provides a stable aromatic scaffold, while the hydroxyl and amide moieties offer orthogonal reactivity, enabling selective modifications to build molecular complexity.[1][2] This guide provides an in-depth exploration of the applications of this compound, focusing on a key transformation—O-alkylation—to generate a library of 6-alkoxy-N-methyl-1-naphthamide derivatives. Such derivatives are of significant interest in drug discovery, as exemplified by compounds like 6-aryloxy N-methyl 1-naphthamide, which have shown potential as potent enzyme inhibitors.[3] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present characterization data to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 847802-91-9 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| pKa (predicted) | 9.15 ± 0.40 | [1] |
Spectroscopic Characterization:
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the N-methyl protons, a broad singlet for the amide N-H proton, and a singlet for the phenolic -OH proton. The aromatic region will display a complex splitting pattern characteristic of a 1,6-disubstituted naphthalene system.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will exhibit signals for the twelve unique carbon atoms. Key resonances would include those for the carbonyl carbon of the amide, the carbon bearing the hydroxyl group, the N-methyl carbon, and the ten carbons of the naphthalene ring system.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group, an N-H stretching band for the secondary amide, and a strong C=O stretching absorption for the amide carbonyl.
Core Application: O-Alkylation for the Synthesis of 6-Alkoxy-N-methyl-1-naphthamide Derivatives
The phenolic hydroxyl group of this compound is a prime site for modification. O-alkylation, particularly through the Williamson ether synthesis, is a robust and widely employed method to introduce a variety of alkyl and aryl groups, thereby creating a library of derivatives with potentially diverse biological activities.[3]
Scientific Rationale and Causality
The Williamson ether synthesis is an SN2 reaction involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other electrophile with a good leaving group. The acidity of the phenolic proton (predicted pKa ≈ 9.15) of this compound allows for its ready deprotonation by a suitable base to form a nucleophilic phenoxide.[1] This phenoxide can then react with an electrophile, such as an alkyl halide, to form an ether linkage.
The choice of base is critical to ensure efficient deprotonation without promoting side reactions. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient for phenols and is preferred for its ease of handling and removal after the reaction. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the reactants and facilitate the SN2 reaction.
The following diagram illustrates the general workflow for the O-alkylation of this compound.
Caption: General workflow for the synthesis of 6-alkoxy-N-methyl-1-naphthamide derivatives.
Experimental Protocol: Synthesis of 6-Methoxy-N-methyl-1-naphthamide
This protocol details the synthesis of a simple methoxy derivative as a representative example of the O-alkylation reaction.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Addition of Electrophile: Add methyl iodide (1.5 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 6-methoxy-N-methyl-1-naphthamide.
Self-Validation:
-
TLC Monitoring: The progress of the reaction can be easily monitored by TLC. The product, being less polar than the starting material due to the etherification of the hydroxyl group, will have a higher Rf value.
-
Spectroscopic Analysis: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the phenolic -OH proton signal and the appearance of a singlet corresponding to the methoxy group in the ¹H NMR spectrum are key indicators of a successful reaction.
Data Presentation: Expected Outcomes
| Derivative | Electrophile | Expected Yield | Key ¹H NMR Signal (δ, ppm) |
| 6-Methoxy-N-methyl-1-naphthamide | Methyl Iodide | >80% | ~3.9 (s, 3H, -OCH₃) |
| 6-Ethoxy-N-methyl-1-naphthamide | Ethyl Iodide | >75% | ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
| 6-(Benzyloxy)-N-methyl-1-naphthamide | Benzyl Bromide | >80% | ~5.1 (s, 2H, -OCH₂Ph), ~7.3-7.5 (m, 5H, Ar-H) |
Logical Relationships in Synthesis Planning
The successful synthesis of a library of 6-alkoxy-N-methyl-1-naphthamide derivatives requires careful consideration of the interplay between the substrate, electrophile, and reaction conditions. The following diagram illustrates these relationships.
Caption: Logical relationships in the synthesis of 6-alkoxy-N-methyl-1-naphthamide derivatives.
Conclusion
This compound stands as a potent intermediate in the arsenal of synthetic chemists. Its dual functionality allows for selective and efficient derivatization, with O-alkylation being a primary example of its utility in generating molecular diversity. The protocols and rationale outlined in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and development. The key to successful application lies in the careful selection of reagents and reaction conditions, coupled with rigorous analytical characterization to ensure the integrity of the synthesized molecules.
References
Application Notes and Protocols for the Cellular Evaluation of 6-Hydroxy-N-methyl-1-naphthamide
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Introduction
The naphthalimide scaffold is a cornerstone in medicinal chemistry, with derivatives being explored for a wide range of therapeutic applications, notably in oncology.[1][2] These compounds are known for their ability to intercalate with DNA, inhibit topoisomerase, and induce apoptosis in cancer cells.[2] 6-Hydroxy-N-methyl-1-naphthamide is a specific derivative of this class, and while its direct biological activity is not yet extensively characterized, its structural similarity to other bioactive naphthalimides suggests its potential as a cytotoxic agent. This document provides a comprehensive guide for researchers to conduct the initial cellular characterization of this compound, focusing on establishing its cytotoxic profile and elucidating its primary mechanism of action in cancer cell lines.
The following protocols are designed to be a starting point for the investigation of this compound and can be adapted based on the initial findings and the specific research questions being addressed.
I. Preliminary Considerations and Compound Handling
Before initiating any cell-based assays, proper handling of the test compound and selection of appropriate cell models are crucial for obtaining reliable and reproducible data.
A. Compound Preparation
This compound (Molecular Formula: C₁₂H₁₁NO₂) should be sourced from a reputable supplier.[3][4] For in vitro studies, the compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Protocol for Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
B. Cell Line Selection
The choice of cell lines is critical and should be guided by the research hypothesis. For a compound with unknown activity, a panel of cancer cell lines from different tissue origins is recommended for initial screening.
-
Recommended Starter Panel:
-
HeLa (Cervical Cancer): A robust and widely used cell line for initial cytotoxicity screening.[5]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.
-
A549 (Lung Cancer): A common model for lung adenocarcinoma.[6]
-
HepG2 (Hepatocellular Carcinoma): Relevant for liver cancer studies, a common target for naphthalimide derivatives.[1]
-
All cell lines should be obtained from a certified cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
II. Phase 1: Determination of Cytotoxicity (IC50)
The first step in characterizing a novel compound is to determine its cytotoxic potential and the concentration range over which it exerts its effects. The half-maximal inhibitory concentration (IC50) is a key parameter for this. A resazurin-based assay (e.g., PrestoBlue™, alamarBlue™) is a reliable and sensitive method for assessing cell viability.
A. Principle of the Resazurin Assay
Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells.
B. Detailed Protocol for Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count the selected cancer cell lines.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in culture medium to create a range of working concentrations. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cell death (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Incubation and Measurement:
-
After the treatment period, add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a microplate reader.
-
C. Data Analysis and IC50 Calculation
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence values to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Table 1: Example Data for IC50 Determination
| Concentration (µM) | % Cell Viability (Normalized) |
| 0 (Vehicle) | 100 |
| 0.1 | 98.2 |
| 1 | 85.5 |
| 10 | 52.1 |
| 50 | 15.3 |
| 100 | 5.8 |
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a test compound.
III. Phase 2: Mechanistic Insights
Once the IC50 value is established, the next phase is to investigate how this compound induces cell death. Based on the known activities of naphthalimide derivatives, investigating apoptosis and cell cycle arrest are logical next steps.
A. Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Detailed Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
B. Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G1. Propidium iodide can be used to stain the DNA of fixed and permeabilized cells, and the fluorescence intensity is proportional to the DNA content.
-
Detailed Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
-
Data Interpretation: The resulting DNA content histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation of cells in a particular phase.
Logical Flow of Mechanistic Assays
Caption: Subsequent mechanistic assays following IC50 determination.
IV. Further Investigations
The results from these initial assays will provide a solid foundation for understanding the cellular effects of this compound. Based on these findings, further experiments can be designed to delve deeper into its mechanism of action.
-
Mitochondrial Membrane Potential: Naphthalimide derivatives have been shown to affect mitochondrial function.[5] Assays using fluorescent dyes like JC-1 or TMRM can assess changes in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Reactive Oxygen Species (ROS) Production: Some anticancer agents induce apoptosis through the generation of ROS. Cellular ROS levels can be measured using probes such as DCFDA.
-
Western Blot Analysis: If apoptosis is confirmed, Western blotting can be used to examine the expression levels of key apoptotic proteins, such as caspases (e.g., cleaved caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and cell cycle regulators (e.g., cyclins, CDKs).
-
Fluorescence Microscopy: Given that some naphthalimide derivatives are fluorescent, confocal microscopy can be used to investigate the subcellular localization of this compound within the cell.[6][7]
V. Conclusion
This application note provides a structured and scientifically grounded approach for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these protocols will be essential for guiding future preclinical development and mechanistic studies.
References
- 1. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A naphthalimide-based peptide conjugate for concurrent imaging and apoptosis induction in cancer cells by utilizing endogenous hydrogen sulfide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04030H [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Overcoming Low Yields in 6-Hydroxy-N-methyl-1-naphthamide Synthesis
Welcome to the technical support center dedicated to the synthesis of 6-Hydroxy-N-methyl-1-naphthamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls that can lead to diminished yields in this valuable synthetic transformation. Drawing from established principles of organic chemistry and field-proven insights, this document provides a structured troubleshooting framework in a comprehensive question-and-answer format.
Introduction to the Synthesis and its Challenges
The synthesis of this compound from 6-hydroxy-1-naphthoic acid and methylamine is a classic example of an amide bond formation. While seemingly straightforward, this reaction is fraught with potential complications that can significantly impact the final yield. The primary challenge arises from the bifunctional nature of the starting material, 6-hydroxy-1-naphthoic acid, which possesses both a carboxylic acid and a phenolic hydroxyl group. The nucleophilic character of the phenol can interfere with the desired amidation reaction, leading to a host of unwanted side products.
This guide will walk you through a logical, step-by-step approach to diagnosing and resolving the root causes of low yields, ensuring a more efficient and successful synthesis.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Section 1: Issues Related to Starting Materials and Reagents
Question 1: My reaction is not proceeding, and I'm recovering my starting materials. What could be the issue with my 6-hydroxy-1-naphthoic acid or methylamine?
Answer:
The quality and handling of your starting materials are paramount. Here are the primary culprits to investigate:
-
Purity of 6-hydroxy-1-naphthoic acid: Impurities in your starting carboxylic acid can inhibit the reaction. It is advisable to use a high-purity grade of 6-hydroxy-1-naphthoic acid. If the purity is uncertain, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.
-
Concentration and Quality of Methylamine Solution: Methylamine is a gas at room temperature and is typically used as a solution in water, ethanol, or THF.[1][2][3] It is crucial to know the accurate concentration of your methylamine solution. Over time, the concentration of commercially available solutions can decrease due to evaporation. Furthermore, the aqueous solution of methylamine is basic and can react with atmospheric carbon dioxide to form methylammonium carbonate, which is non-reactive in the amide coupling.[4][5] Using a freshly opened bottle or titrating the solution to determine its exact molarity is best practice.
-
Moisture Content: The presence of excess water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. While methylamine is often in an aqueous solution, minimizing other sources of water by using anhydrous solvents and drying agents is critical.
Question 2: I am observing the formation of multiple unidentified byproducts. Could my coupling reagents be the source of the problem?
Answer:
Absolutely. The choice and quality of your coupling reagents are critical for a clean and efficient reaction.
-
Degradation of Coupling Reagents: Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are commonly used for amide bond formation.[6] However, they are sensitive to moisture and can degrade over time. Using a fresh bottle of the coupling reagent is always recommended.
-
Suboptimal Choice of Coupling Reagent: For this specific synthesis, where a phenolic hydroxyl group is present, a standard coupling reagent might not be sufficient to prevent side reactions. More advanced coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), can often provide superior results by promoting faster amide bond formation.
Section 2: The Critical Role of Protecting Groups
Question 3: My yield is consistently low, and I suspect the phenolic hydroxyl group is interfering with the reaction. Should I be using a protecting group?
Answer:
Yes, this is the most probable cause of low yields in this synthesis. The phenolic hydroxyl group is nucleophilic and can compete with methylamine in reacting with the activated carboxylic acid, leading to the formation of ester and other dimeric impurities. Protecting the phenol is a highly recommended strategy.
A common and effective approach is to protect the hydroxyl group as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether.[7] This protecting group is stable under the conditions of amide coupling and can be selectively removed later.
Experimental Protocol: Protection of 6-hydroxy-1-naphthoic acid with TBDMS-Cl
-
Dissolve 6-hydroxy-1-naphthoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 equivalents).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 6-((tert-butyldimethylsilyl)oxy)-1-naphthoic acid by column chromatography on silica gel.
Question 4: I have successfully protected the hydroxyl group and formed the amide. Now I'm struggling with the deprotection step. What are the optimal conditions for removing the TBDMS group?
Answer:
The removal of the TBDMS group (deprotection) must be done under conditions that do not cleave the newly formed amide bond. Fluoride-based reagents are the most common and effective for this purpose.
-
Tetrabutylammonium Fluoride (TBAF): This is the most widely used reagent for TBDMS deprotection. A solution of TBAF in an aprotic solvent like tetrahydrofuran (THF) at room temperature will efficiently cleave the silyl ether.[2]
-
Hydrofluoric Acid (HF) in Pyridine: This reagent is also effective but is highly corrosive and requires careful handling in plastic labware.
Experimental Protocol: Deprotection of the TBDMS Ether
-
Dissolve the TBDMS-protected this compound (1 equivalent) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.[8]
Section 3: Optimizing Reaction Conditions
Question 5: Even with a protecting group strategy, my yields are not optimal. How can I further optimize the reaction conditions for the amide coupling step?
Answer:
Fine-tuning the reaction parameters is crucial for maximizing your yield.
-
Solvent: Aprotic polar solvents such as DMF or dichloromethane (DCM) are generally good choices for amide coupling reactions as they effectively dissolve the reactants and intermediates.[6] Ensure your solvent is anhydrous.
-
Temperature: Amide coupling reactions are typically run at room temperature. However, if the reaction is sluggish, gentle heating (40-50 °C) can sometimes be beneficial. Conversely, if side reactions are an issue, running the reaction at a lower temperature (0 °C) may improve selectivity.
-
Base: When using a coupling reagent like HATU, a non-nucleophilic base such as DIPEA is essential to neutralize the hexafluorophosphate salt and to scavenge the acid formed during the reaction. Using an incorrect base (e.g., a nucleophilic one like triethylamine) can lead to side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Letting the reaction run for too long after completion can sometimes lead to the formation of degradation products.
Table 1: Recommended Reaction Parameters for Amide Coupling
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Good solubility of reactants and intermediates. |
| Coupling Reagent | HATU | High efficiency and suppression of side reactions. |
| Base | DIPEA | Non-nucleophilic, prevents unwanted side reactions. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and selectivity. |
| Stoichiometry | Carboxylic Acid:Amine:HATU:DIPEA = 1:1.2:1.2:2.4 | Ensures complete activation and reaction. |
Section 4: Work-up and Purification
Question 6: I have a good crude yield, but I'm losing a significant amount of product during purification. What are the best practices for isolating this compound?
Answer:
Purification of phenolic amides can be challenging due to their polarity and potential for hydrogen bonding.
-
Aqueous Work-up: During the work-up, it is important to perform washes with a dilute acid (e.g., 1M HCl) to remove any unreacted methylamine and basic impurities, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity product and can sometimes be more efficient than chromatography for larger scales.[8] Experiment with different solvents to find the optimal conditions.
Visualizing the Workflow and Troubleshooting Logic
Diagram 1: Synthetic Workflow for this compound
Caption: A three-step synthetic route to the target molecule.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Conclusion
The synthesis of this compound, while presenting certain challenges, can be successfully achieved with high yields by adopting a systematic and informed approach. The key to success lies in recognizing the potential for side reactions due to the phenolic hydroxyl group and implementing a robust protection-deprotection strategy. By carefully considering the purity of starting materials, the choice of reagents, and the optimization of reaction conditions, researchers can overcome the common hurdles and efficiently obtain this valuable compound. This guide serves as a foundational resource to empower you in your synthetic endeavors.
References
- 1. EP1186588A4 - 6-hydroxy-2-naphtylcarbinol und ein verfahren zu seiner herstellung - Google Patents [patents.google.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Hydroxy-N-methyl-1-naphthamide
Welcome to the technical support center for the synthesis of 6-Hydroxy-N-methyl-1-naphthamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific chemical transformation. Our goal is to provide you with in-depth, field-proven insights to help you optimize your synthesis, troubleshoot impurities, and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the amidation of 6-hydroxy-1-naphthoic acid with methylamine. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Q2: Why is the presence of the hydroxyl group a challenge in this synthesis?
The phenolic hydroxyl group on the naphthalene ring is also a nucleophile, albeit a weaker one than methylamine. This creates a competing reaction pathway where the hydroxyl group can be acylated by the activated carboxylic acid, leading to the formation of an ester side product (O-acylation).[1][2][3] Achieving chemoselectivity for N-acylation over O-acylation is a primary challenge in this synthesis.[4][5]
Q3: What are the critical reaction parameters to control?
The critical parameters to control are temperature, pH, and the choice of coupling agent and solvent. The reaction temperature should be kept as low as possible to minimize side reactions. The pH of the reaction mixture is also crucial; basic conditions generally favor N-acylation, while acidic conditions can promote O-acylation.[5] The selection of the coupling agent and solvent can significantly impact the reaction's outcome and the profile of side products.
II. Troubleshooting Guide: Common Side Products and Issues
Issue 1: My final product is contaminated with a compound of a higher molecular weight, which is difficult to remove by standard purification.
Q: What is this high molecular weight impurity, and how can I prevent its formation?
A: This impurity is likely an N-acylurea derivative, a common side product when using carbodiimide coupling agents like DCC or EDCI.[6][7][8][9][10]
-
Causality: The N-acylurea is formed through an intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[9][10] This intermediate is generated when the carbodiimide activates the carboxylic acid. Instead of reacting with the intended amine (methylamine), it can rearrange to the more stable N-acylurea.[6][7][9] This side reaction is particularly problematic as the N-acylurea is often difficult to separate from the desired amide product due to similar polarities.
-
Troubleshooting and Prevention:
-
Use of Additives: Incorporate additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) into your reaction. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to acylate the amine.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to slow down the rate of the rearrangement reaction.
-
Solvent Choice: The use of solvents with low dielectric constants, such as dichloromethane or chloroform, can help to minimize this side reaction.[9]
-
Order of Addition: Add the carbodiimide to a solution of the carboxylic acid and the additive (NHS or HOBt) to pre-form the active ester before adding the methylamine.
-
Issue 2: My product shows an additional ester peak in the IR spectrum and a corresponding signal in the NMR, suggesting an ester byproduct.
Q: Am I forming an ester side product, and how can I favor N-acylation?
A: Yes, this is a strong indication of O-acylation of the phenolic hydroxyl group of 6-hydroxy-1-naphthoic acid. This results in the formation of a polyester or a mixed anhydride-like dimer.
-
Causality: The hydroxyl group on the naphthalene ring is a competing nucleophile that can attack the activated carboxylic acid intermediate. This leads to the formation of an ester linkage. While amines are generally more nucleophilic than phenols, under certain conditions, especially if the amine is sterically hindered or its nucleophilicity is reduced, O-acylation can become significant. Acidic conditions are known to favor O-acylation.[5]
-
Troubleshooting and Prevention:
-
pH Control: Maintain a slightly basic pH during the reaction. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can help to deprotonate the amine, increasing its nucleophilicity and favoring the desired N-acylation.
-
Protecting Groups: While adding steps to the synthesis, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before the amidation reaction is a robust way to prevent O-acylation. The protecting group can then be removed in a subsequent step.
-
Choice of Activating Agent: Using an activating agent that is more selective for carboxylic acids over phenols can be beneficial. Alternatively, converting the carboxylic acid to an acyl chloride and then reacting it with methylamine in the presence of a base is a classic method to favor N-acylation.
-
Issue 3: I am observing gas evolution and the formation of a lower molecular weight, non-acidic byproduct.
Q: What could be causing gas evolution and the formation of a byproduct with a lower molecular weight?
A: This is likely due to the decarboxylation of the starting material, 6-hydroxy-1-naphthoic acid, to form 6-hydroxynaphthalene. The evolved gas is carbon dioxide.
-
Causality: Naphthoic acids, particularly those with electron-donating groups like a hydroxyl group, can be susceptible to decarboxylation at elevated temperatures.[11][12] If the reaction is heated too strongly or for prolonged periods, the carboxylic acid group can be lost as CO2.
-
Troubleshooting and Prevention:
-
Temperature Control: Avoid high reaction temperatures. Most modern coupling reactions for amidation can be run at or below room temperature.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times, especially if heating is required for other reasons (e.g., solubility).
-
Mild Reaction Conditions: Employ mild coupling agents and conditions that do not require heat.
-
III. Visualizing the Reaction Pathways
The following diagram illustrates the desired synthesis pathway for this compound and the competing side reactions that can lead to common impurities.
Caption: Reaction scheme for this compound synthesis and side products.
IV. Summary of Potential Side Products
| Side Product | Likely Cause | Suggested Analytical Detection |
| O-Acylated Product | Competing nucleophilic attack by the phenolic hydroxyl group. Favored by acidic conditions. | LC-MS (higher molecular weight), IR (ester C=O stretch), NMR (new aromatic signals). |
| N-Acylurea | Intramolecular rearrangement of the O-acylisourea intermediate when using carbodiimides. | LC-MS (higher molecular weight), NMR (signals from the carbodiimide moiety). |
| Unreacted Starting Material | Incomplete reaction, poor activation of the carboxylic acid, or insufficient amine. | TLC, LC-MS (presence of starting material mass), NMR (presence of carboxylic acid proton). |
| 6-Hydroxynaphthalene | Decarboxylation of the starting material at elevated temperatures. | GC-MS, LC-MS (lower molecular weight), NMR (absence of carboxylic acid proton). |
V. Recommended Experimental Protocol
This protocol is designed to favor the selective N-acylation of 6-hydroxy-1-naphthoic acid while minimizing the formation of common side products.
Materials:
-
6-hydroxy-1-naphthoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N-hydroxysuccinimide (NHS)
-
Methylamine (e.g., 2M solution in THF or as hydrochloride salt with a base)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxy-1-naphthoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDCI (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid and form the NHS ester.
-
Amine Addition: In a separate flask, if using methylamine hydrochloride, dissolve it in a small amount of DMF and add DIPEA (2.5 equivalents). Slowly add this methylamine solution (1.5 equivalents) to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water. Sequentially wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
VI. References
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from --INVALID-LINK--
-
Mikolajczyk, M., & Kielbasinski, P. (2006). Mechanism of the reaction of carbodiimides with carboxylic acids. Tetrahedron, 37(2), 233-284.
-
Ramazani, A., Nasrabadi, F. Z., & Lis, T. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 127(12), 2217-2223.
-
Wikipedia. (2023). Carbodiimide. Retrieved from --INVALID-LINK--
-
Indian Academy of Sciences. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Retrieved from --INVALID-LINK--
-
Pediaa.Com. (2020). Difference Between O Acylation and N Acylation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from --INVALID-LINK--
-
Bode, J. W. (2011). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses, 88, 334.
-
Brainly.in. (2021). What is the difference between O acylation and N acylation?. Retrieved from --INVALID-LINK--
-
Brainly.com. (2023). What is the difference between O-acylation and N-acylation?. Retrieved from --INVALID-LINK--
-
PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from --INVALID-LINK--
-
PubMed Central. (2023). Decarboxylation in Natural Products Biosynthesis. Retrieved from --INVALID-LINK--
References
- 1. differencebetween.com [differencebetween.com]
- 2. brainly.in [brainly.in]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water | Semantic Scholar [semanticscholar.org]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Decarboxylation [organic-chemistry.org]
- 12. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
"improving the solubility of 6-Hydroxy-N-methyl-1-naphthamide for bioassays"
Technical Support Center: 6-Hydroxy-N-methyl-1-naphthamide
A Guide to Enhancing Solubility for Robust Bioassay Performance
Prepared by: Senior Application Scientist, Bio-Solutions Division
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome solubility challenges to ensure the accuracy and reproducibility of your bioassay results.
Based on its naphthol and amide functionalities, this compound is predicted to be a poorly water-soluble, hydrophobic compound. The phenolic hydroxyl group suggests its solubility will be highly dependent on pH. This guide is structured to provide a logical, tiered approach to systematically address these intrinsic properties.
Troubleshooting Guide: Rapid Problem Resolution
This section addresses the most common issues encountered during the handling and application of this compound in aqueous bioassay buffers and media.
Question: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
Answer: This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The DMSO keeps it soluble in the concentrated stock, but upon dilution, the DMSO concentration drops, and the water-based buffer cannot maintain the compound's solubility.
-
Immediate Action: Do not use the solution with visible precipitate for your assay, as the effective concentration is unknown. The solid material can also interfere with optical measurements.
-
Primary Solution: Lower the final concentration of the compound in your assay. Perform a serial dilution to find the highest concentration that remains soluble.
-
Secondary Solution: Increase the percentage of DMSO in the final solution, but be cautious. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%. Always run a vehicle control with the corresponding DMSO concentration to assess its effect on your assay.
Question: I am seeing inconsistent results between experimental replicates. Could this be a solubility issue?
Answer: Absolutely. Inconsistent results are a hallmark of a compound existing at the very edge of its solubility. Minor variations in pipetting, temperature, or buffer composition can lead to the formation of micro-precipitates, which are not always visible to the naked eye. This results in variable effective concentrations delivered to the assay.
-
Diagnostic Test: Prepare a sample at the working concentration and centrifuge it at high speed (e.g., >14,000 x g) for 10-15 minutes. Carefully measure the concentration of the supernatant (e.g., via UV-Vis spectroscopy or HPLC). A significant decrease from the nominal concentration indicates precipitation.
-
Solution Strategy: You must employ a more robust solubilization method. Proceed to the detailed protocols in this guide, starting with co-solvents or pH adjustment before considering more complex formulations like cyclodextrins.
Question: My compound seems to "disappear" or lose activity in my cell culture media over time. Why?
Answer: This could be due to several factors related to poor solubility. The compound might be slowly precipitating out of the complex biological medium. Alternatively, hydrophobic compounds can adsorb to plastic surfaces (e.g., pipette tips, microplate wells), effectively reducing the concentration available to the cells.
-
Mitigation for Adsorption: Consider using low-adhesion microplates and pre-wetting pipette tips with the assay medium. Including a low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01%) or bovine serum albumin (BSA) in the assay buffer can help block non-specific binding sites and keep the compound in solution.
-
Improving Stability: Re-evaluate your solubilization strategy. A formulation that creates a more stable solution, such as a cyclodextrin inclusion complex, can prevent both precipitation and surface adsorption over the course of a longer incubation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my primary stock solution?
For a hydrophobic compound like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting point for creating a high-concentration stock solution (e.g., 10-50 mM). It is a powerful, water-miscible aprotic solvent. For assays where DMSO is not tolerated, ethanol can be an alternative, though it is generally a weaker solvent for this class of compounds.
Q2: How does pH affect the solubility of this compound?
The 6-hydroxy group is a phenolic hydroxyl, which is weakly acidic. At a pH above its pKa, this group will be deprotonated to form a phenolate anion. This charged species is significantly more water-soluble than the neutral form. Therefore, increasing the pH of the buffer can dramatically increase the solubility of this compound. However, you must ensure the altered pH does not affect your biological assay's integrity.
Q3: What are cyclodextrins and how can they help?
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your naphthamide compound, forming an "inclusion complex." This complex has a water-soluble exterior, effectively shuttling the hydrophobic guest molecule in an aqueous solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible choice.
Q4: How should I store my stock solutions?
Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce water from atmospheric condensation and potentially cause the compound to precipitate over time.
Solubilization Strategy Workflow
This diagram outlines the decision-making process for systematically improving the solubility of this compound.
Caption: Tiered workflow for solubilizing a challenging compound.
Detailed Experimental Protocols
Protocol 1: Basic Solubilization in DMSO
-
Preparation: Accurately weigh the this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Mixing: Vortex vigorously for 2-5 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Working Dilution: Create an intermediate dilution of your stock in DMSO if needed. Then, add a small volume of the DMSO stock to your pre-warmed (e.g., 37°C) aqueous assay buffer while vortexing the buffer. This rapid mixing helps prevent localized high concentrations that can cause precipitation.
-
Final Check: Visually inspect the final solution against a dark background for any signs of cloudiness or precipitate.
Protocol 2: pH-Mediated Solubilization
-
Buffer Preparation: Prepare your assay buffer, but split it into two aliquots before final pH adjustment.
-
Stock Preparation: Prepare a concentrated stock of your compound in a minimal amount of 10-50 mM NaOH or a basic buffer like 100 mM Tris pH 9.0. The basic conditions will deprotonate the phenolic hydroxyl, forming the soluble phenolate salt.
-
Dilution & Neutralization: Add the required volume of this basic stock solution to your main assay buffer. The buffer's capacity should be sufficient to bring the final pH back to the desired physiological range (e.g., pH 7.4).
-
Validation: Confirm the final pH of your working solution. Crucially, run a vehicle control using the basic solution to ensure the transient pH shift during addition or the final salt concentration does not impact your assay.
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice.
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 45% w/v). This may require gentle warming and stirring.
-
Compound Addition: Add the powdered this compound directly to the HP-β-CD solution.
-
Complexation: Mix the solution overnight at room temperature on a rotator or shaker. This allows time for the compound to enter the cyclodextrin's hydrophobic cavity. Gentle heating (40-50°C) can accelerate this process.
-
Sterilization & Use: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility. This is now your working stock solution.
-
Control: Remember to run a vehicle control containing the same concentration of HP-β-CD, as it can sometimes have minor effects on cell membranes or protein activity.
Mechanism of Cyclodextrin Encapsulation
Caption: Cyclodextrin encapsulates a hydrophobic molecule, increasing solubility.
Summary of Solubilization Techniques
| Method | Pros | Cons | Best For |
| DMSO/Co-Solvent | Simple, fast, well-established. | Potential for compound precipitation upon dilution; solvent toxicity to cells at >1%. | Initial screening; assays tolerant to organic solvents. |
| pH Adjustment | Can cause a very large increase in solubility; cost-effective. | Only works for ionizable compounds; final pH must be compatible with the assay; potential for compound instability at high pH. | Compounds with acidic (like phenols) or basic functional groups. |
| Cyclodextrins | Creates a stable, aqueous solution; reduces non-specific binding; often high biocompatibility. | More complex preparation; may affect protein-ligand interactions; requires specific controls. | Cell-based assays, in vivo studies, and when other methods fail. |
Technical Support Center: Stability of 6-Hydroxy-N-methyl-1-naphthamide
Here is the technical support center for "stability issues of 6-Hydroxy-N-methyl-1-naphthamide in solution".
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot stability issues encountered when working with this compound in solution. Understanding the chemical liabilities of this molecule is paramount for generating reproducible and reliable experimental data.
The structure of this compound, featuring a 6-hydroxy (naphthol) group and a 1-N-methylamide group on a naphthalene scaffold, presents distinct stability challenges.[1][2] This guide provides in-depth, field-proven insights into the causality of its degradation and offers robust protocols to mitigate these issues.
Section 1: Core Stability Profile & FAQs
This section addresses fundamental questions about the inherent stability of this compound.
Q1: What are the primary stability concerns for this compound in solution?
The two primary stability concerns stem directly from its functional groups:
-
Oxidation of the 6-Hydroxyl Group: The phenolic hydroxyl group on the naphthalene ring is highly susceptible to oxidation. This is the most common and rapid degradation pathway. Factors like dissolved oxygen, exposure to light (photodegradation), presence of trace metal ions, and elevated pH can significantly accelerate this process.[3][4][5]
-
Hydrolysis of the 1-N-methylamide Group: The amide bond is generally more stable than the phenolic group but can undergo hydrolysis to yield 6-hydroxy-1-naphthoic acid and methylamine. This reaction is typically catalyzed by strongly acidic or basic conditions, often in conjunction with elevated temperatures.[6][7][8]
Q2: What are the main degradation pathways?
The degradation of this compound proceeds via two distinct, competing pathways as illustrated below. Oxidation is generally the more facile pathway under common laboratory conditions.
Q3: How do degradation products manifest in an experiment?
Degradation can be observed in several ways:
-
Visual Changes: The most common sign is a color change in the solution, typically to yellow or brown. This is due to the formation of highly conjugated naphthoquinone-type products from the oxidation pathway.[3][5]
-
Precipitation: Degradation products may have different solubility profiles than the parent compound, leading to the formation of precipitates over time.
-
Chromatographic Changes: When analyzed by techniques like HPLC or LC-MS, degradation will appear as a decrease in the peak area of the parent compound and the emergence of new, often more polar, peaks corresponding to degradation products.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My solution of the compound is changing color (e.g., turning yellow/brown). What is happening and how can I prevent it?
Causality: A color change is a definitive sign of oxidation of the 6-hydroxyl (naphthol) group, leading to the formation of naphthoquinones.[3][5] This process is greatly accelerated at alkaline pH, where the hydroxyl group is deprotonated to a phenoxide, which is far more susceptible to oxidation.
Solutions:
-
Control pH: Buffer your solution to a slightly acidic pH (ideally pH 4-6). Avoid alkaline conditions unless experimentally required. Most drugs show good stability in the pH 4-8 range.[9]
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the solution.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[10]
Q5: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?
Causality: Yes, this is highly likely. The appearance of new peaks, especially those with different retention times, alongside a decrease in the parent peak, is a classic indicator of degradation. Hydrolysis products (e.g., 6-hydroxy-1-naphthoic acid) will typically be more polar and elute earlier, while some oxidative dimers might be less polar.
Troubleshooting Workflow:
Q6: My experimental results are inconsistent over time. Could compound instability be the cause?
Causality: Absolutely. If the concentration of the active compound is decreasing in your stock or working solutions between experiments, it will lead to poor reproducibility. This is a critical issue in dose-response studies or any quantitative assay.
Solutions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh from solid material for each experiment.
-
Qualify Stock Solutions: If you must use a stock solution over several days, you must validate its stability. Analyze it by HPLC at the beginning and end of the experiment series to confirm that the concentration has not changed significantly (e.g., >5%).
-
Control Storage Conditions: Store stock solutions frozen at -20°C or -80°C, protected from light, and in tightly sealed containers. Perform freeze-thaw stability tests to ensure the compound is stable to this process.[11]
Q7: The compound's solubility seems to decrease after the solution is prepared. Why?
Causality: This is often linked to degradation. The formation of less soluble degradation products, such as oxidative dimers or polymers, can lead to precipitation.[5] Alternatively, if the solution pH changes upon storage (e.g., due to CO₂ absorption from the air), it could affect the ionization state and solubility of the parent compound or its degradants.
Solutions:
-
Filter Before Use: If you observe slight precipitation, filter the solution through a 0.22 µm syringe filter immediately before use to remove insoluble matter. Note that this corrects the symptom, not the cause.
-
Address Root Cause: Investigate the underlying stability issue (likely oxidation) using the steps outlined in Q4.
-
Use Buffered Solvents: Preparing solutions in a suitable buffer can prevent pH shifts during storage.
Section 3: Proactive Stability Management & Protocol Design
This section outlines best practices for handling and studying the stability of this compound.
Q8: What are the key factors I need to control to ensure the stability of my stock and working solutions?
The stability of this compound is multifactorial. The following table summarizes the key factors and recommended actions.
| Factor | Effect on Stability | Recommendations | Supporting Rationale |
| pH | Critical. Alkaline pH (>7) dramatically increases the rate of oxidation. Extreme acid or base can cause hydrolysis.[12][13] | Maintain solutions at a slightly acidic pH (4-6) using a non-reactive buffer system (e.g., acetate, citrate). | The phenolic group is deprotonated at alkaline pH, forming a highly reactive phenoxide ion that is rapidly oxidized.[4] |
| Oxygen | Major Contributor. Dissolved oxygen is the primary oxidizing agent for the phenolic group.[5] | Use deoxygenated solvents. Overlay stock solutions with an inert gas (N₂ or Ar) before sealing. | Removing oxygen directly limits the oxidative degradation pathway.[10] |
| Light | Significant Contributor. The naphthalene ring system absorbs UV light, which can catalyze photodegradation.[10] | Store all solutions and solid material in the dark or in amber-colored containers. | Photons provide the activation energy for radical formation and subsequent oxidation.[14][15] |
| Temperature | General Accelerator. Higher temperatures increase the rate of all chemical reactions, including both oxidation and hydrolysis.[9][10] | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice. | Follows the Arrhenius equation, where reaction rates increase with temperature.[9] |
| Metal Ions | Catalytic. Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenols. | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA (10-100 µM) if contamination is suspected. | Metal ions can facilitate electron transfer in redox reactions, accelerating oxidation. |
Q9: How do I design a robust stability study for this compound?
A self-validating stability study involves challenging the compound under various conditions and monitoring its degradation over time.
Objective: To determine the degradation kinetics and optimal storage conditions for this compound in a specific solvent or formulation.
Methodology:
-
Preparation: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, Ethanol). Dilute this stock into your aqueous test buffers (e.g., pH 4.0, 7.4, 9.0).
-
Condition Setup: Aliquot the solutions into separate vials for each condition and time point.
-
Temperature: Store sets of vials at 4°C, 25°C (room temp), and 40°C (accelerated).
-
Light: For each temperature, have one set protected from light (wrapped in foil) and one set exposed to ambient lab light.
-
-
Time Points: Designate specific time points for analysis (e.g., T=0, 2h, 4h, 8h, 24h, 48h, 1 week).
-
Analysis: At each time point, remove the designated vials, quench any further reaction by placing them on ice or freezing, and analyze immediately by a stability-indicating HPLC method (see Q10).
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition. This will reveal which factors (pH, light, temperature) have the most significant impact on stability.
Q10: What analytical methods are best for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is the gold standard. This method must be able to resolve the parent compound from all potential degradation products.
Key Features of a Stability-Indicating Method:
-
Resolution: The parent peak should be baseline-separated from degradation product peaks and any solvent or matrix peaks.
-
Specificity: Forced degradation studies (exposing the compound to harsh acid, base, peroxide, heat, and light) should be performed to demonstrate that the method can detect and separate the resulting degradants.
-
Quantitation: The method should be validated for linearity, accuracy, and precision to accurately quantify the amount of the parent compound remaining.
An example starting method is provided in Appendix A.
Appendix A: Experimental Protocols
Protocol 1: General Purpose Stability Assessment via Reverse-Phase HPLC
-
Instrumentation: HPLC with UV-Vis or Photodiode Array (PDA) Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of the parent compound (determine by scanning, likely in the 280-320 nm range) and a lower wavelength (e.g., 254 nm) to detect a broad range of products.
-
Column Temperature: 30°C.
-
Example Gradient:
Time (min) % Mobile Phase B 0.0 10 15.0 90 18.0 90 18.1 10 | 22.0 | 10 |
Protocol 2: Preparation and Handling of Stock Solutions
-
Solvent Selection: Use high-purity (HPLC grade or higher) solvents. For a stock solution, DMSO is common, but be aware it can absorb water and should be handled in a dry environment.
-
Weighing: Use an analytical balance to accurately weigh the solid this compound in a clean, dry vial.
-
Dissolution: Add the desired volume of solvent to achieve the target concentration. Vortex and/or sonicate briefly to ensure complete dissolution.
-
Inert Gas Purge: Gently blow a stream of nitrogen or argon gas over the headspace of the solution for 30-60 seconds.
-
Storage: Immediately cap the vial tightly with a PTFE-lined cap. Wrap the vial in aluminum foil or place it in an amber container. Store at ≤ -20°C.
-
Usage: When using the stock, allow it to thaw completely and equilibrate to room temperature before opening to prevent condensation. Use it to prepare working solutions and immediately re-purge with inert gas and return to the freezer. Minimize freeze-thaw cycles.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uregina.ca [uregina.ca]
- 7. byjus.com [byjus.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
- 10. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the Purification of Hydroxynaphthamides
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for hydroxynaphthamide purification. This guide is designed to provide you with expert insights, actionable protocols, and troubleshooting advice to navigate the common and complex challenges associated with purifying this important class of compounds. Hydroxynaphthamides, characterized by a polar hydroxyl group and an amide functionality on a rigid naphthalene scaffold, present unique purification hurdles ranging from poor solubility to chromatographic anomalies. This resource consolidates field-proven strategies to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when starting the purification of a novel hydroxynaphthamide.
Q1: What are the primary chemical properties of hydroxynaphthamides that make them difficult to purify?
Hydroxynaphthamides possess a combination of structural features that complicate purification:
-
Dual Functionality: They contain both a weakly acidic phenolic hydroxyl (-OH) group and a hydrogen-bonding amide (-CONH-) group.[1][2] This allows them to interact with stationary phases in multiple ways (e.g., hydrogen bonding, dipole-dipole interactions), often leading to peak tailing and poor separation on standard silica gel.[3][4]
-
High Polarity: The presence of both -OH and -CONH- groups makes the overall molecule quite polar, requiring highly polar mobile phases for elution from normal-phase columns. This can lead to issues like co-elution with polar impurities and even dissolution of the silica stationary phase with certain solvents like methanol.[5][6]
-
Poor Solubility: The rigid aromatic structure and strong intermolecular hydrogen bonding often result in low solubility in common organic solvents, making both sample loading and crystallization challenging.[7][8]
-
Potential for Instability: The phenolic hydroxyl group can be sensitive to acidic or basic conditions and may be prone to oxidation, potentially leading to compound degradation during purification.[3][9]
Q2: I'm developing a purification strategy for a new hydroxynaphthamide. Where should I start?
A systematic approach is crucial. Begin with a thorough analysis of your crude material and then explore different purification techniques.
Caption: Initial purification strategy workflow.
-
Analyze the Crude Mixture: Run a thin-layer chromatography (TLC) and an analytical High-Performance Liquid Chromatography (HPLC) analysis to understand the number of components and their relative polarities.
-
Attempt Recrystallization First: For solid hydroxynaphthamides, recrystallization is often the most effective and scalable purification method.[10][11] It avoids potential degradation on stationary phases and can yield highly pure material.
-
Develop a Chromatography Method: If the compound is an oil or recrystallization fails, develop a column chromatography method. Start with normal-phase silica gel, but be prepared to troubleshoot or switch to an alternative if issues arise.
-
Consider Orthogonal Methods: For challenging separations, achieving high purity may require combining two different purification techniques that operate on different principles (e.g., normal-phase chromatography followed by reversed-phase HPLC).[12][13][14] This approach is powerful for removing impurities that have similar properties to your target compound in a single system.[15]
Troubleshooting Guide: Column Chromatography
This section provides solutions to specific problems encountered during the chromatographic purification of hydroxynaphthamides.
Problem 1: My compound is streaking badly or not eluting from the silica gel column, leading to low recovery.
-
Probable Cause: Strong, non-ideal interactions between your hydroxynaphthamide and the acidic silanol (Si-OH) groups on the silica surface. The phenolic -OH and amide groups can bind tightly to these sites, causing tailing or irreversible adsorption.[3][4]
-
Solutions:
-
Deactivate the Silica Gel with a Base: The most common solution is to add a basic modifier to the mobile phase to "mask" the acidic silanol groups.[6][16]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., ethyl acetate/hexane). This is highly effective for basic or acid-sensitive compounds.[3][17]
-
Ammonia in Methanol: For highly polar systems (e.g., dichloromethane/methanol), using a 2M solution of ammonia in methanol as the polar component can improve peak shape for basic compounds.[6][18]
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself may be the issue.
-
Use an Alternative Solvent System: Sometimes, the choice of solvent can dramatically alter selectivity. For aromatic compounds, incorporating toluene into the mobile phase (e.g., ethyl acetate/toluene) can improve separation compared to standard hexane/ethyl acetate systems.[5]
-
Problem 2: I'm using a DCM/Methanol gradient, but my fractions are contaminated with a non-UV active impurity.
-
Probable Cause: At high methanol concentrations, especially under basic conditions, silica gel can become slightly soluble, leading to silicic acid leaching into your fractions.[5][6]
-
Solutions:
-
Limit Methanol Concentration: Try to keep the methanol percentage below 10-15% if possible.
-
Evaporate and Filter: After evaporation, dissolve the residue in a solvent in which your compound is soluble but silica is not (e.g., dichloromethane or ethyl acetate). The insoluble silica can then be removed by filtering through a syringe filter or a small plug of cotton.
-
Switch to a More Robust Stationary Phase: Consider using a polymer-based or bonded silica stationary phase for preparative HPLC if silica leaching is a persistent issue.[19]
-
Table 1: Comparison of Chromatographic Conditions for Hydroxynaphthamide Purification
| Condition | Stationary Phase | Typical Mobile Phase | Best For... | Potential Issues & Mitigation |
| Standard Normal-Phase | Silica Gel | Hexane / Ethyl Acetate | Less polar hydroxynaphthamides with minimal acid/base character. | Issue: Tailing, low recovery.[5] Mitigation: Add 1% triethylamine to the mobile phase.[3] |
| Polar Normal-Phase | Silica Gel | Dichloromethane / Methanol | Highly polar hydroxynaphthamides. | Issue: Silica dissolution, poor separation. Mitigation: Keep MeOH <15%; consider using alumina.[5][6] |
| Reversed-Phase | C18-Bonded Silica | Water / Acetonitrile (or Methanol) | All hydroxynaphthamides; excellent for removing non-polar impurities. | Issue: Poor retention of very polar compounds. Mitigation: Use a high aqueous percentage; add 0.1% formic acid or TFA to sharpen peaks. |
| Alternative Normal-Phase | Neutral Alumina | Hexane / Ethyl Acetate or DCM / MeOH | Acid-sensitive or basic hydroxynaphthamides. | Issue: Can be less predictable than silica; activity can vary with water content. |
Troubleshooting Guide: Solubility and Crystallization
Problem 3: My hydroxynaphthamide has very poor solubility, making it difficult to load onto a column or perform a recrystallization.
-
Probable Cause: Strong intermolecular forces (hydrogen bonding, pi-pi stacking) in the solid state make it difficult for solvent molecules to break apart the crystal lattice.[2]
-
Solutions:
-
Use a Stronger "Dissolving" Solvent: For column chromatography, you may need to dissolve your crude product in a small amount of a highly polar solvent like DMSO, DMF, or NMP, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column ("dry loading").
-
Optimize Recrystallization Solvents: Finding the right solvent is key. An ideal single solvent should dissolve the compound when hot but not when cold.[20][21]
-
Use a Two-Solvent Recrystallization System: If no single solvent is ideal, use a two-solvent system.[20]
-
Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at high temperature.
-
Slowly add a "poor" solvent (in which it is insoluble, but is miscible with the good solvent) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to clarify, then allow to cool slowly.[11][20]
-
-
Problem 4: My compound "oils out" instead of forming crystals during recrystallization.
-
Probable Cause: The solution is becoming supersaturated at a temperature above the compound's melting point, or significant impurities are present that are disrupting crystal lattice formation.
-
Solutions:
-
Use a More Dilute Solution: Add more of the "good" solvent before cooling to lower the saturation point.
-
Cool More Slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling is critical for forming well-ordered crystals.[21][22]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to initiate crystallization.
-
Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is designed to prevent tailing and improve the recovery of acid-sensitive or basic hydroxynaphthamides.[3]
Materials:
-
Silica gel for flash chromatography
-
Mobile phase solvent system (e.g., 9:1 Hexane:Ethyl Acetate)
-
Triethylamine (TEA)
Procedure:
-
Prepare the Mobile Phase: Create your desired mobile phase. Add triethylamine to a final concentration of 1% (v/v). For example, to 990 mL of your solvent mixture, add 10 mL of TEA.
-
Create the Slurry: In a beaker, add the required amount of dry silica gel.
-
Add Mobile Phase: Pour the TEA-containing mobile phase over the silica gel to create a slurry. Gently swirl to mix.
-
Pack the Column: Pour the slurry into your chromatography column and pack as you normally would, using the TEA-containing mobile phase as the eluent.
-
Equilibrate: Before loading your sample, flush the packed column with at least 2-3 column volumes of the mobile phase to ensure the entire stationary phase is fully neutralized.[6]
-
Load and Elute: Load your sample (preferably dry-loaded) and run the chromatography using the TEA-containing mobile phase.
Protocol 2: General Two-Solvent Recrystallization
This method is ideal when a single suitable recrystallization solvent cannot be found.[20]
Caption: Workflow for a two-solvent recrystallization.
Procedure:
-
Select Solvents: Identify a "good" solvent that readily dissolves your hydroxynaphthamide and a miscible "poor" solvent in which it is insoluble. Common pairs include Dichloromethane/Hexane, Acetone/Water, or Ethanol/Water.
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent to boiling and add the minimum amount required to fully dissolve the solid.[21][23]
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise with swirling until a slight, persistent cloudiness appears.
-
Clarify: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature. Slow cooling is essential for forming pure crystals.[22]
-
Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod.
-
Cool Further: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolate and Wash: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.[21]
-
Dry: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- 1. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate | MDPI [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. santaisci.com [santaisci.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chromatography [chem.rochester.edu]
- 18. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 19. glsciencesinc.com [glsciencesinc.com]
- 20. chem.ualberta.ca [chem.ualberta.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
"minimizing degradation of 6-Hydroxy-N-methyl-1-naphthamide during storage"
A Guide to Minimizing Degradation During Storage and Handling
Welcome to the technical support guide for 6-Hydroxy-N-methyl-1-naphthamide (CAS 847802-91-9). As a key intermediate in pharmaceutical and fine chemical synthesis, maintaining its stability and purity is paramount for reproducible and successful experimental outcomes.[1] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and best practices to prevent degradation during storage and use.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter, providing explanations for the underlying chemistry and actionable solutions.
Question: My solid this compound, which was originally a white powder, has developed a yellow or brownish tint. What is causing this discoloration?
Answer: This is a classic sign of oxidation. The 6-hydroxy group on the naphthalene ring makes the molecule susceptible to oxidation, similar to other naphthol and phenol compounds.[2][3] Atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can oxidize the hydroxyl group, leading to the formation of highly colored quinone-type structures. This process is often superficial at first but indicates that the bulk material may be compromised.
-
Immediate Action: Assess the purity of the material using an analytical technique like HPLC before use (see Protocol 2). If the discoloration is minor and purity is still acceptable, immediately transfer the material to a fresh, amber glass container and purge with an inert gas like argon or nitrogen before sealing.
-
Root Cause Prevention: This issue stems from improper storage. The original container may have been repeatedly opened, exposing the compound to air and humidity, or it may have been stored in a clear container exposed to light.
Question: I prepared a solution of the compound in an organic solvent (e.g., DMSO, Methanol), and it changed color within a few hours/days. Why is this happening faster than in the solid state?
Answer: Degradation reactions, particularly oxidation, occur much more rapidly in solution than in the solid state. In solution, molecules have greater mobility, and dissolved oxygen is readily available to react. The choice of solvent can also play a role.
-
Explanation: The hydroxyl group remains the primary site of instability. The rate of degradation will be influenced by:
-
Dissolved Oxygen: Most solvents are saturated with air unless specifically degassed.
-
Solvent Purity: Peroxides in older ethers (like THF or Dioxane) or trace metal impurities can initiate and accelerate oxidation.
-
Light Exposure: Solutions are often more susceptible to photo-degradation than solids.[4]
-
-
Recommended Solution:
-
Use High-Purity Solvents: Employ freshly opened, HPLC-grade or anhydrous solvents.
-
Degas Your Solvent: Before preparing the solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Protect from Light: Prepare and store the solution in an amber vial or a clear vial wrapped in aluminum foil.
-
Prepare Freshly: For maximum accuracy in your experiments, prepare solutions immediately before use. Avoid long-term storage of solutions if possible.
-
Question: My HPLC analysis shows a new, earlier-eluting peak that grows over time. Could this be a degradation product?
Answer: Yes, this is a strong possibility. The appearance of new peaks is a clear indicator of degradation. Based on the structure of this compound, there are two primary degradation pathways to consider:
-
Oxidation: Oxidation of the hydroxyl group often introduces more polar functionalities (like a quinone), which can sometimes lead to changes in retention time. The exact change depends on the stationary and mobile phases used.
-
Hydrolysis: The N-methyl amide bond can be hydrolyzed under strongly acidic or basic conditions, especially with the application of heat.[5][6] This would break the molecule into 6-hydroxynaphthoic acid and methylamine. The resulting carboxylic acid is significantly more polar than the parent amide and would almost certainly elute earlier on a standard reversed-phase HPLC column.
-
Troubleshooting Step: To confirm the identity of the degradation product, you can perform a forced degradation study (see Protocol 3). By intentionally stressing the compound under hydrolytic (acid/base), oxidative, and photolytic conditions, you can generate these specific impurities and compare their retention times to the unknown peak in your stored sample.
Part 2: Proactive Stability Management (FAQs)
What are the optimal long-term storage conditions for solid this compound?
To ensure maximum shelf-life, the solid compound should be stored with protection from the four main degradation factors: oxygen, light, heat, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Reduces the rate of all chemical degradation pathways.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich naphthol ring.[8] |
| Light | Amber Glass Vial / Light-Proof Container | Naphthol derivatives are often light-sensitive and can undergo photo-oxidation.[3][4] |
| Moisture | Tightly Sealed Container in a Desiccator | Prevents hydrolysis and potential clumping of the powder. Amines and amides can be hygroscopic.[7] |
How can I analytically monitor the stability of my compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This is an analytical method that can separate the intact active compound from its degradation products, allowing for accurate quantification of purity. See Protocol 2 for a starting point for method development.
Are there any materials or reagents that are incompatible with this compound?
Yes. Avoid contact with:
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates) will rapidly degrade the molecule.
-
Strong Bases: While the amide bond is relatively stable, strong bases will deprotonate the phenolic hydroxyl group (pKa is predicted to be ~9.15[9]), making it extremely susceptible to oxidation.
-
Strong Acids & Heat: Prolonged exposure to strong acids, especially at elevated temperatures, can catalyze the hydrolysis of the amide bond.[6]
-
Trace Metals: Certain metal ions can catalyze oxidation. Use high-purity reagents and clean glass or plasticware.
Part 3: Diagrams and Workflows
Troubleshooting Degradation Issues
The following workflow can help diagnose the root cause of observed degradation in your sample of this compound.
Caption: Troubleshooting flowchart for degradation of this compound.
Potential Degradation Pathways
This diagram illustrates the two most probable chemical degradation routes for this compound.
Caption: Proposed degradation pathways for this compound.
Part 4: Key Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storing Solid Compound
This protocol minimizes exposure to atmospheric contaminants each time the compound is used.
-
Preparation: Move the sealed primary container of the compound, a desiccator, amber glass vials (sized for single-use aliquots), and tools (spatula, balance) into an inert atmosphere glovebox. If a glovebox is not available, perform the steps quickly in a low-humidity environment.
-
Equilibration: Allow the primary container to warm to room temperature for at least 1 hour before opening to prevent moisture condensation on the cold powder.
-
Aliquoting: Open the primary container and quickly weigh out the desired amounts of the compound into the pre-labeled amber vials.
-
Inerting: Back-fill each aliquot vial and the primary container with dry argon or nitrogen gas.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap threads with Parafilm®.
-
Storage: Place the primary container and all aliquots into a freezer (-20°C or below). Store aliquots in a desiccator within the freezer if possible.
-
Usage: When needed, remove a single aliquot vial and allow it to warm to room temperature before opening. This protects the main stock from repeated exposure.
Protocol 2: General Stability-Indicating HPLC Method
This reverse-phase HPLC method serves as a starting point for assessing the purity of this compound. Method optimization may be required.[10][11]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV, 254 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A:B or Acetonitrile to a concentration of ~0.5 mg/mL.
Protocol 3: Forced Degradation Study Outline
Forced degradation (or stress testing) is used to create potential degradation products to demonstrate the specificity of the analytical method.[12][13] Use a sample concentration of approximately 1 mg/mL. The goal is to achieve 5-20% degradation.[14]
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C. Check for degradation at time points (e.g., 2, 8, 24 hours). Neutralize with NaOH before injection.
-
Base Hydrolysis: Add 0.1M NaOH and keep at room temperature. Check at time points. Neutralize with HCl before injection.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature. Check at time points.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours. Dissolve and analyze.
-
Photo-degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions). Analyze alongside a control sample protected from light.
By comparing the chromatograms from these stressed samples to your stored sample, you can tentatively identify the degradation products.
References
- 1. nbinno.com [nbinno.com]
- 2. Properties, uses, upstream and downstream raw materials, storage methods, boiling point of dinaphthol-Chemwin [en.888chem.com]
- 3. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. Sigma-Aldrich [sigmaaldrich.com]
- 11. ovid.com [ovid.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ijrpp.com [ijrpp.com]
- 14. scispace.com [scispace.com]
"optimization of cell-based assays for naphthamide compounds"
As a Senior Application Scientist, I have designed this technical support guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing cell-based assays involving naphthamide compounds. This guide moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and generate reliable, reproducible data.
Introduction: The Naphthamide Scaffold in a Cellular Context
Naphthamide and its related structures, like naphthalimide, are a significant class of aromatic heterocyclic compounds investigated for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Their planar structure often allows them to intercalate with DNA, a primary mechanism for their cytotoxic effects.[1][2] However, their modes of action are diverse and can also include the inhibition of key enzymes like VEGFR-2 tyrosine kinase, the induction of apoptosis and cell cycle arrest, and the generation of reactive oxygen species (ROS).[3][4]
This chemical complexity, combined with physicochemical properties such as hydrophobicity, presents unique challenges in cell-based assay development. This guide provides a structured approach to navigate these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to help you set up your experiments for success.
Q1: How should I prepare and store my naphthamide compound stock solution? A: Proper handling of your compound is the first critical step. Naphthamides often have low aqueous solubility, making an organic solvent necessary.
-
Solvent Choice: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[5]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the final volume of solvent added to your cell culture medium.[5]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6] While many compounds are stable in DMSO for extended periods, even in the presence of some water, aliquoting is a best practice to ensure consistency.[7][8][9]
Q2: My naphthamide compound precipitates when I add it to the cell culture medium. What's wrong? A: This is a frequent issue stemming from the hydrophobic nature of many naphthamides. Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous medium.
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your culture wells is as low as possible, typically well below 0.5%.[5] High solvent concentrations can be directly toxic to cells and reduce the solubility of your compound.
-
Use an Intermediate Dilution Step: Before adding to the final culture volume, create an intermediate dilution of your stock solution in pre-warmed, serum-containing medium.[5] Serum proteins can help stabilize the compound and keep it in solution.[10]
-
Ensure Complete Dissolution: After diluting, vortex or gently warm the solution (e.g., in a 37°C water bath) to ensure any precipitate redissolves before adding it to your cells.[6]
Q3: Which type of cell-based assay is best for screening naphthamide compounds? A: The ideal assay depends on the compound's hypothesized mechanism of action. If the mechanism is unknown, a general cell health assay is the best starting point.
-
Initial Screening: Begin with robust cell viability or cytotoxicity assays.[11][12] These assays measure general metabolic activity or membrane integrity.[13] Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) are often highly sensitive and less prone to certain types of compound interference compared to colorimetric assays.[12][14]
-
Mechanism-Specific Assays: If your compound is expected to have a specific effect, use a targeted assay. For example, if it's a suspected DNA intercalator, assays for apoptosis (e.g., caspase activation, Annexin V staining) and cell cycle analysis (e.g., propidium iodide staining) are highly relevant.[4][15][16]
Q4: What are the most critical factors for ensuring my assay is reproducible? A: Reproducibility is key for reliable data.[17][18] Consistency in your cell culture and assay workflow is paramount.
-
Cell Health: Use cells that are healthy, in a logarithmic growth phase, and at a low passage number.[11] Never let cells become over-confluent in flasks before seeding.[11]
-
Cell Seeding Density: The number of cells seeded per well is critical. Too few cells may not produce a measurable signal, while too many can lead to overcrowding and altered metabolic states.[11] You must optimize this for your specific cell line and assay duration.
-
Assay Workflow: Keep the number of steps in your assay protocol to a minimum. Each additional step introduces a potential source of variability.[19]
Section 2: In-Depth Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues you may encounter.
Guide 1: Poor Assay Performance & High Data Variability
Issue: You are observing inconsistent results between wells, plates, or experiments (e.g., high standard deviations, drifting baseline).
| Potential Cause | Scientific Rationale | Troubleshooting & Validation Steps |
| Inconsistent Cell Seeding | An uneven number of cells per well will lead to different baseline signals, creating high variability.[20] | 1. Ensure a homogenous single-cell suspension before plating. 2. Mix the cell suspension gently between pipetting to prevent settling. 3. Perform a cell count and viability check before seeding each experiment.[11] |
| "Edge Effect" | Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and temperature, which affects cell growth and assay signal.[21] | 1. Avoid using the outermost wells for experimental samples. 2. Fill the outer wells with sterile water or PBS to create a humidity barrier. 3. Ensure proper incubator humidity. |
| Unhealthy or High-Passage Cells | Cells that are passaged too many times can undergo genetic drift and phenotypic changes, altering their response to compounds.[11][20] | 1. Always use cells from a validated, low-passage cell bank. 2. Maintain a strict passaging schedule and do not allow cells to become over-confluent.[11] 3. Routinely test for mycoplasma contamination.[18] |
| Reagent Instability | Assay reagents, especially those with enzymatic components or fluorescent probes, can degrade over time, leading to a weaker signal. | 1. Prepare fresh reagents and supplements as needed.[11] 2. Store reagents according to the manufacturer's instructions. 3. Check the stability of your naphthamide compound in the culture medium over the full duration of your experiment.[5] |
Guide 2: Suspected Compound-Specific Assay Interference
Issue: Your naphthamide compound shows activity, but you suspect it might be a false positive or false negative due to direct interference with the assay's detection method. This is a common concern for aromatic, planar molecules.[22][23]
Step 1: Identify the Type of Interference
The first step is to determine if your compound is interacting with the assay readout itself. This is done by running controls without cells.
-
Autofluorescence: The compound itself emits light when excited at the same wavelength as your fluorescent probe, creating a false positive signal.[24][25]
-
Fluorescence Quenching: The compound absorbs the light emitted by the fluorophore, leading to a reduced signal and a potential false negative.[26]
-
Colorimetric Interference: In absorbance-based assays (like MTT, XTT), a colored compound can absorb light at the detection wavelength, skewing the results.[24]
-
Luciferase Inhibition: In luminescence assays that use luciferase (e.g., reporter gene assays, ATP detection), the compound can directly inhibit the enzyme, leading to a false positive (if looking for inhibitors of a pathway) or false negative (in a viability assay).[27]
Protocol: Screening for Compound Interference
-
Prepare a multi-well plate with your complete assay medium but without any cells .
-
Add your naphthamide compound in the same concentration range used in your main experiment.
-
Include wells with medium only (negative control) and any assay reagents (e.g., fluorescent dye, luciferase substrate).
-
Incubate the plate under the same conditions as your cell-based assay.
-
Read the plate on your plate reader using the exact same settings (wavelengths, gain, etc.).
-
Analysis: A significant signal in the compound-only wells compared to the medium-only wells indicates direct interference.[25]
Step 2: Mitigate the Interference
If interference is confirmed, you must modify your assay strategy.
-
Strategy 1: Switch to Red-Shifted Dyes. Autofluorescence and light scattering from compounds are most prominent at shorter wavelengths (blue-green region).[25][28] Switching to fluorophores that excite and emit in the far-red spectrum (>650 nm) can often eliminate the interference.[25][28]
-
Strategy 2: Change the Detection Modality. This is a robust way to circumvent the issue. If you have interference in a fluorescence assay, switch to a luminescence or absorbance-based method that measures the same biological endpoint, if available.[25][29]
-
Strategy 3: Use an Orthogonal Assay. To confirm that a "hit" is real and not an artifact, validate it with a secondary assay that relies on a different technology and/or measures a different point in the biological pathway.[24] For example, if a compound appears cytotoxic in an ATP-based viability assay, confirm this by measuring the release of LDH, a marker of membrane damage.[13]
Section 3: Key Experimental Protocols
Protocol 1: General Workflow for Cell-Based Viability/Cytotoxicity Screening
This protocol outlines a generalized workflow applicable to many common assays.
Protocol 2: Optimizing Cell Seeding Density
-
Objective: To find the optimal number of cells per well that gives a robust signal without artifacts from overgrowth.
-
Procedure: a. Create a 2-fold serial dilution of your cell suspension. b. Seed a range of cell densities into a 96-well plate (e.g., from 20,000 cells/well down to 500 cells/well). c. Include wells with medium only to determine the background signal. d. Culture the plates for the intended duration of your main experiment (e.g., 48 hours). e. At the end of the incubation, add your chosen viability reagent (e.g., resazurin, ATP detection reagent) to all wells. f. Measure the signal according to the assay protocol.
-
Analysis: Plot the signal intensity against the number of cells seeded. The optimal density is within the linear range of the curve, providing a strong signal-to-background ratio well before the plateau.[30]
Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Potential Naphthamide-Related Issues |
| MTT/MTS (Colorimetric) | Reduction of a tetrazolium salt by metabolic enzymes (dehydrogenases) into a colored formazan product.[14] | Inexpensive, well-established.[31] | Interference from colored compounds; requires a solubilization step for the formazan crystals (MTT).[24][31] |
| Resazurin (Fluorometric) | Reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.[14] | Highly sensitive, homogenous ("add-and-read") format. | Prone to autofluorescence and quenching interference from compounds.[24][26] |
| ATP Detection (Luminescent) | Measures ATP levels using a luciferase-luciferin reaction; ATP is a marker of metabolically active cells.[12][14] | Extremely high sensitivity, wide dynamic range, low background.[12][19] | Potential for direct inhibition of the luciferase enzyme by compounds.[27] |
| LDH Release (Colorimetric) | Measures the activity of lactate dehydrogenase (LDH) released into the medium from cells with damaged membranes (a marker of cytotoxicity).[13] | Measures cell death directly rather than metabolic activity. | Less sensitive for early-stage cytotoxicity; interference from colored compounds. |
This guide provides a foundational framework for optimizing your cell-based assays with naphthamide compounds. By understanding the unique properties of these molecules and implementing systematic troubleshooting, you can significantly improve the quality and reliability of your experimental data.
References
- 1. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalimides as anti-cancer agents: synthesis and biological activity. | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) induces apoptosis and cell cycle arrest in A549 cells through p53 accumulation via c-Jun NH2-terminal kinase-mediated phosphorylation at serine 15 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. biocompare.com [biocompare.com]
- 12. 细胞活力和增殖测定 [sigmaaldrich.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 19. youtube.com [youtube.com]
- 20. biocompare.com [biocompare.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. researchgate.net [researchgate.net]
- 23. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Activity of 6-Hydroxy-N-methyl-1-naphthamide In Vivo: A Comparative Guide for Preclinical Development
For distribution to: Researchers, scientists, and drug development professionals
This guide provides a comprehensive framework for the in vivo validation of 6-Hydroxy-N-methyl-1-naphthamide, a novel naphthamide derivative with putative biological activity as a PARP (Poly[ADP-ribose] polymerase) inhibitor. Due to the limited publicly available data on this specific molecule, this document establishes a scientifically rigorous, hypothesis-driven approach to its preclinical evaluation. By drawing parallels with established PARP inhibitors, we present a comparative analysis supported by detailed experimental protocols and data interpretation strategies. Our objective is to equip researchers with the necessary tools to thoroughly investigate the therapeutic potential of this compound in a preclinical setting.
Introduction: The Rationale for Investigating this compound as a PARP Inhibitor
The naphthamide scaffold is a recurring motif in a variety of biologically active compounds, including several with demonstrated anticancer properties. Notably, the structural similarities between this compound and the core structures of known PARP inhibitors suggest a plausible mechanism of action centered on the inhibition of this critical DNA damage repair enzyme.
PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations.[1][2] By inhibiting PARP-mediated repair of single-strand DNA breaks, these drugs lead to the accumulation of double-strand breaks during replication. In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[3]
Given this compelling mechanistic hypothesis, the in vivo validation of this compound is warranted to ascertain its potential as a novel therapeutic agent. This guide will delineate a comprehensive strategy for this validation, focusing on a direct comparison with established PARP inhibitors.
Comparative Landscape: Benchmarking Against Approved PARP Inhibitors
To objectively assess the in vivo performance of this compound, it is crucial to benchmark it against clinically approved PARP inhibitors. This comparative approach provides context for its potency, efficacy, and potential therapeutic window.
| Compound | FDA-Approved Indications (Selected) | Key Differentiating Features |
| Olaparib | Ovarian, Breast, Pancreatic, and Prostate Cancers | First-in-class PARP inhibitor, extensively studied.[4][5][6][7] |
| Niraparib | Ovarian Cancer | Noted for its efficacy in both BRCA-mutated and non-BRCA-mutated (HR-deficient) tumors.[1][8][9][10][11] |
| Talazoparib | Breast Cancer | Potent PARP trapping activity, which contributes to its cytotoxicity.[12][13][14] |
| Rucaparib | Ovarian and Prostate Cancers | Effective in tumors with BRCA mutations and other HRD alterations. |
| This compound | Hypothesized PARP inhibitor | Novel chemical entity with unknown in vivo activity and safety profile. |
In Vivo Validation Workflow: A Step-by-Step Approach
The following workflow outlines a logical progression for the in vivo characterization of this compound, from initial tolerability studies to robust efficacy evaluation in relevant cancer models.
Caption: A structured workflow for the in vivo validation of a novel compound.
Phase 1: Foundational Pharmacokinetic and Toxicological Studies
The initial phase focuses on understanding the compound's behavior in a biological system and establishing a safe dosing regimen.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Female BALB/c or NOD scid gamma (NSG) mice (6-8 weeks old).
-
Compound Administration:
-
Intravenous (IV) administration of a single dose (e.g., 1-5 mg/kg) to determine clearance and volume of distribution.
-
Oral gavage (PO) administration of a single dose (e.g., 10-50 mg/kg) to assess oral bioavailability.
-
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated using appropriate software (e.g., Phoenix WinNonlin).
Rationale: Understanding the PK profile is critical for designing effective dosing schedules for subsequent efficacy studies and for comparing its properties to established PARP inhibitors.[15][16]
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Female BALB/c or NSG mice (6-8 weeks old).
-
Dose Escalation: Administer escalating doses of the compound daily for 5-14 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, bone marrow) should be collected for histopathological analysis to identify any target organ toxicities.
Rationale: Establishing the MTD is a prerequisite for designing long-term efficacy studies. It also provides initial insights into the compound's safety profile, a key differentiator in drug development.[15]
Phase 2: Efficacy Evaluation in Tumor Models
This phase aims to assess the anti-tumor activity of this compound in well-characterized cancer models.
The principle of synthetic lethality dictates that PARP inhibitors are most effective in tumors with deficiencies in homologous recombination repair. Therefore, the selection of appropriate in vivo models is paramount.
-
Cell Line-Derived Xenografts (CDX): Utilize human cancer cell lines with known BRCA1/2 mutations (e.g., MDA-MB-436, HCC1937 for breast cancer; CAPAN-1 for pancreatic cancer) implanted subcutaneously in immunocompromised mice.[17]
-
Patient-Derived Xenografts (PDX): These models, derived directly from patient tumors and grown in mice, better recapitulate the complexity and heterogeneity of human cancers.[12][14] PDX models with characterized BRCA mutations or other HRD alterations are ideal.[10][11]
Objective: To evaluate the efficacy of this compound in inhibiting tumor growth, both as a monotherapy and in comparison to a standard-of-care PARP inhibitor.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells or PDX fragments into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Treatment Groups:
-
Vehicle control
-
This compound (at one or more doses below the MTD)
-
Olaparib or another relevant PARP inhibitor (as a positive control)
-
-
Dosing and Monitoring: Administer treatments as per the predetermined schedule (e.g., daily oral gavage). Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (%TGI) is calculated for each treatment group.
Rationale: This is the pivotal experiment to determine if the hypothesized biological activity translates into a therapeutic effect in vivo.
Phase 3: Mechanistic Confirmation and Biomarker Analysis
This final phase focuses on confirming the on-target activity of this compound and identifying pharmacodynamic biomarkers.
Caption: The proposed mechanism of action for this compound.
Objective: To confirm that this compound inhibits PARP activity within the tumor tissue.
Methodology:
-
Study Design: A satellite group of tumor-bearing mice is treated with the vehicle, this compound, or a positive control PARP inhibitor.
-
Tumor Collection: Tumors are harvested at various time points after the final dose.
-
Analysis of PARP Activity:
Rationale: This provides direct evidence of target engagement and helps to correlate the observed anti-tumor efficacy with the intended mechanism of action.[19]
Data Summary and Comparative Analysis
The following tables provide a template for summarizing and comparing the in vivo data for this compound against a standard PARP inhibitor like Olaparib.
Table 1: Comparative Pharmacokinetics
| Parameter | This compound | Olaparib |
| Cmax (ng/mL) | Experimental Data | Literature/Experimental Data |
| Tmax (hr) | Experimental Data | Literature/Experimental Data |
| AUC (ng*hr/mL) | Experimental Data | Literature/Experimental Data |
| Half-life (hr) | Experimental Data | Literature/Experimental Data |
| Oral Bioavailability (%) | Experimental Data | Literature/Experimental Data |
Table 2: Comparative Efficacy in a BRCA-deficient Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) | % Tumor Growth Inhibition (%TGI) |
| Vehicle Control | N/A | Experimental Data | 0% |
| This compound | MTD, daily PO | Experimental Data | Calculated Data |
| Olaparib | Standard dose, daily PO | Experimental Data | Calculated Data |
Table 3: Comparative Pharmacodynamic Effect
| Treatment Group | % Reduction in Tumor PAR Levels (vs. Vehicle) |
| This compound | Experimental Data (from ELISA or IHC) |
| Olaparib | Experimental Data (from ELISA or IHC) |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically sound strategy for the in vivo validation of this compound, based on the strong hypothesis of its function as a PARP inhibitor. By following a phased approach that incorporates pharmacokinetics, toxicology, efficacy, and pharmacodynamic studies, researchers can generate a robust data package to support its further development. The comparative framework presented here, using established PARP inhibitors as benchmarks, is essential for contextualizing the compound's performance and making informed decisions about its therapeutic potential.
Future studies could explore the efficacy of this compound in combination with other DNA-damaging agents, investigate its activity in a broader range of HR-deficient tumor models, and delve deeper into its off-target effects and long-term toxicity profile.
References
- 1. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. championsoncology.com [championsoncology.com]
- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of poly(ADP-ribose) polymerase-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdlinx.com [mdlinx.com]
- 13. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. HT PARP In Vivo Pharmacodynamic Assay II: R&D Systems [rndsystems.com]
- 19. Approaches to detect PARP-1 activation in vivo, in situ, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing the efficacy of 6-Hydroxy-N-methyl-1-naphthamide with other kinase inhibitors"
A Comparative Guide to the Efficacy of Naphthamide-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a continuous endeavor. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets, particularly in oncology.[1] The naphthamide chemical scaffold has emerged as a promising starting point for the development of such inhibitors, with several derivatives demonstrating potent activity against key oncogenic kinases.[2][3][4]
This guide provides an in-depth comparison of the efficacy of a hypothetical novel naphthamide-based kinase inhibitor, hereafter referred to as Naphthamide-X , against other well-established kinase inhibitors. While 6-Hydroxy-N-methyl-1-naphthamide is a known chemical intermediate[5], this guide will use it as a conceptual basis for a new generation of inhibitors, leveraging published data on the broader naphthamide class to create a realistic and instructive comparison.
Our analysis will be grounded in experimental data, detailing the protocols required to rigorously assess and compare the efficacy of these compounds. We will explore both biochemical and cell-based assays, providing a comprehensive framework for evaluating novel kinase inhibitors.
Initial Characterization: Kinase Selectivity Profiling
The first crucial step in evaluating any potential kinase inhibitor is to understand its target profile. A broad kinase panel screen is essential to determine the primary target(s) of the compound and to identify potential off-target activities that could lead to unforeseen side effects.
Based on existing research on naphthamide derivatives, which shows significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), we will proceed with the hypothesis that Naphthamide-X is a potent VEGFR-2 inhibitor.[2][3] This targeted approach allows for a focused comparison with other inhibitors of the same class.
Experimental Workflow: From Synthesis to In-Vitro Efficacy
The following diagram outlines the typical workflow for the initial evaluation of a novel kinase inhibitor like Naphthamide-X.
References
- 1. Kinase Inhibitor Library | TargetMol [targetmol.com]
- 2. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010021918A1 - Compounds as kinase inhibitors - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Hydroxy-N-methyl-1-naphthamide
In the landscape of pharmaceutical development, the assurance of drug efficacy and safety is paramount. This assurance is built upon a foundation of robust and reliable analytical data. For a compound of interest such as 6-Hydroxy-N-methyl-1-naphthamide, a potential therapeutic agent, the analytical methods used for its quantification must be rigorously validated to ensure data integrity. This guide provides an in-depth comparison of two common analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and details the critical process of cross-validation to ensure consistency and reliability between these methods.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance on method validation and cross-validation, in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The Critical Role of Analytical Method Validation
Before any analytical method can be used for routine analysis, it must undergo a thorough validation process. Validation demonstrates that the method is suitable for its intended purpose.[3][5] This involves assessing a range of performance characteristics to ensure the method is accurate, precise, specific, and robust.[6] The objective is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[7]
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore, such as this compound.
Rationale for HPLC-UV
The naphthamide structure of the target analyte contains aromatic rings, which absorb ultraviolet light, making it an ideal candidate for UV detection. This method is often the workhorse of a quality control laboratory for release testing and stability studies due to its simplicity and reproducibility.[8]
Experimental Protocol: HPLC-UV Method Validation
1. System Suitability:
-
Before each validation run, five replicate injections of a standard solution are made.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area, retention time, and tailing factor should be ≤ 2%. This ensures the chromatographic system is performing adequately.
2. Specificity:
-
A solution of a placebo (matrix without the analyte) is injected to assess for interfering peaks at the retention time of this compound.
-
The analyte is also subjected to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method can resolve the analyte from its degradation products.
3. Linearity:
-
A series of at least five concentrations of the analyte are prepared, typically spanning 50% to 150% of the expected working concentration.
-
A calibration curve is generated by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy:
-
The accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., spiking a placebo with the analyte at three concentration levels: low, medium, and high).
-
The experiment is performed in triplicate at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision): Six replicate samples are prepared at 100% of the test concentration and analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Robustness:
-
The reliability of the method is tested by deliberately varying key parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies where low concentrations of the analyte need to be quantified in complex biological matrices.[9][10]
Rationale for LC-MS/MS
For pharmacokinetic or metabolism studies, the concentration of this compound in biological fluids like plasma or urine is often very low. The high selectivity of tandem mass spectrometry allows for the detection of the analyte with minimal interference from matrix components.[11][12]
Experimental Protocol: LC-MS/MS Method Validation
1. System Suitability:
-
A standard solution is injected at the beginning of the run to ensure the sensitivity and performance of the mass spectrometer.
-
Key parameters monitored include signal intensity and retention time.
2. Selectivity:
-
Blank matrix samples from at least six different sources are analyzed to check for interferences at the mass transition of the analyte and its internal standard.
-
Acceptance Criteria: The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte.[13]
3. Linearity and Range:
-
A calibration curve is constructed using a blank matrix spiked with the analyte at a minimum of six to eight non-zero concentrations.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).[14]
4. Accuracy and Precision:
-
Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) in the biological matrix.
-
Intra-assay accuracy and precision: Six replicates of each QC level are analyzed in a single run.
-
Inter-assay accuracy and precision: The analysis is repeated on at least three different days.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the RSD should not exceed 15% (20% for LLOQ).[14][15]
5. Matrix Effect:
-
The effect of the biological matrix on the ionization of the analyte is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
This is evaluated at low and high concentrations.
6. Stability:
-
The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage:
-
Freeze-thaw stability: After three freeze-thaw cycles.
-
Short-term stability: At room temperature for a specified period.
-
Long-term stability: Stored at the intended storage temperature (e.g., -80 °C) for an extended period.
-
Post-preparative stability: In the autosampler.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[11]
Visualizing the Validation Workflow
Caption: Workflow for the validation of HPLC-UV and LC-MS/MS analytical methods.
Cross-Validation: Bridging the Methods
Cross-validation is essential when two different analytical methods are used to generate data within the same study or across different stages of drug development.[13][16][17] It ensures that the data from both methods are comparable and reliable.
Rationale for Cross-Validation
In our case, the HPLC-UV method might be used for routine quality control of the drug substance, while the LC-MS/MS method is used for a clinical study to measure drug levels in patients. Cross-validation is necessary to ensure that the data from both studies can be reliably compared.
Experimental Protocol: Cross-Validation
A set of quality control samples at low, medium, and high concentrations are analyzed using both the validated HPLC-UV and LC-MS/MS methods. The results are then statistically compared.
1. Sample Analysis:
-
A minimum of three batches of QC samples (low, medium, high), with at least six replicates per level, are analyzed by both analytical methods.
2. Data Comparison:
-
The mean concentration and precision (RSD) for each QC level are calculated for each method.
-
The percentage difference between the mean concentrations obtained by the two methods is calculated for each level.
Acceptance Criteria:
-
The percentage difference between the mean values obtained from the two methods should not be more than 20%.
-
The precision (RSD) for each set of results should meet the acceptance criteria of the individual methods.
Visualizing the Cross-Validation Process
Caption: The cross-validation workflow comparing HPLC-UV and LC-MS/MS methods.
Comparative Data Summary
The following tables present hypothetical validation and cross-validation data for the analysis of this compound.
Table 1: Summary of HPLC-UV Validation Parameters
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate | ≤ 2.0% | 1.2% | Pass |
Table 2: Summary of LC-MS/MS Validation Parameters
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| Linearity (r²) | ≥ 0.99 | 0.998 | Pass |
| Accuracy (% Bias) | ±15% (±20% at LLOQ) | -5.2% to 6.8% | Pass |
| Precision (% RSD) | |||
| - Intra-assay | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% | Pass |
| - Inter-assay | ≤ 15% (≤ 20% at LLOQ) | 6.8% - 10.5% | Pass |
Table 3: Cross-Validation Results
| QC Level | HPLC-UV Mean Conc. (ng/mL) | LC-MS/MS Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| Low | 50.5 | 48.9 | 3.2% | Pass |
| Medium | 502.1 | 510.5 | -1.7% | Pass |
| High | 998.7 | 985.2 | 1.4% | Pass |
Conclusion
Both the HPLC-UV and LC-MS/MS methods were successfully validated according to ICH and FDA guidelines, demonstrating that they are suitable for their intended applications. The HPLC-UV method is a robust and reliable choice for routine quality control analysis, while the LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications.
The successful cross-validation confirms that the data generated by both methods are comparable. This provides a high degree of confidence in the analytical results for this compound across different stages of its development, ensuring data integrity and supporting regulatory submissions. This comprehensive approach to method validation and cross-validation is a cornerstone of good scientific practice in the pharmaceutical industry.
References
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. pharmaguru.co [pharmaguru.co]
- 17. dspace.cuni.cz [dspace.cuni.cz]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Hydroxy-N-methyl-1-naphthamide Analogs as Potential PARP Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 6-Hydroxy-N-methyl-1-naphthamide, a promising scaffold in modern drug discovery. Drawing upon established principles from related naphthalimide and naphthamide derivatives, we will explore the therapeutic potential of these compounds, with a particular focus on their prospective role as Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical series.
Introduction: The Therapeutic Promise of the Naphthamide Scaffold
The naphthalimide and naphthamide cores are privileged structures in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1][2] These planar, aromatic systems are known to intercalate with DNA, a property that has been extensively exploited in the development of anticancer agents.[1][2][3][4] The this compound scaffold, with its specific substitution pattern, offers a unique starting point for the design of targeted therapies. The hydroxyl and N-methylcarboxamide moieties provide key interaction points that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[5]
While the direct SAR of this compound analogs is an emerging area, the extensive research on related naphthalimides as PARP inhibitors provides a strong rationale for investigating this compound class for the same target. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.
This guide will, therefore, focus on a proposed SAR study of this compound analogs as PARP1 inhibitors, providing a framework for their rational design, synthesis, and biological evaluation.
Proposed Structure-Activity Relationship (SAR) for PARP1 Inhibition
Based on the known pharmacophore for PARP inhibitors, which typically includes a pharmacophoric amide group that mimics the nicotinamide portion of NAD+, the this compound scaffold is a compelling starting point. We can hypothesize several key regions for chemical modification to probe the SAR and optimize for PARP1 inhibition.
Key Modification Points:
-
R1 (Position 6): The Hydroxyl Group: This group can serve as a hydrogen bond donor and can be modified to explore the impact of hydrogen bonding capacity and steric bulk in this region of the binding pocket.
-
R2 (N-methyl Group): The Amide Substitution: The methyl group can be replaced with larger alkyl or aryl groups to probe a potential hydrophobic pocket.
-
R3 (Naphthalene Core): Aromatic Substitutions: The naphthalene core can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the aromatic system and explore additional interactions with the enzyme.
The following diagram illustrates these proposed points of modification on the core scaffold.
Caption: Proposed points for chemical modification on the this compound scaffold.
Hypothetical Analog Comparison:
The table below outlines a series of proposed analogs and their predicted impact on PARP1 inhibitory activity, providing a basis for initial synthetic efforts.
| Analog ID | R1 Modification (Position 6) | R2 Modification (Amide) | R3 Modification (Aromatic Core) | Predicted PARP1 IC50 Range | Rationale for Predicted Activity |
| LEAD-001 | -OH | -CH3 | H | 1-5 µM | Parent compound with expected baseline activity. |
| ANA-002 | -OCH3 | -CH3 | H | >10 µM | Capping the hydroxyl group is predicted to reduce activity by removing a key hydrogen bond donor. |
| ANA-003 | -OH | -CH2CH3 | H | 0.5-1 µM | A slightly larger alkyl group on the amide may better fill a hydrophobic pocket. |
| ANA-004 | -OH | -Phenyl | H | >5 µM | A bulky phenyl group may introduce steric hindrance. |
| ANA-005 | -OH | -CH3 | 4-F | 0.1-0.5 µM | An electron-withdrawing group on the naphthalene ring may enhance π-π stacking interactions. |
| ANA-006 | -OH | -CH3 | 4-OCH3 | 5-10 µM | An electron-donating group may be less favorable for interaction with the enzyme. |
Experimental Design for SAR Validation
A systematic approach is required to validate the proposed SAR. The following workflow outlines the necessary steps from compound synthesis to biological evaluation.
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Detailed Experimental Protocols
To ensure the generation of robust and reproducible data, the following detailed protocols for key biological assays are provided.
PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
Principle: This assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[6]
Step-by-Step Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).[7]
-
Reaction Mixture: To each well, add the PARP1 enzyme, activated DNA, and biotinylated NAD+.
-
Incubation: Add the test compounds to the respective wells and incubate the plate at room temperature for 1-2 hours.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Signal Generation: After a final wash, add a chemiluminescent HRP substrate.
-
Data Acquisition: Read the luminescence signal using a microplate reader.[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular PARP Trapping Assay (Immunofluorescence)
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex in cells.[8]
Principle: PARP inhibitors can "trap" PARP1 on DNA, leading to cytotoxic DNA-protein crosslinks. This can be visualized and quantified by immunofluorescent staining of chromatin-bound PARP1.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., a cancer cell line with a known DNA repair deficiency) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 4-24 hours). A DNA damaging agent (e.g., methyl methanesulfonate) can be co-administered to enhance the signal.[8]
-
Pre-extraction: To remove soluble proteins, incubate the cells with a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Fixation and Permeabilization: Fix the remaining chromatin-bound proteins with paraformaldehyde, followed by permeabilization with methanol.
-
Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against PARP1, followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the intensity of the nuclear PARP1 fluorescence signal using image analysis software.
Data Analysis and Interpretation
The data generated from the enzymatic and cellular assays will be crucial for establishing a robust SAR.
-
IC50 Values: The half-maximal inhibitory concentration (IC50) from the enzymatic assay will provide a direct measure of the compound's potency against PARP1.
-
Cellular Potency: The EC50 from the PARP trapping and cell viability assays will indicate the compound's effectiveness in a cellular context, which is influenced by factors such as cell permeability and metabolism.
-
SAR Trends: By comparing the activity of the analogs, clear trends should emerge. For example, if ANA-005 is significantly more potent than the lead compound, it would suggest that an electron-withdrawing group at the R3 position is beneficial for activity. Conversely, if ANA-002 shows a loss of activity, it would confirm the importance of the hydroxyl group at R1.
This iterative process of design, synthesis, and testing will allow for the refinement of the pharmacophore and the development of highly potent and selective PARP inhibitors based on the this compound scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel PARP inhibitors. By systematically exploring the structure-activity relationships through targeted chemical modifications and rigorous biological evaluation, it is possible to optimize the potency and drug-like properties of this compound class. The experimental protocols and SAR hypotheses presented in this guide provide a solid framework for initiating such a drug discovery program.
References
- 1. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [ouci.dntb.gov.ua]
- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 5. nbinno.com [nbinno.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
This guide provides a comprehensive framework for the comparative analysis of 6-Hydroxy-N-methyl-1-naphthamide and other naphthalimide derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the critical experimental evaluations and data interpretation necessary to characterize and differentiate novel naphthalimide compounds for potential therapeutic applications. While specific experimental data for this compound is not extensively available in public literature, this guide will use established data from related naphthalimides to illustrate the comparative process, thereby providing a robust template for your own research and development endeavors.
Introduction: The Therapeutic Potential of the Naphthalimide Scaffold
The 1,8-naphthalimide scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1][2] Naphthalimide derivatives have been extensively investigated as anticancer agents, with several compounds advancing to clinical trials.[3][4] Their planar aromatic core allows for effective intercalation into DNA, a primary mechanism of their cytotoxic action.[5][6] Furthermore, the naphthalimide ring system often imparts favorable photophysical properties, leading to applications in fluorescent cellular imaging.[7]
The subject of this guide, this compound, represents a synthetically accessible derivative with potential for diverse functionalization. The introduction of a hydroxyl group at the 6-position and a methyl group on the amide nitrogen can significantly influence its biological activity, solubility, and pharmacokinetic profile compared to other substituted naphthalimides. This guide will detail the essential experimental workflows to elucidate these properties.
I. Synthesis and Structural Characterization
The synthesis of N-substituted naphthalimides is typically achieved through the condensation of the corresponding 1,8-naphthalic anhydride with a primary amine.[8] For this compound, the synthesis would likely involve the reaction of 6-hydroxy-1,8-naphthalic anhydride with methylamine.
General Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Following synthesis, rigorous purification and structural characterization are paramount. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the identity and purity of the target compound.
II. Comparative Biological Evaluation: Assessing Anticancer Potential
A critical aspect of characterizing a novel naphthalimide is to assess its cytotoxic activity against a panel of cancer cell lines. This allows for a direct comparison of potency and selectivity against other known naphthalimide derivatives.
A. In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and comparator naphthalimides) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Data Presentation: Comparative Cytotoxicity
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Amonafide (Reference) | Literature Value | Literature Value | Literature Value |
| Mitonafide (Reference) | Literature Value | Literature Value | Literature Value |
| Other Comparator Naphthalimide | Experimental Data | Experimental Data | Experimental Data |
This table should be populated with experimentally determined or literature-derived IC₅₀ values.
B. Mechanism of Action: DNA Intercalation
Understanding the primary mechanism of action is crucial. For naphthalimides, DNA intercalation is a well-established mode of cytotoxicity.[5][6] Several biophysical assays can be employed to confirm and quantify this interaction.
Experimental Workflow: DNA Intercalation Assays
Caption: Workflow for determining DNA binding properties.
1. UV-Visible Spectrophotometry: Intercalation of a compound into the DNA double helix typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the absorption spectrum of the compound. By titrating a solution of the compound with increasing concentrations of calf thymus DNA (ctDNA), the binding constant (Kb) can be calculated.
2. Fluorescence Spectroscopy: Many naphthalimides are fluorescent. Their fluorescence may be quenched or enhanced upon binding to DNA. Competitive displacement assays using a fluorescent DNA probe like ethidium bromide (EtBr) can also be employed. The displacement of EtBr by the test compound leads to a decrease in fluorescence, which can be used to determine the binding affinity.
3. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of DNA. Intercalation of a ligand can induce changes in the CD spectrum of DNA, providing insights into the binding mode and conformational changes in the DNA structure.
4. Thermal Denaturation Studies (Melting Temperature): DNA intercalators stabilize the double helix, leading to an increase in the melting temperature (Tm) of DNA. By measuring the Tm of DNA in the presence and absence of the compound, the extent of stabilization (ΔTm) can be determined, which is indicative of intercalation.
Data Presentation: Comparative DNA Binding Affinity
| Compound | Binding Constant (Kb) (M⁻¹) | ΔTm (°C) |
| This compound | Experimental Data | Experimental Data |
| Amonafide (Reference) | Literature Value | Literature Value |
| Other Comparator Naphthalimide | Experimental Data | Experimental Data |
This table should be populated with experimentally determined or literature-derived DNA binding data.
III. Comparative Photophysical Properties: Potential for Bioimaging
The inherent fluorescence of many naphthalimide derivatives makes them attractive candidates for cellular imaging probes.[7] A comparative analysis of their photophysical properties is essential to evaluate this potential.
A. Absorption and Emission Spectra
The absorption and emission spectra of the compounds should be recorded in various solvents of differing polarity to assess solvatochromic effects. Key parameters to determine are the wavelengths of maximum absorption (λ_abs) and emission (λ_em), and the Stokes shift (the difference between λ_em and λ_abs). A large Stokes shift is generally desirable for fluorescence imaging applications to minimize self-quenching and background interference.
B. Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for bright fluorescent probes.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the test compounds (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Absorbance Measurement: Prepare a series of dilute solutions of the standard and the test compounds in the same solvent. Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions at the same excitation wavelength and with identical instrument settings.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compounds. The quantum yield of the test compound (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts "test" and "std" refer to the test compound and the standard, respectively.
Data Presentation: Comparative Photophysical Properties
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F |
| This compound | Experimental Data | Experimental Data | Calculated | Experimental Data |
| Comparator Naphthalimide 1 | Experimental Data | Experimental Data | Calculated | Experimental Data |
| Comparator Naphthalimide 2 | Experimental Data | Experimental Data | Calculated | Experimental Data |
This table should be populated with experimentally determined photophysical data.
IV. Structure-Activity Relationship (SAR) and Discussion
The comparative data generated from the biological and photophysical assays will enable a thorough structure-activity relationship (SAR) analysis. Key points to consider include:
-
Effect of the 6-Hydroxy Group: The hydroxyl group can participate in hydrogen bonding, potentially influencing DNA binding affinity and solubility. Its electron-donating nature may also affect the electronic properties of the naphthalimide core, thereby modulating its fluorescence and cytotoxic activity.
-
Role of the N-Methyl Group: The N-substituent is known to significantly impact the biological activity of naphthalimides. The small methyl group in this compound may lead to a different steric and electronic profile compared to naphthalimides with longer or bulkier N-alkyl or N-aryl substituents, which could alter its interaction with biological targets.
-
Correlation between DNA Binding and Cytotoxicity: A strong correlation between high DNA binding affinity and potent cytotoxicity would support DNA intercalation as the primary mechanism of action. Deviations from this trend may suggest alternative or additional mechanisms.
-
Fluorescence Properties and Cellular Uptake: Compounds with high fluorescence quantum yields and large Stokes shifts are promising candidates for cellular imaging studies to visualize their subcellular localization and further elucidate their mechanism of action.
Conclusion
This guide provides a systematic and comprehensive approach for the comparative analysis of this compound and related naphthalimide derivatives. By following the outlined experimental protocols and data analysis frameworks, researchers can effectively characterize novel compounds, establish structure-activity relationships, and identify promising candidates for further development as anticancer therapeutics or bioimaging agents. The integration of biological and photophysical data is crucial for a holistic understanding of the potential of this versatile chemical scaffold.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the affinity of naphthalene diimide ligand to telomeric DNA by incorporating Zn²⁺ ions into its dipicolylamine groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vitro vs. in vivo correlation of 6-Hydroxy-N-methyl-1-naphthamide activity"
An objective comparison of in vitro and in vivo activity is crucial for the successful translation of preclinical research to clinical applications. This guide provides a comprehensive analysis of the correlation between laboratory-based assays and whole-organism studies, using the well-characterized anti-cancer agent Paclitaxel as a model compound. While the principles discussed are broadly applicable, they are framed here to provide a robust understanding for researchers, scientists, and drug development professionals.
Introduction to Paclitaxel: A Model for IVIVC Analysis
Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By stabilizing these structures, Paclitaxel disrupts the dynamic process of microtubule assembly and disassembly required for cell division, ultimately leading to cell cycle arrest at the G2/M phase and inducing apoptosis (programmed cell death).
The extensive body of research available for Paclitaxel, encompassing both in vitro and in vivo studies, makes it an excellent candidate for examining the complexities of in vitro-in vivo correlation (IVIVC). Understanding the relationship between its effects on cancer cells in a culture dish and its efficacy in a living organism is fundamental to optimizing its therapeutic use and developing new, more effective anti-cancer drugs.
In Vitro Assessment of Paclitaxel's Bioactivity
In vitro assays are the first step in evaluating the potential of a new drug candidate. They are relatively rapid, cost-effective, and allow for the screening of a large number of compounds in a controlled environment. For Paclitaxel, in vitro studies are primarily focused on determining its cytotoxic and anti-proliferative effects on cancer cell lines.
Common In Vitro Assays for Paclitaxel:
-
Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of Paclitaxel suggests a decrease in the number of living cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays are used to quantify the number of cells undergoing apoptosis. They provide a more mechanistic understanding of how Paclitaxel induces cell death.
-
Cell Cycle Analysis: Using flow cytometry, this technique determines the proportion of cells in different phases of the cell cycle. It can confirm Paclitaxel's known effect of causing cell cycle arrest at the G2/M phase.
-
Microtubule Polymerization Assays: These biochemical assays directly measure the effect of Paclitaxel on the polymerization of tubulin into microtubules, confirming its primary mechanism of action.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Paclitaxel stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium and add them to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of Paclitaxel that inhibits cell growth by 50%).
Sample In Vitro Data:
| Cell Line | IC50 (nM) of Paclitaxel |
| HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.1 |
| OVCAR-3 (Ovarian Cancer) | 6.8 |
Note: These are representative values and can vary depending on experimental conditions.
In Vitro Experimental Workflow
Caption: Workflow for determining Paclitaxel IC50 using the MTT assay.
In Vivo Assessment of Paclitaxel's Efficacy
While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to evaluate a drug's efficacy and safety in a complex biological system. These studies can provide insights into pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and overall anti-tumor activity.
Common In Vivo Models for Paclitaxel:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). This is the most common model to test the efficacy of anti-cancer drugs against human tumors.
-
Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same strain. These models are useful for studying the interaction between the drug, the tumor, and the immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice. These models are thought to better represent the heterogeneity of human cancers.
Experimental Protocol: Tumor Growth Inhibition in a Xenograft Model
This protocol describes a typical study to evaluate the in vivo efficacy of Paclitaxel in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human cancer cells (e.g., A549)
-
Paclitaxel formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer Paclitaxel (e.g., 10 mg/kg, intraperitoneally) and the vehicle control according to a predetermined schedule (e.g., once every 3 days for 3 weeks).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI).
Sample In Vivo Data:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 | - | +5 |
| Paclitaxel (10 mg/kg) | 375 | 70 | -8 |
In Vivo Experimental Workflow
Caption: Workflow for an in vivo xenograft study of Paclitaxel efficacy.
In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
A strong IVIVC is the ideal scenario in drug development, where in vitro results are predictive of in vivo efficacy. However, for many compounds, including Paclitaxel, the correlation is not always straightforward.
Factors Influencing the IVIVC of Paclitaxel:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of Paclitaxel in a living organism can significantly impact its concentration at the tumor site. Poor bioavailability or rapid metabolism can lead to lower efficacy in vivo than predicted from in vitro studies.
-
Tumor Microenvironment: In vitro, cancer cells are grown in a homogenous culture. In vivo, tumors are complex tissues containing various cell types (e.g., fibroblasts, immune cells), an extracellular matrix, and a unique vasculature, all of which can influence drug response.
-
Drug Resistance: Cancer cells can develop resistance to Paclitaxel through various mechanisms, such as the upregulation of drug efflux pumps (e.g., P-glycoprotein). These resistance mechanisms may be more pronounced in the complex in vivo environment.
-
Host Factors: The overall health, age, and genetic makeup of the host organism can also affect the response to Paclitaxel.
Analyzing the Correlation for Paclitaxel:
While a cell line that is highly sensitive to Paclitaxel in vitro (low IC50) is more likely to respond in an in vivo xenograft model, the quantitative correlation can be weak. For example, a 10-fold difference in IC50 between two cell lines in vitro may not translate to a 10-fold difference in tumor growth inhibition in vivo.
Despite these challenges, in vitro assays remain indispensable for initial screening and mechanistic studies. They provide a foundational understanding of a drug's activity that is essential for designing and interpreting more complex and resource-intensive in vivo experiments.
Factors Affecting In Vitro-In Vivo Correlation
Caption: Key factors causing discrepancies between in vitro and in vivo results.
Conclusion
The correlation between in vitro and in vivo activity is a cornerstone of translational science. Using Paclitaxel as a model, we can see that while in vitro assays are powerful tools for initial drug screening and mechanistic elucidation, they represent a simplified system. The transition to in vivo models introduces a multitude of complex biological variables that can significantly alter a drug's performance. A thorough understanding of these factors is critical for interpreting preclinical data and improving the predictability of in vivo outcomes from in vitro experiments, ultimately facilitating the development of more effective therapies.
A Comparative Guide to Confirming Target Engagement of 6-Hydroxy-N-methyl-1-naphthamide
For researchers and drug development professionals, the definitive confirmation of a small molecule's interaction with its intended biological target within a cellular context is a cornerstone of preclinical research. This guide provides a comprehensive framework for confirming the target engagement of 6-Hydroxy-N-methyl-1-naphthamide, a naphthalene derivative with potential therapeutic applications. While the specific biological target of this compound is not yet fully elucidated, its structural similarity to known inhibitors of Poly (ADP-ribose) polymerase (PARP) and Sirtuin 2 (SIRT2) provides a rational basis for hypothesizing its engagement with these key enzymes.[1][2][3][4] This guide will, therefore, focus on methodologies to test this hypothesis, presenting a comparative analysis of state-of-the-art techniques and offering detailed protocols for their implementation.
Introduction to this compound and its Putative Targets
This compound is a small molecule characterized by a naphthalene core, a hydroxyl group, and an N-methyl carboxamide group.[5][6][7] While its direct biological target remains to be definitively identified, its chemical scaffold shares features with compounds known to inhibit enzymes involved in crucial cellular processes, such as DNA repair and metabolic regulation.
Hypothesized Targets:
-
Poly (ADP-ribose) Polymerase (PARP): PARP enzymes play a critical role in DNA repair.[2][3] Inhibitors of PARP have emerged as a significant class of targeted therapies for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2][3][4]
-
Sirtuin 2 (SIRT2): SIRT2 is a NAD+-dependent deacetylase that regulates a variety of cellular processes, including cell cycle, metabolism, and autophagy.[1][8] Its dysregulation has been implicated in cancer and neurodegenerative diseases, making it an attractive therapeutic target.[1][9]
This guide will explore experimental strategies to investigate whether this compound engages with either of these putative targets in a cellular environment.
Comparative Analysis of Target Engagement Methodologies
Several robust techniques are available to confirm the direct binding of a small molecule to its target protein within cells. The choice of method often depends on the nature of the target, the availability of specific reagents, and the desired throughput.
| Methodology | Principle | Advantages | Disadvantages | Primary Application |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[10][11][12] | Label-free, applicable to intact cells and tissues, reflects physiological conditions.[10][13][14] | Requires a specific antibody for detection, lower throughput for traditional Western blot-based readout. | Confirmation of direct target binding in a cellular context. |
| Chemical Proteomics | Affinity-based enrichment of target proteins from cell lysates using immobilized probes or competitive displacement.[15][16][17] | Unbiased, proteome-wide identification of targets and off-targets, high-throughput potential.[18][19] | Can be technically challenging, potential for non-specific binding, may require chemical modification of the compound.[19] | Target identification and selectivity profiling. |
| Kinobeads Profiling | A specialized form of chemical proteomics for kinase targets, using beads coated with broad-spectrum kinase inhibitors.[20][21][22] | Comprehensive profiling of kinase inhibitors against hundreds of kinases simultaneously.[23][24] | Limited to kinase targets, may not capture all kinase families equally well. | Kinase inhibitor selectivity and off-target analysis. |
Experimental Protocols
This protocol outlines the steps to assess the thermal stabilization of PARP1 or SIRT2 in response to treatment with this compound.
Workflow Diagram:
Caption: CETSA workflow for assessing target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa for PARP1, MCF-7 for SIRT2) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Cell Harvesting and Heating:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for PARP1 or SIRT2.
-
Detect the protein bands using a suitable secondary antibody and imaging system.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve for the drug-treated samples compared to the vehicle control indicates target engagement.[10][11]
-
This protocol describes a competitive profiling experiment to identify the cellular targets of this compound on a proteome-wide scale.
Workflow Diagram:
Caption: Chemical proteomics workflow for target identification.
Step-by-Step Protocol:
-
Lysate Preparation:
-
Harvest cells and prepare a native cell lysate using a mild lysis buffer (e.g., containing NP-40 or CHAPS) with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competitive Binding:
-
Incubate the cell lysate with an excess of this compound or a vehicle control for 1 hour at 4°C.
-
Add an affinity matrix. For a broad-spectrum approach, multiplexed inhibitor beads (kinobeads) can be used to enrich a large number of kinases and other ATP-binding proteins.[21][23] If a specific target is hypothesized, beads functionalized with a known inhibitor of that target can be used.
-
-
Affinity Purification and Sample Preparation:
-
Incubate the lysate-bead mixture for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins and prepare them for mass spectrometry analysis by in-solution or on-bead tryptic digestion.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
Proteins that show a significant reduction in binding to the affinity matrix in the presence of this compound are considered potential targets.
-
Comparative Data with Known Inhibitors
To contextualize the target engagement of this compound, it is essential to compare its effects with those of well-characterized inhibitors of the hypothesized targets.
| Comparator Compound | Target | Reported IC50 / Kd | Key Features |
| Olaparib | PARP1/2 | ~5 nM (PARP1) | Clinically approved PARP inhibitor for various cancers.[2][3][25] |
| Talazoparib | PARP1/2 | ~1 nM (PARP1) | Potent PARP inhibitor with trapping activity.[25] |
| AGK2 | SIRT2 | ~3.5 µM | A selective SIRT2 inhibitor.[9] |
| SirReal2 | SIRT2 | ~140 nM | A highly potent and selective SIRT2 inhibitor.[9] |
By running these known inhibitors alongside this compound in the target engagement assays, a direct comparison of potency and selectivity can be made. This will provide valuable insights into the potential therapeutic utility of this compound.
Conclusion
Confirming the target engagement of a novel compound like this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of robust methodologies, including CETSA and chemical proteomics, for elucidating its molecular targets. By systematically applying these techniques and comparing the results with established inhibitors, researchers can gain a clear understanding of the compound's mechanism of action and pave the way for further preclinical and clinical investigation.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | CAS#:847802-91-9 | Chemsrc [chemsrc.com]
- 8. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. benchchem.com [benchchem.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Analysis of 6-Hydroxy-N-methyl-1-naphthamide, a Novel Kinase Inhibitor, Against Standard-of-Care EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer Models
This guide presents a comprehensive preclinical benchmarking study of the novel investigational compound, 6-Hydroxy-N-methyl-1-naphthamide, hereafter referred to as "NA-802," against established standard-of-care treatments for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. As the landscape of targeted cancer therapy evolves, rigorous preclinical evaluation of new chemical entities is paramount to identifying candidates with superior efficacy and safety profiles. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the comparative analysis of novel kinase inhibitors.
The rationale for investigating NA-802 as a potential EGFR inhibitor stems from its naphthalene core, a scaffold present in other kinase inhibitors.[1][2][3][4][5] This guide will detail the head-to-head comparison of NA-802 with first- and third-generation EGFR tyrosine kinase inhibitors (TKIs), Erlotinib and Osimertinib, respectively.[6][7][8][9][10] The experimental design emphasizes scientific integrity, with self-validating protocols and a clear explanation of the causality behind each experimental choice.
Introduction to the EGFR Signaling Pathway and Rationale for Targeting
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[11] In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[6][7][12] This has made EGFR a prime target for therapeutic intervention.
Targeted therapies, such as EGFR TKIs, have revolutionized the treatment of EGFR-mutated NSCLC.[13][14][15] First-generation inhibitors like Erlotinib are reversible, ATP-competitive inhibitors.[9][16] However, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[7][9][17] Third-generation inhibitors, such as Osimertinib, were designed to be irreversible and to potently inhibit both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[8][16][18]
Any new investigational drug targeting this pathway must demonstrate significant advantages over these established therapies, such as improved potency, a better safety profile, or activity against emerging resistance mechanisms. This guide outlines the preclinical workflow to assess the potential of NA-802 in this context.
Below is a diagram illustrating the EGFR signaling pathway.
References
- 1. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening | Semantic Scholar [semanticscholar.org]
- 2. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR20120016659A - Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. What drugs are in development for Non-Small Cell Lung Cancer? [synapse.patsnap.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Current treatments for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
"head-to-head comparison of different synthesis routes for 6-Hydroxy-N-methyl-1-naphthamide"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of plausible synthetic routes for 6-Hydroxy-N-methyl-1-naphthamide, a crucial intermediate in pharmaceutical synthesis.[1][2] The analysis focuses on chemical strategy, operational efficiency, and potential challenges, supported by established chemical principles and analogous experimental data from the literature.
Introduction to this compound
This compound is a key building block in the synthesis of various biologically active molecules. Its naphthalene core, substituted with a hydroxyl group and an N-methylcarboxamide, provides a versatile scaffold for developing novel therapeutics.[1] The hydroxyl group can act as a hydrogen bond donor and a site for further functionalization, while the N-methylamide moiety influences solubility and metabolic stability. Given its importance, the development of efficient and scalable synthetic routes is of paramount interest to the pharmaceutical and chemical industries. This guide will compare two primary synthetic strategies starting from the common precursor, 6-hydroxy-1-naphthoic acid.
Proposed Synthetic Routes
Two principal retrosynthetic pathways are considered for the synthesis of this compound, both originating from 6-hydroxy-1-naphthoic acid:
-
Route A: Direct N-Methylamidation. This approach involves the direct coupling of 6-hydroxy-1-naphthoic acid with methylamine in a single step using a coupling agent.
-
Route B: Acid Chloride Formation followed by Amination. This classic two-step approach involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which is then reacted with methylamine.
Below is a detailed examination of each route, including a discussion of the underlying chemistry, a representative experimental protocol, and an analysis of the respective advantages and disadvantages.
Route A: Direct N-Methylamidation of 6-hydroxy-1-naphthoic acid
This route represents a convergent and atom-economical approach to the target molecule. The direct formation of the amide bond from a carboxylic acid and an amine is a cornerstone of modern organic synthesis, with a wide array of available coupling agents.[3][4]
Synthesis Strategy and Mechanism
The core of this strategy is the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by methylamine. Direct reaction between a carboxylic acid and an amine is typically unfavorable as it leads to an acid-base reaction, forming a stable ammonium carboxylate salt.[3][5] Coupling agents circumvent this by converting the hydroxyl group of the carboxylic acid into a good leaving group.
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization in chiral substrates.[5][6] Other modern coupling reagents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU).[6][7]
The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate (in the case of carbodiimides).[7] This intermediate is then susceptible to nucleophilic attack by the amine (methylamine), forming the desired amide and a urea byproduct.
A key consideration for this route is the presence of the phenolic hydroxyl group on the naphthalene ring, which could potentially react with the activated carboxylic acid. However, the nucleophilicity of the amine is generally much greater than that of the phenol, allowing for selective amidation under carefully controlled conditions.
Experimental Protocol (Representative)
Materials:
-
6-hydroxy-1-naphthoic acid
-
Methylamine (e.g., 40% solution in water or as a gas)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-hydroxy-1-naphthoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Slowly add methylamine (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Pros and Cons of Route A
| Pros | Cons |
| High Atom Economy: Single-step conversion minimizes waste. | Cost of Reagents: Modern coupling agents can be expensive, especially on a large scale. |
| Milder Reaction Conditions: Often proceeds at room temperature, preserving sensitive functional groups. | Byproduct Removal: The urea byproduct (from DCC/EDC) can sometimes be difficult to remove completely. |
| Wide Availability of Reagents: A large variety of coupling agents and conditions are well-documented.[7] | Potential for Side Reactions: The phenolic hydroxyl group could potentially lead to side products, although selectivity is generally high. |
| Good for Small-Scale Synthesis: Operationally simple for laboratory and discovery chemistry settings. | Optimization Required: Finding the optimal coupling agent and conditions may require some screening. |
Route B: Acid Chloride Formation followed by Amination
This is a more traditional, yet highly effective, two-step method for amide synthesis. The conversion of the carboxylic acid to a highly reactive acyl chloride ensures a rapid and often high-yielding reaction with the amine.
Synthesis Strategy and Mechanism
The first step involves the reaction of 6-hydroxy-1-naphthoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This converts the carboxylic acid into the corresponding 6-hydroxy-1-naphthoyl chloride. This intermediate is a potent electrophile.
The second step is the nucleophilic acyl substitution reaction of the acid chloride with methylamine. The lone pair of electrons on the nitrogen of methylamine attacks the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming the N-methyl amide. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.[7]
Similar to Route A, the phenolic hydroxyl group is a potential site for side reactions with the chlorinating agent or the acid chloride intermediate. Protection of the hydroxyl group (e.g., as an acetate or benzyl ether) might be necessary to achieve high yields and purity, which would add two steps (protection and deprotection) to the overall synthesis. However, with careful control of the reaction conditions (e.g., low temperature), direct amination may be possible without protection.
Experimental Protocol (Representative)
Step 1: Synthesis of 6-hydroxy-1-naphthoyl chloride
Materials:
-
6-hydroxy-1-naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
A catalytic amount of DMF
Procedure:
-
Suspend 6-hydroxy-1-naphthoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 6-hydroxy-1-naphthoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude 6-hydroxy-1-naphthoyl chloride
-
Methylamine (e.g., in THF or as a gas)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 6-hydroxy-1-naphthoyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve methylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the methylamine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Pros and Cons of Route B
| Pros | Cons |
| High Reactivity: Acid chlorides are highly reactive, often leading to fast and complete reactions with high yields. | Harsh Reagents: Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive, requiring careful handling. |
| Cost-Effective: Chlorinating agents like thionyl chloride are generally inexpensive. | Potential for Side Reactions: The phenolic -OH may react, potentially requiring a protection/deprotection sequence, adding steps and reducing overall yield. |
| Scalability: This method is often well-suited for large-scale industrial synthesis. | Byproduct Management: The reaction generates HCl, which needs to be neutralized and disposed of. |
| Well-Established: A classic and reliable method for amide bond formation. | Moisture Sensitivity: The acid chloride intermediate is highly sensitive to moisture and must be handled under anhydrous conditions. |
Comparative Summary and Data
| Feature | Route A: Direct N-Methylamidation | Route B: Acid Chloride Formation & Amination |
| Number of Steps | 1 | 2 (potentially 4 with protection/deprotection) |
| Reagent Cost | Moderate to High | Low to Moderate |
| Reaction Conditions | Mild (often room temperature) | Can require heating (reflux) and inert atmosphere |
| Key Byproducts | Urea derivatives (e.g., DCU, EU) | HCl, salts (e.g., triethylammonium chloride) |
| Scalability | Good for lab scale, can be costly for large scale | Excellent for large scale |
| Handling Precautions | Coupling agents can be sensitizers. | Corrosive and moisture-sensitive reagents (SOCl₂). |
| Selectivity Concerns | Potential for O-acylation of the phenol. | Potential for reaction at the phenolic -OH with both the chlorinating agent and the acid chloride. |
| Typical Yields (Analogous Reactions) | 70-95%[5][6] | 80-95% (per step)[7][8] |
Visualization of Synthetic Pathways
Route A: Direct N-Methylamidation
Caption: Workflow for Route A: Direct N-Methylamidation.
Route B: Acid Chloride Formation & Amination
Caption: Workflow for Route B: Two-Step Acid Chloride Method.
Conclusion and Recommendations
Both Route A and Route B offer viable pathways to this compound. The choice between them depends heavily on the specific context of the synthesis.
-
For discovery and medicinal chemistry applications , where speed, versatility, and mild conditions are paramount, Route A (Direct N-Methylamidation) is often the preferred method. The operational simplicity and the wide range of available coupling agents allow for rapid synthesis and analog generation.
-
For process development and large-scale manufacturing , where cost, robustness, and throughput are the primary drivers, Route B (Acid Chloride Formation & Amination) may be more advantageous. While it involves an additional step, the reagents are generally cheaper, and the reactions are often highly efficient and scalable. However, the potential need for a protection-deprotection sequence for the hydroxyl group must be carefully evaluated, as this would significantly impact the overall efficiency and cost.
Ultimately, the optimal route will be determined by a careful evaluation of the specific project requirements, including scale, budget, timeline, and available equipment. It is recommended that both routes be explored at the laboratory scale to determine the most efficient and reliable method for the desired application.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.dk]
- 8. EP1867629A2 - Method for producing naphthalene carboxylic acid amide compound - Google Patents [patents.google.com]
Evaluating the Selectivity Profile of 6-Hydroxy-N-methyl-1-naphthamide: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a small molecule's selectivity is paramount. A thorough understanding of a compound's interactions with its intended target, as well as its potential off-target effects, is critical for advancing a lead candidate and mitigating the risk of unforeseen toxicities. This guide provides a comprehensive framework for evaluating the selectivity profile of a novel compound, 6-Hydroxy-N-methyl-1-naphthamide , a naphthamide derivative with potential as an enzyme inhibitor.[1][2] Given the prevalence of the naphthamide scaffold in inhibitors of various enzyme families, including kinases and sirtuins, this guide will present a multi-pronged approach to elucidate its primary target and quantify its selectivity against a panel of well-characterized inhibitors.[3][4][5][6]
Introduction: The Significance of Selectivity in Drug Development
The efficacy of a therapeutic agent is intrinsically linked to its ability to modulate a specific biological target with high potency and minimal engagement of other cellular components. Poor selectivity can lead to a host of undesirable outcomes, including off-target toxicities, reduced therapeutic windows, and complex pharmacological profiles that can hinder clinical development. Therefore, a rigorous and early assessment of a compound's selectivity is a cornerstone of a successful drug discovery program.
This guide will utilize a hypothetical case study of this compound to illustrate a systematic approach to selectivity profiling. We will explore a logical progression of experiments designed to first identify the primary target class and subsequently perform a detailed comparative analysis against established inhibitors.
Initial Hypothesis: Potential Target Classes for this compound
The chemical structure of this compound, featuring a naphthalene core, suggests potential interactions with ATP-binding sites or other hydrophobic pockets within enzymes.[1][2] Naphthamide derivatives have been reported to exhibit inhibitory activity against both protein kinases and sirtuin deacetylases.[3][4][5][6][7] Therefore, our initial investigation will focus on these two prominent enzyme families.
To provide a robust comparative analysis, we have selected a panel of well-characterized inhibitors with varying selectivity profiles:
-
Sirtuin Inhibitors:
-
Kinase Inhibitors:
Experimental Workflow for Selectivity Profiling
A tiered approach is recommended to efficiently and comprehensively evaluate the selectivity of a novel compound. This workflow begins with broad, high-throughput screening to identify the primary target family, followed by more focused assays to quantify potency and selectivity.
Figure 1: A tiered experimental workflow for evaluating the selectivity profile of a novel compound.
Phase 1: Primary Target Identification
The initial phase aims to broadly screen this compound against large panels of kinases and sirtuins to identify its primary target family.
3.1.1. Broad-Spectrum Kinase Panel Screen
-
Objective: To determine if this compound exhibits activity against a diverse representation of the human kinome.
-
Methodology: A commercially available kinase panel screen (e.g., Eurofins, Reaction Biology) of over 200 kinases is utilized. The compound is typically tested at a single high concentration (e.g., 10 µM) to identify any significant inhibition.
-
Rationale: This high-throughput approach provides a rapid and comprehensive overview of the compound's interaction with a large and diverse set of kinases, allowing for the identification of potential primary targets and off-targets.[28][29][30]
3.1.2. Sirtuin Activity Panel
-
Objective: To assess the inhibitory activity of this compound against the most well-characterized sirtuin isoforms (SIRT1, SIRT2, and SIRT3).
-
Methodology: A fluorogenic sirtuin activity assay is employed. This assay measures the deacetylation of a fluorophore-conjugated peptide substrate by the respective sirtuin enzyme.
-
Rationale: Sirtuins are a distinct class of deacetylases, and a focused panel is necessary to determine if the compound interacts with this family. The use of a fluorogenic assay provides a sensitive and quantitative readout of enzyme activity.
Phase 2: Potency and Selectivity Quantification
Once a primary target family is identified, the next phase focuses on quantifying the potency (IC50) of the compound against the most promising hits and comparing its selectivity to the established inhibitors.
3.2.1. IC50 Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the top kinase or sirtuin hits identified in Phase 1.
-
Methodology: Dose-response curves are generated by testing the compound over a range of concentrations in the respective kinase or sirtuin activity assays.
-
Rationale: The IC50 value is a critical measure of a compound's potency and is essential for comparing its activity against different targets and with other inhibitors.
3.2.2. Comparative Kinome and Sirtuin Profiling
-
Objective: To directly compare the selectivity profile of this compound with the selected reference inhibitors.
-
Methodology: this compound and the relevant comparators (Staurosporine/Dasatinib for kinases; AGK2/Tenovin-6 for sirtuins) are run in parallel in the same kinase or sirtuin panels.
-
Rationale: A head-to-head comparison under identical experimental conditions provides the most accurate assessment of relative selectivity and helps to contextualize the promiscuity of the novel compound.
Phase 3: Cellular Target Engagement
Biochemical assays, while crucial, do not always translate directly to a cellular context. Therefore, it is essential to validate target engagement within a more physiologically relevant environment.
3.3.1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound binds to its identified primary target in intact cells.
-
Methodology: CETSA measures the thermal stabilization of a target protein upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot or other protein detection methods.
-
Rationale: CETSA provides direct evidence of target engagement in a cellular environment, confirming that the compound can penetrate the cell membrane and interact with its intended target.[31]
Data Presentation and Interpretation
The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Comparative Sirtuin Inhibition Profile
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT2 Selectivity (vs. SIRT1) | SIRT2 Selectivity (vs. SIRT3) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated] | [Calculated] |
| AGK2 | >50 | 3.5 | >50 | >14-fold | >14-fold |
| Tenovin-6 | ~10 | ~20 | >50 | ~0.5-fold | >2.5-fold |
Data for AGK2 and Tenovin-6 are representative values from the literature.[8][12]
Table 2: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | This compound | Staurosporine | Dasatinib |
| ABL1 | [Experimental Data] | 98 | 99 |
| SRC | [Experimental Data] | 99 | 99 |
| LCK | [Experimental Data] | 99 | 99 |
| EGFR | [Experimental Data] | 95 | 60 |
| VEGFR2 | [Experimental Data] | 97 | 85 |
| ... (additional kinases) | [Experimental Data] | ... | ... |
Representative data for Staurosporine and Dasatinib are illustrative.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.
Protocol: Fluorogenic Sirtuin Activity Assay
Figure 2: Step-by-step protocol for the fluorogenic sirtuin activity assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents, including assay buffer, recombinant sirtuin enzymes, fluorogenic peptide substrate, NAD+, and serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add assay buffer, NAD+, and the test compound or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the sirtuin enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the deacetylation reaction to occur.
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a broad-spectrum HDAC inhibitor (e.g., Trichostatin A) to prevent non-sirtuin deacetylation.
-
Fluorescence Measurement: After a short incubation with the developer, measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
Protocol: Cellular Thermal Shift Assay (CETSA)
Figure 3: Step-by-step protocol for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specified duration.
-
Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis: Lyse the cells to release the intracellular proteins.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or another suitable protein detection method. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Conclusion and Future Directions
This guide outlines a robust and systematic approach to characterizing the selectivity profile of a novel compound, this compound. By employing a combination of broad panel screening, quantitative IC50 determination, and cellular target engagement assays, researchers can gain a comprehensive understanding of a compound's potency and selectivity. The comparative analysis against well-characterized inhibitors provides crucial context for interpreting the experimental data and making informed decisions about the future development of the compound.
Further studies could involve more extensive off-target profiling using techniques such as chemical proteomics, as well as in vivo experiments to assess the compound's efficacy and safety in a whole-organism context. The insights gained from a thorough selectivity evaluation are invaluable for guiding medicinal chemistry efforts to optimize lead compounds and for building a strong foundation for successful preclinical and clinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. scilit.com [scilit.com]
- 4. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. guidetopharmacology.org [guidetopharmacology.org]
- 19. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Broad Spectrum Protein Kinase Inhibitors Products: R&D Systems [rndsystems.com]
- 21. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 28. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 6-Hydroxy-N-methyl-1-naphthamide
The Precautionary Principle: Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown toxicological and ecotoxicological profile of 6-Hydroxy-N-methyl-1-naphthamide, a thorough risk assessment is paramount before any handling or disposal. The fundamental principle is to minimize exposure through all potential routes: inhalation, ingestion, and skin contact.[1]
Mandatory Personal Protective Equipment (PPE):
Before beginning any disposal procedures, ensure the following PPE is correctly worn:
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For handling larger quantities or when there is a risk of splashing, chemical splash goggles are recommended.[1]
-
Hand Protection: Chemically resistant gloves are essential. Given the lack of specific compatibility data, nitrile gloves are a reasonable starting point. However, it is best practice to consult a glove compatibility chart for the naphthamide class of compounds if available. Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Protective Clothing: A flame-resistant lab coat should be worn to protect against accidental spills.[2] Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[2]
The Disposal Workflow: A Step-by-Step Protocol
All disposal activities for this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.[3]
Step 1: Waste Segregation - The Foundation of Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[3]
-
Solid Waste:
-
Place any solid this compound, along with any contaminated consumables (e.g., weighing paper, spatulas, gloves), into a designated, clearly labeled hazardous waste container for solid chemical waste.
-
This container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a safe choice for organic solids.
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, it must be disposed of as liquid hazardous waste.
-
Crucially, do not mix incompatible waste streams. For example, do not mix organic solvent solutions with aqueous waste.
-
Segregate halogenated and non-halogenated organic solvent waste into separate, appropriately labeled containers.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, the original label on the container should be defaced, and the container can then be disposed of according to institutional guidelines for clean lab glass or plastic.[5]
-
Step 2: Proper Labeling - Clarity for Compliance and Safety
Accurate and clear labeling of hazardous waste is a legal requirement and a critical safety measure.[2][6]
-
All hazardous waste containers must be labeled with the words "Hazardous Waste."[4]
-
The label must clearly identify the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
If the waste is a mixture, list all components and their approximate percentages.
-
Include the date when the waste was first added to the container (the accumulation start date).
-
Your name, department, and contact information must also be on the label.
Step 3: Secure Storage - Awaiting Pickup
Proper temporary storage of hazardous waste is essential to maintain a safe laboratory environment.
-
Waste containers must be kept tightly sealed except when adding waste.[6][7]
-
Store the waste container in a designated satellite accumulation area (SAA) within your laboratory.[5] This area should be away from general lab traffic and drains.
-
Ensure secondary containment is used to capture any potential leaks or spills. This can be a larger, chemically resistant tray or bin.
Step 4: Arranging for Disposal - The Final Step
Never dispose of this compound down the drain or in the regular trash.[6][8]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Follow their specific procedures for waste collection and documentation.
Visualizing the Disposal Decision Process
The following diagram illustrates the logical workflow for the proper disposal of this compound and other laboratory chemicals.
Caption: Decision workflow for the safe disposal of this compound.
Documentation and Compliance: The Pillars of Laboratory Safety
Maintaining accurate records of hazardous waste generation and disposal is a legal requirement. Ensure that all documentation required by your institution's EHS department is completed accurately and retained. Adherence to these protocols not only ensures regulatory compliance but also fosters a culture of safety and responsibility within the laboratory.[9][10]
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. greenwgroup.com [greenwgroup.com]
- 3. wilcoprime.com [wilcoprime.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. nswai.org [nswai.org]
- 6. mtu.edu [mtu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. web.mit.edu [web.mit.edu]
- 9. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
A Senior Application Scientist's Guide to Handling 6-Hydroxy-N-methyl-1-naphthamide: Personal Protective Equipment and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. For compounds like 6-Hydroxy-N-methyl-1-naphthamide, where comprehensive toxicological data and a formal Safety Data Sheet (SDS) may not be publicly available, we must operate under the precautionary principle . This guide synthesizes established safety protocols for structurally analogous compounds to provide a robust framework for handling this specific molecule. Our approach is grounded in an analysis of its core chemical motifs: a naphthol derivative and an aromatic amide.
Hazard Assessment: A Proactive Stance on Safety
The molecular structure of this compound contains two primary functional groups that guide our safety assessment: the naphthol (hydroxynaphthalene) core and the N-methyl amide side chain.
-
Naphthol Derivatives: Compounds like 1-Naphthol and 2-Naphthol are known to be toxic upon skin contact, capable of causing serious eye damage, and may lead to respiratory irritation.[1][2] The naphthalene ring system itself is a stable aromatic scaffold, but its derivatives can pose significant health risks.
-
Aromatic Amides & Amines: Aromatic amides and their potential metabolites, primary aromatic amines, are a class of compounds that require careful handling. Some aromatic amines have been linked to significant long-term health risks, including carcinogenesis.[3] While the amide bond in our target molecule is stable, the potential for hydrolysis under certain biological or chemical conditions necessitates treating it with appropriate caution.[4]
Given these facts, we will assume this compound may be harmful if inhaled, ingested, or absorbed through the skin, and is likely an irritant to the eyes, skin, and respiratory system.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure.
-
Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne powders and solvent vapors, preventing inhalation, which is a primary route of exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment.
-
Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the workstation.[5]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is critical to understanding and ensuring compliance.
| Protection Type | Specific Equipment | Rationale and Causality |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a chemical-resistant barrier to prevent dermal absorption. Double-gloving is strongly recommended when handling the pure solid or concentrated solutions to protect against accidental tears and to allow for safe removal of the outer glove if contamination occurs. |
| Eye & Face Protection | Chemical safety goggles with side shields | Protects against splashes of solutions or accidental projection of solid particles into the eyes. A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant splash risk. |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs | Protects the skin and personal clothing from contamination. The tight cuffs prevent chemicals from entering the sleeves. The lab coat should be kept buttoned. |
| Respiratory Protection | N95 or higher-rated dust mask/respirator | Mandatory when handling the solid powder outside of a glovebox. This prevents the inhalation of fine particles. For handling larger quantities or for extended operations, a half-mask respirator with particulate filters may be necessary. Always consult your institution's Environmental Health & Safety (EHS) office for respirator fit-testing and selection.[5] |
Procedural Guidance: A Step-by-Step Workflow
Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram and steps outline the process from preparation to cleanup.
Caption: Standard workflow for safely handling this compound.
Detailed Steps:
-
Preparation: Before bringing the chemical into the work area, don all required PPE. Verify that the fume hood is operating correctly (check the airflow monitor). Assemble all necessary glassware, spatulas, solvents, and waste containers inside the hood to minimize reaching in and out.
-
Weighing: When weighing the solid compound, perform the task on a weigh paper or in a tared container within the fume hood. If there is any risk of dust generation, an N95 respirator is mandatory.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. Use a vortex mixer or magnetic stirrer to aid dissolution within the contained environment of the fume hood.
-
Transfer: Use a clean pipette or syringe to transfer the solution. Ensure all transfers are done over a spill tray to contain any potential drips.
-
Cleanup: After the experimental use, decontaminate all surfaces you have worked on. Wipe down the interior of the fume hood with an appropriate solvent (e.g., 70% ethanol or as dictated by your institution's EHS).
-
Waste Disposal: All solid waste (contaminated gloves, weigh papers, etc.) and liquid waste (unused solutions) must be disposed of in separate, clearly labeled hazardous waste containers. Never pour chemical waste down the drain.[6]
Emergency & Spill Response Plan
Accidents require immediate and correct action.
Caption: Decision-making workflow for emergency response.
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Proceed directly to the nearest eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Minor Spill (inside fume hood): Use a chemical spill kit with an appropriate absorbent material to contain and clean up the spill. Place all contaminated materials in a sealed bag and dispose of it in the solid hazardous waste container.
-
Major Spill (outside fume hood or large volume): Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean it up yourself.
By treating this compound with the respect it deserves as a novel chemical entity and by rigorously applying these safety protocols derived from known hazardous analogs, we can ensure a safe laboratory environment and maintain the integrity of our research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
